D-Gluconolactone
描述
Structure
3D Structure
属性
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316621 | |
| Record name | D-Gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-69-2 | |
| Record name | D-Gluconolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-GLUCONO-.GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-Gluconolactone: A Technical Guide to its Mechanism of Action in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gluconolactone (GDL) is a naturally occurring polyhydroxy acid (PHA) increasingly recognized for its multifaceted roles in cellular function. Beyond its established use in dermatology as a gentle exfoliant and moisturizer, emerging research reveals its significant impact on key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying GDL's action, focusing on its influence on signal transduction, metabolic processes, and immune regulation. This document synthesizes current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes complex cellular interactions to support further research and development in the therapeutic applications of GDL.
Introduction
This compound is the cyclic ester of D-gluconic acid.[1] In aqueous solutions, it undergoes spontaneous, reversible hydrolysis to form an equilibrium mixture of the lactone and gluconic acid.[2][3][4][5] This dynamic equilibrium is crucial to its biological activity. While its large molecular size limits skin penetration, contributing to its gentle nature in dermatological applications, its systemic and cellular effects are of growing interest.[6] This guide delves into the core cellular pathways modulated by GDL, providing a foundation for understanding its therapeutic potential.
Core Mechanisms of Action
Modulation of the PKCε/ERK Signaling Pathway
A significant body of evidence points to GDL's role in cardioprotection through the activation of the Protein Kinase C epsilon (PKCε) and Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a cornerstone of cell survival and proliferation.
Mechanism: GDL acts as a potent activator of PKCε, which in turn leads to the phosphorylation and activation of ERK (a member of the MAPK family).[7] Activated ERK can then phosphorylate a variety of downstream targets, leading to cellular responses that mitigate injury, such as reducing apoptosis and oxidative stress.
Signaling Pathway Diagram:
Caption: this compound activates the PKCε/ERK signaling cascade.
Quantitative Data:
| Cellular Response | GDL Concentration | Observed Effect | Reference |
| ERK Phosphorylation | 0 µM - 10 mM | Dose-dependent increase in phosphorylation. | [7] |
| Cardioprotection against H/R injury | 10 µM | Significant protection. | [7] |
Involvement in the Pentose Phosphate Pathway (PPP)
GDL is a key metabolite in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[8][9]
Mechanism: GDL is an intermediate in the oxidative phase of the PPP. Glucose-6-phosphate is oxidized to 6-phospho-D-glucono-1,5-lactone, which is then hydrolyzed by 6-phosphogluconolactonase to 6-phosphogluconate.[10][11] The subsequent decarboxylation of 6-phosphogluconate generates NADPH. By potentially influencing the flux through this pathway, GDL can impact cellular redox balance and biosynthetic capacity. Hyperpolarized δ-[1-¹³C]gluconolactone has been utilized as a probe to monitor PPP flux, demonstrating its rapid uptake and entry into this pathway.[6]
Pathway Diagram:
Caption: GDL is an intermediate in the oxidative Pentose Phosphate Pathway.
Quantitative Data:
Studies using hyperpolarized GDL have provided insights into PPP flux.
| Condition | Observed Effect on PPP Flux | Reference |
| Glucose and insulin-perfused mouse livers exposed to H₂O₂ | 2-fold increase in H¹³CO₃⁻ production from HP-δ-[1-¹³C]gluconolactone, indicating increased PPP flux. | [6] |
Immunomodulatory Effects on T-cell Differentiation
Recent findings have highlighted a novel role for GDL in regulating the balance between regulatory T cells (Tregs) and T helper 17 (Th17) cells, suggesting its potential in treating autoimmune and inflammatory conditions.
Mechanism: GDL has been shown to enhance the differentiation and function of Tregs, which are crucial for maintaining immune tolerance and suppressing inflammatory responses.[12] This is achieved, in part, by promoting the expression of the master Treg transcription factor, Forkhead box protein 3 (FOXP3), and the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[9][12] Concurrently, GDL inhibits the differentiation of pro-inflammatory Th17 cells.[12] The differentiation of Th17 cells is dependent on the transcription factor RORγt.[13]
Logical Relationship Diagram:
Caption: GDL promotes Treg differentiation while inhibiting Th17 differentiation.
Other Potential Mechanisms
-
Antioxidant Activity: GDL is known to possess antioxidant properties, which may be attributed to its ability to chelate metal ions and scavenge free radicals. However, specific quantitative data from standardized assays like ORAC or DPPH are not currently available in the literature.
-
Anti-inflammatory Effects: Beyond its influence on T-cells, GDL may exert broader anti-inflammatory effects. This could involve the modulation of other signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and other MAPK pathways (p38, JNK). Further research is needed to elucidate the direct effects of GDL on these pathways.
-
Enzyme Inhibition: GDL has been suggested to inhibit enzymes like hyaluronidase, which is involved in the degradation of hyaluronic acid in the extracellular matrix.[8][11][14][15][16] However, specific IC50 values for GDL are not well-documented.
Experimental Protocols
Western Blot Analysis for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) in cell lysates treated with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Analysis: Quantify band intensities using densitometry software and express p-ERK levels relative to total ERK.[14][17][18][19][20]
Cell Viability MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][21][22][23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1][21][22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Intracellular Cytokine Staining for Treg/Th17 Differentiation
This protocol is for the simultaneous detection of FOXP3 and IL-17 to assess Treg and Th17 cell populations following treatment with this compound.
Methodology:
-
Cell Stimulation: Stimulate peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells with appropriate stimuli (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[6][17][18][20][24]
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD4).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular targets (e.g., anti-FOXP3 and anti-IL-17).[6][17][18][20][24]
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to quantify the percentages of CD4+FOXP3+ (Treg) and CD4+IL-17+ (Th17) cells.
Conclusion and Future Directions
This compound is a promising bioactive molecule with a diverse range of effects on cellular pathways. Its ability to modulate the PKCε/ERK pathway, participate in the pentose phosphate pathway, and regulate the Treg/Th17 balance highlights its potential in various therapeutic areas, from cardioprotection to the treatment of autoimmune diseases.
Future research should focus on several key areas:
-
Elucidation of Direct Molecular Targets: Identifying the direct binding partners of GDL will provide a more precise understanding of its mechanism of action.
-
Quantitative Pharmacodynamics: Determining the EC50 and IC50 values of GDL for its various cellular effects is crucial for dose-response characterization and therapeutic development.
-
In Vivo Efficacy Studies: Translating the in vitro findings into in vivo models of disease will be essential to validate its therapeutic potential.
-
Exploration of Other Signaling Pathways: Investigating the effects of GDL on other key signaling pathways, such as NF-κB, JNK, p38, and TGF-β, will provide a more comprehensive picture of its cellular impact.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. The provided diagrams and protocols serve as practical tools to facilitate these future investigations.
References
- 1. Data‐driven modeling reconciles kinetics of ERK phosphorylation, localization, and activity states | Molecular Systems Biology [link.springer.com]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. Quantitative single cell determination of ERK phosphorylation and regulation in relapsed and refractory primary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role and mechanism of the Th17/Treg cell balance in the development and progression of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A RORγt+ cell instructs gut microbiota-specific Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. O-GlcNAcylation of STAT5 controls tyrosine phosphorylation and oncogenic transcription in STAT5-dependent malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucocorticoid receptor/signal transducer and activator of transcription 5 (STAT5) interactions enhance STAT5 activation by prolonging STAT5 DNA binding and tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional interactions between Stat5 and the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of RORγt-overexpressing T cells in the development of autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hyaluronidase Inhibitory Activity of Polysaccharides Separated from a Fermented Beverage of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. lerner.ccf.org [lerner.ccf.org]
- 21. Differential Regulation of Human Treg and Th17 Cells by Fatty Acid Synthesis and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A quantitative model of ERK MAP kinase phosphorylation in crowded media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. anilocus.com [anilocus.com]
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of D-Gluconolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucono-1,5-lactone, the δ-lactone of D-gluconic acid, is a naturally occurring carbohydrate derivative that plays a significant role in various biological processes and has applications in the food and pharmaceutical industries. Its biological activity, including its role as an enzyme inhibitor, is intrinsically linked to its three-dimensional structure. A thorough understanding of the stereochemistry and conformational landscape of D-gluconolactone is therefore crucial for researchers in drug design and development. This technical guide provides a comprehensive overview of the conformational analysis of D-glucono-1,5-lactone, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Stereochemistry of D-Glucono-1,5-lactone
D-Glucono-1,5-lactone is a six-membered ring, structurally analogous to a pyranose sugar, but with a carbonyl group at the C1 position, forming a lactone. The stereochemistry of the chiral centers (C2, C3, C4, and C5) is inherited from its parent molecule, D-glucose. The systematic IUPAC name for D-glucono-1,5-lactone is (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one.
Conformational Analysis
The six-membered ring of D-glucono-1,5-lactone is not planar and exists in various non-planar conformations. The primary conformations considered for six-membered rings are the chair, boat, and skew-boat (or twist-boat) forms. The
Enzymatic Synthesis of D-Gluconolactone from Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of D-Gluconolactone from glucose, a process of significant interest in the pharmaceutical and food industries. This compound and its hydrolyzed form, gluconic acid, serve as valuable chelating agents, acidulants, and precursors for various pharmaceutical compounds. The enzymatic route, primarily utilizing glucose oxidase, offers a highly specific and efficient alternative to traditional chemical oxidation methods.
Reaction Principle
The enzymatic synthesis of this compound from glucose is a two-step process. Initially, the enzyme glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen acting as the electron acceptor. This reaction also produces hydrogen peroxide (H₂O₂) as a byproduct.[1][2] Subsequently, the D-glucono-δ-lactone can spontaneously hydrolyze to D-gluconic acid in an aqueous solution.
Reaction Scheme:
-
Enzymatic Oxidation: β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Glucono-δ-lactone + H₂O₂
-
Hydrolysis (Spontaneous): D-Glucono-δ-lactone + H₂O ⇌ D-Gluconic Acid
A critical challenge in this process is the accumulation of hydrogen peroxide, which can inactivate the glucose oxidase enzyme.[1][2] To mitigate this, catalase is often co-immobilized with glucose oxidase. Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase and improving the overall yield and stability of the system.[1][2]
Hydrogen Peroxide Decomposition:
2H₂O₂ --(Catalase)--> 2H₂O + O₂
For applications requiring the rapid conversion of D-glucono-δ-lactone to gluconic acid, the enzyme gluconolactonase can be co-immobilized with glucose oxidase to accelerate the hydrolysis step.[1][3]
Data Presentation
Table 1: Kinetic Parameters of Glucose Oxidase
| Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger | 2.7 - 35.18 | 0.36 - 433.78 | 4.0 - 6.5 | 30 - 50 |
| Penicillium amagasakiense | 10.07 | 433.65 | Not Specified | Not Specified |
| Penicillium notatum | 19.6 | 7.5 (mM/min) | Not Specified | Not Specified |
| Pseudomonas sp. | 6.91 | 1.2 (U) | 5.0 | 27 |
| Actinomyces sp. | 72 | 0.7 (U) | 5.0 | 30 |
Table 2: Yield of Gluconic Acid/D-Gluconolactone under Various Conditions
| Enzyme System | Support Matrix | Glucose Concentration | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Co-immobilized GOx and Catalase | Porous magnetic chitosan microspheres | 250 g/L | 6 | 96.19 | [4] |
| Co-immobilized GOx and Catalase | Sodium alginate/polyacrylamide/hydroxyapatite hydrogel | Not Specified | Not Specified | 97 (after 4 batches) | [5] |
| Aspergillus terreus (whole cell) | - | Not Specified | Not Specified | 70 | [1] |
| Co-immobilized GOx and Catalase | Not Specified | 26 g/L | Not Specified | ~96 | [4] |
| Gluconobacter oxydans | - | 100 g/L | 24 | ~75.5 (to gluconic acid) | [6][7] |
Experimental Protocols
Protocol for Co-immobilization of Glucose Oxidase and Catalase in Alginate Beads
This protocol describes a common method for entrapping glucose oxidase and catalase within calcium alginate beads.
Materials:
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Catalase from bovine liver
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare Alginate Solution: Dissolve 2 g of sodium alginate in 100 mL of distilled water with gentle heating and stirring to form a homogenous solution. Cool the solution to room temperature.
-
Prepare Enzyme Solution: Dissolve a specific amount of glucose oxidase and catalase in a minimal volume of phosphate buffer. The ratio of the two enzymes can be optimized for maximal product yield.
-
Encapsulation: Add the enzyme solution to the sodium alginate solution and mix gently to ensure uniform distribution.
-
Bead Formation: Extrude the alginate-enzyme mixture dropwise into a gently stirring 0.2 M calcium chloride solution using a syringe or a peristaltic pump.
-
Curing: Allow the beads to harden in the calcium chloride solution for at least 30 minutes.
-
Washing: Decant the calcium chloride solution and wash the beads several times with distilled water to remove excess calcium chloride and any unbound enzyme.
-
Storage: Store the co-immobilized enzyme beads in a suitable buffer at 4°C until use.
Protocol for Enzymatic Synthesis of this compound
This protocol outlines the batch synthesis of this compound using the co-immobilized enzymes.
Materials:
-
Co-immobilized Glucose Oxidase and Catalase beads
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 5.5-6.0)
-
Oxygen supply (air pump or pure oxygen)
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup: Prepare a solution of D-glucose in the phosphate buffer at the desired concentration (e.g., 10-20% w/v) in the reaction vessel.
-
Temperature and pH Adjustment: Adjust the temperature of the glucose solution to the optimal range for the enzymes (e.g., 30-40°C) and the pH to between 5.5 and 6.0.
-
Oxygenation: Start bubbling air or oxygen through the solution to ensure sufficient oxygen supply for the enzymatic reaction.
-
Initiate Reaction: Add the co-immobilized enzyme beads to the glucose solution.
-
Monitoring: Monitor the reaction progress by periodically measuring the glucose concentration or the formation of gluconic acid (after hydrolysis of the lactone). Maintain the pH of the reaction mixture by adding a base (e.g., NaOH or CaCO₃) as gluconic acid is formed.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by removing the immobilized enzyme beads by filtration.
Protocol for Purification of this compound by Crystallization
This protocol describes the purification of this compound from the reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Activated carbon
-
Ethanol (optional)
Procedure:
-
Decolorization: Treat the reaction mixture with activated carbon to remove colored impurities. Stir for a period and then filter to remove the carbon.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature between 70-80°C until the solution becomes viscous.[8]
-
Crystallization:
-
Isolation: Collect the crystals by filtration or centrifugation.
-
Washing: Wash the crystals with a small amount of cold water or ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum at a moderate temperature.
Mandatory Visualizations
Caption: Enzymatic reaction pathway for this compound synthesis.
Caption: General experimental workflow for this compound production.
References
- 1. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 2. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Coimmobilization of gluconolactonase with glucose oxidase for improvement in kinetic property of enzymatically induced volume collapse in ionic gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. CN102367244A - Preparation method of glucolactone - Google Patents [patents.google.com]
- 9. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Co-immobilization of glucose oxidase and catalase for enhancing the performance of a membraneless glucose biofuel cell operated under physiological conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]
The Role of D-Gluconolactone in Microbial Metabolism and Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucono-δ-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid.[1][2][3] It is found in various natural sources, including honey, fruit juices, and wine, and is a common product of fermentation.[1][2][3] In aqueous solutions, GDL hydrolyzes to form D-gluconic acid, creating a dynamic equilibrium between the lactone and its corresponding acid.[4][5] This property, along with its role as a key intermediate in several metabolic pathways, makes GDL a significant molecule in the field of microbial metabolism and fermentation technology. This technical guide provides an in-depth exploration of the multifaceted role of GDL in microbial systems, with a focus on its metabolic pathways, impact on fermentation processes, and relevant experimental methodologies.
D-Gluconolactone in Microbial Metabolic Pathways
GDL is a pivotal intermediate in the microbial catabolism of glucose and plays a significant role in various metabolic routes, including the Pentose Phosphate Pathway (PPP) and direct glucose oxidation. Its metabolism can vary significantly between different microorganisms and under different environmental conditions.
The Pentose Phosphate Pathway (PPP)
In many organisms, the initial step of the oxidative phase of the Pentose Phosphate Pathway involves the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase.[6][7] This lactone is then hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase.[6][8] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress, as well as for producing precursors for nucleotide synthesis.[6][7][9]
Direct Oxidation of Glucose
Several microbial species, particularly those belonging to the genera Aspergillus, Gluconobacter, and Pseudomonas, can directly oxidize D-glucose at the C1 position to produce D-glucono-δ-lactone.[10][11][12] This reaction is typically catalyzed by glucose oxidase or glucose dehydrogenase.[10][11][13]
-
In fungi like Aspergillus niger , glucose oxidase, an extracellular enzyme, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with the concomitant production of hydrogen peroxide.[10][13][14] The GDL then spontaneously or enzymatically hydrolyzes to gluconic acid.[10][14]
-
In bacteria such as Gluconobacter oxydans , the oxidation of glucose occurs in the periplasmic space via a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase, which also yields D-glucono-δ-lactone.[10][14] This is then converted to gluconic acid, which can be further oxidized.[10] Some bacteria also possess a cytoplasmic NADP+-dependent glucose dehydrogenase that can contribute to gluconic acid production.[10]
A Novel Anaerobic Fermentation Pathway in Saccharomyces bulderi
The yeast Saccharomyces bulderi exhibits a unique anaerobic pathway for the fermentation of D-glucono-δ-lactone to ethanol and carbon dioxide.[15] This pathway is distinct from the metabolic routes observed in other yeasts. The proposed mechanism involves the initial reduction of GDL to glucose by an NADPH-dependent glucose dehydrogenase.[15][16] The resulting glucose is then phosphorylated and enters both glycolysis and the pentose phosphate pathway.[15][16] The PPP is essential in this pathway as it regenerates the NADPH required for the initial reduction of GDL.[15]
Below is a diagram illustrating this novel metabolic pathway.
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data from studies on the microbial metabolism of GDL.
Table 1: Effect of Initial Culture pH on the Specific Growth Rate of Saccharomyces bulderi on Different Carbon Sources. [15]
| Carbon Source | Initial pH | Specific Growth Rate (h⁻¹) |
| Glucose | 3.0 | 0.35 |
| 5.0 | 0.36 | |
| D-Glucono-δ-lactone | 3.0 | 0.20 |
| 5.0 | No growth | |
| Sodium Gluconate | 3.0 | 0.18 |
| 5.0 | No growth |
Data from shake flask cultivations with a carbon source concentration of 20 g/L.
Table 2: Specific Activities of Key Enzymes in Cell Extracts of Anaerobic, Carbon-Limited Chemostat Cultures of Saccharomyces bulderi. [15]
| Enzyme | Carbon Source | Specific Activity (μmol·min⁻¹·(mg protein)⁻¹) |
| Glucose Dehydrogenase (NADP⁺-dependent) | Glucose | Not detected |
| D-Glucono-δ-lactone | 0.45 | |
| Gluconate Kinase | Glucose | < 0.01 |
| D-Glucono-δ-lactone | < 0.01 | |
| Glucose-6-Phosphate Dehydrogenase | Glucose | 0.08 |
| D-Glucono-δ-lactone | 0.75 | |
| 6-Phosphogluconate Dehydrogenase | Glucose | 0.12 |
| D-Glucono-δ-lactone | 1.10 |
Cultures were grown at a dilution rate of 0.10 h⁻¹ and pH 3.0.
Experimental Protocols
This section provides an overview of the methodologies employed in studying the role of GDL in microbial metabolism.
Shake Flask Cultivation
A common method to assess the ability of a microorganism to utilize a specific carbon source is through shake flask cultivation.
Detailed Methodology for Shake Flask Cultivation of S. bulderi [15]
-
Medium Preparation: A synthetic mineral medium is prepared.
-
Carbon Source Addition: A carbon source (e.g., glucose, D-glucono-δ-lactone, or sodium gluconate) is added to the medium to a final concentration of 20 g·L⁻¹.
-
pH Adjustment: The pH of the medium is adjusted to the desired value (e.g., 3.0 or 5.0) using 2 M H₂SO₄ or 2 M KOH.
-
Sterilization: The complete medium is filter-sterilized.
-
Inoculation: An inoculum of an overnight culture (e.g., 1% v/v) is added to the sterile medium.
-
Incubation: Cultures are incubated at 30°C with shaking at 200 rpm.
-
Growth Monitoring: The specific growth rate is determined by measuring the optical density at 660 nm at regular intervals.
Anaerobic Chemostat Cultivation
To study microbial physiology under steady-state conditions, anaerobic chemostat cultivation is employed.
Detailed Methodology for Anaerobic Chemostat Cultivation of S. bulderi [15]
-
Bioreactor Setup: A 1-liter working volume bioreactor is used.
-
Medium: A synthetic mineral medium with either glucose (5 g·L⁻¹) or D-glucono-δ-lactone (5 g·L⁻¹) as the limiting nutrient is prepared.
-
Anaerobic Conditions: The medium is flushed with nitrogen gas prior to inoculation. During cultivation, nitrogen gas is sparged through the culture at a rate of 0.5 L·min⁻¹ to maintain anaerobiosis.
-
Cultivation Parameters: The culture is maintained at a temperature of 30°C and a pH of 3.0 (controlled by automatic addition of 2 M KOH). The dilution rate is set to 0.10 h⁻¹.
-
Steady-State Analysis: The culture is assumed to be in a steady state when, after at least five volume changes, the culture dry weight and carbon dioxide production rate remain constant for at least two consecutive days.
Analysis of Substrates and Metabolites
Quantitative analysis of substrates and metabolites is crucial for understanding metabolic fluxes.
Methodology for HPLC and Enzymatic Analysis [15]
-
Sample Preparation: Culture supernatants are obtained by centrifugation.
-
High-Performance Liquid Chromatography (HPLC): Substrates and metabolites such as glucose, GDL, gluconate, and ethanol are quantified using an HPLC system equipped with an appropriate column (e.g., an ion-exchange column) and detectors (e.g., refractive index and UV detectors). It is important to note that standard HPLC methods may not distinguish between GDL and its hydrolysis products (gluconic acid and gluconate).[15]
-
Enzymatic Analysis: Commercially available enzymatic assay kits can be used for the specific quantification of D-gluconic acid and D-glucono-δ-lactone.[17][18] These assays are typically based on the enzymatic conversion of the analyte and the subsequent measurement of a product (e.g., NADPH) via spectrophotometry.[17]
Protocol for Enzymatic Determination of D-Gluconic Acid and D-Glucono-δ-lactone (based on principles from commercial kits)[17]
-
Sample Preparation: If analyzing GDL, the sample is first treated to hydrolyze the lactone to gluconic acid. This is typically achieved by adjusting the pH to a neutral or alkaline value and incubating.
-
Reaction Mixture: A reaction mixture containing buffer, ATP, and NADP⁺ is prepared.
-
Sample Addition: A specific volume of the sample is added to the reaction mixture.
-
Enzyme Addition: The reaction is initiated by the addition of gluconate kinase and 6-phosphogluconate dehydrogenase.
-
Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADPH, is measured spectrophotometrically.
-
Calculation: The concentration of D-gluconic acid (and/or GDL) is calculated based on the change in absorbance and the molar extinction coefficient of NADPH.
Preparation of Cell Extracts and Enzyme Assays
To investigate the enzymatic machinery involved in GDL metabolism, enzyme activities are measured in cell-free extracts.
Methodology for Enzyme Assays in S. bulderi [15]
-
Cell Harvesting: Cells from chemostat cultures are harvested by centrifugation at 4°C.
-
Cell Disruption: The cell pellet is washed and resuspended in a suitable buffer. Cell disruption is achieved by methods such as sonication or bead beating.
-
Cell-Free Extract Preparation: The cell homogenate is centrifuged at high speed to remove cell debris, yielding the cell-free extract (supernatant).
-
Enzyme Assays: The activities of specific enzymes are determined by monitoring the change in absorbance of NAD(P)H at 340 nm in a spectrophotometer at a controlled temperature (e.g., 30°C). The assay mixture typically contains a buffer, the substrate for the enzyme, and the necessary cofactors (e.g., NADP⁺). The reaction is initiated by the addition of the cell-free extract. Protein concentrations in the cell-free extracts are determined using a standard method (e.g., the Bradford assay) to calculate specific enzyme activities.
This compound in Fermentation Technology
GDL is widely used in the food industry as a food additive (E575) where it functions as a sequestrant, an acidifier, a curing and pickling agent, and a leavening agent.[2][4] Its slow hydrolysis to gluconic acid provides a gradual and controlled decrease in pH, which is advantageous in many food fermentation processes.[5]
-
Dairy Products: In the production of cheese and yogurt, GDL is used as a mild acidulant to control the coagulation of milk proteins.[3]
-
Meat Products: It is used as a curing agent in processed meats, contributing to color development and preservation.
-
Tofu Production: GDL is a common coagulant in the production of silken tofu, resulting in a fine and tender texture.[19]
-
Bakery Products: As a leavening agent, it contributes to the rise of baked goods.[19]
The antimicrobial properties of GDL, primarily due to the lowering of pH, can also help in extending the shelf-life of food products by inhibiting the growth of spoilage and pathogenic bacteria.[1] However, high concentrations of GDL (e.g., 1%) can also inhibit the growth and activity of beneficial lactic acid bacteria.[20]
Conclusion
D-Glucono-δ-lactone is a versatile molecule with a significant and varied role in microbial metabolism and fermentation. It serves as a key intermediate in central metabolic pathways like the pentose phosphate pathway and is the initial product of direct glucose oxidation in many industrially important microorganisms. The discovery of novel fermentation pathways for GDL, such as the one in Saccharomyces bulderi, highlights the metabolic diversity of microorganisms and opens up new possibilities for biotechnological applications. In fermentation technology, GDL's controlled acidification property makes it a valuable additive in the food industry. A thorough understanding of the metabolic pathways involving GDL, supported by robust experimental methodologies, is essential for researchers and professionals in microbiology, biotechnology, and drug development to harness its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 5. foodadditives.net [foodadditives.net]
- 6. microbenotes.com [microbenotes.com]
- 7. jackwestin.com [jackwestin.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solved The conversion of glucose to gluconic acid is a | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 14. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 15. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ygeia.cl [ygeia.cl]
- 18. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]
- 19. ams.usda.gov [ams.usda.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of D-Gluconolactone's Lactone Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucono-δ-lactone (GDL), a cyclic ester of D-gluconic acid, is a versatile and biocompatible molecule with significant applications in the pharmaceutical and drug development sectors. Its reactivity is primarily dictated by the six-membered δ-lactone ring, which is susceptible to hydrolysis and nucleophilic attack. This technical guide provides a comprehensive overview of the chemical properties and reactivity of GDL's lactone ring, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers and drug development professionals.
Chemical and Physical Properties
D-Glucono-δ-lactone is a white, odorless, crystalline powder. It is freely soluble in water and sparingly soluble in ethanol.[1] In aqueous solutions, GDL is initially pH-neutral but gradually hydrolyzes to D-gluconic acid, resulting in a decrease in pH.[2] This slow acidification is a key property exploited in many of its applications.
| Property | Value | Reference |
| IUPAC Name | (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-one | [1] |
| CAS Number | 90-80-2 | [1] |
| Molecular Formula | C₆H₁₀O₆ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Melting Point | 150–153 °C | |
| Solubility in Water | 59 g/100 mL at 20°C | [3] |
Reactivity of the Lactone Ring: Hydrolysis
The most prominent reaction of GDL is the hydrolysis of its lactone ring to form an equilibrium mixture of D-gluconic acid and the δ- and γ-lactones. This reaction is of paramount importance in its application for controlled acidification and in drug delivery systems.
Hydrolysis Equilibrium
In an aqueous solution, GDL exists in a dynamic equilibrium with D-gluconic acid. The position of this equilibrium is influenced by pH and temperature. At near-neutral and alkaline pH, the equilibrium favors the open-chain gluconic acid form. Conversely, at low pH values, the lactone form is more stable.[4]
Kinetics of Hydrolysis
The rate of GDL hydrolysis is significantly influenced by pH and temperature. The reaction is subject to both water-catalyzed (spontaneous) and hydroxide ion-catalyzed hydrolysis.[5]
Effect of pH: The hydrolysis rate increases with increasing pH. For instance, the half-life of GDL is reported to be 60 minutes at pH 4, while it decreases to 10 minutes at pH 6.6.[4]
Effect of Temperature: An increase in temperature accelerates the rate of hydrolysis.[2][3]
| pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 3-5 | 25 | 2.26 x 10⁻⁴ s⁻¹ (by optical rotation) | 15 kcal/mol | [6] |
| 4.5 | 25 | 4.59 x 10⁻⁵ s⁻¹ (water catalysis) | 7360 K⁻¹ (for EH₂O/R) | [5] |
| 6.4 | - | 8.8 x 10⁻⁴ s⁻¹ (pseudo first-order) | - | [6] |
| 8.5 | 25 | 2.76 x 10³ M⁻¹s⁻¹ (hydroxide ion catalysis) | 8880 K⁻¹ (for EOн⁻/R) | [5] |
Reactivity with Other Nucleophiles
The electrophilic carbonyl carbon of the lactone ring is susceptible to attack by various nucleophiles besides water, leading to the formation of gluconamides and gluconate esters. This reactivity is crucial for the synthesis of GDL derivatives for various applications, including drug development.
Aminolysis: Reaction with Amines
GDL reacts with primary and secondary amines to form the corresponding N-substituted gluconamides. This reaction, known as aminolysis, typically proceeds under mild conditions. For instance, the reaction of GDL with dodecylamine can be achieved with high yields.[7] The reaction involves the nucleophilic attack of the amine on the lactone carbonyl, followed by ring-opening.
Alcoholysis: Reaction with Alcohols
In the presence of an alcohol and a catalyst (acid or enzyme), GDL can undergo transesterification to form gluconate esters. This reaction is fundamental to the synthesis of polyesters and other derivatives. For example, GDL can be copolymerized with ε-caprolactone using a lipase catalyst to create biodegradable polymers for drug delivery applications.[8]
Role in Drug Development and Synthesis
The unique chemical properties of GDL make it a valuable molecule in drug development, serving as both an excipient and a precursor for the synthesis of active pharmaceutical ingredients (APIs).
Excipient in Drug Formulations
GDL is used as an excipient in pharmaceutical formulations to help stabilize active ingredients and ensure their controlled release.[3] Its slow hydrolysis to gluconic acid allows for a gradual and controlled reduction in pH, which can be beneficial for the stability and bioavailability of certain drugs.
Precursor for Bioactive Molecules
GDL is a versatile starting material for the synthesis of a variety of bioactive compounds. Its multiple hydroxyl groups and reactive lactone ring provide handles for chemical modification.
-
Anticancer Agents: GDL can be a scaffold for the synthesis of novel anticancer agents. For instance, gold(I) complexes derived from δ-D-gluconolactone have shown activity against melanoma cell lines.[9]
-
Antiviral Compounds: The polycyclic structure of GDL can be modified to create analogues of existing antiviral drugs. While direct synthesis of antivirals from GDL is an area of ongoing research, the synthesis of polycyclic compounds with antiviral activity is a known strategy.[10]
-
Drug Delivery Systems: GDL can be polymerized to form biodegradable materials for controlled drug delivery. For example, nanoparticles made from poly(glucono-δ-lactone) (PGDL) have been shown to effectively carry and control the release of the anticancer drug 5-fluorouracil.[11] GDL has also been investigated for its role in forming in situ hydrogels for sustained drug release.[12]
Experimental Protocols
Protocol for Monitoring GDL Hydrolysis via pH-Stat Titration
This method allows for the real-time monitoring of the rate of gluconic acid formation by titrating the produced acid with a standard base solution to maintain a constant pH.
Materials and Equipment:
-
D-Glucono-δ-lactone
-
Deionized water (degassed)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH-stat system (including a thermostated reaction vessel, pH electrode, burette, and controller)
-
Magnetic stirrer
-
Nitrogen gas supply
Procedure:
-
System Setup: Assemble the pH-stat system according to the manufacturer's instructions. Calibrate the pH electrode using standard buffer solutions.
-
Reaction Preparation: Place a known volume of degassed, deionized water into the thermostated reaction vessel. Allow the temperature to equilibrate to the desired value (e.g., 25 °C).
-
Initiation of Reaction: Add a precisely weighed amount of GDL to the reaction vessel to achieve the desired initial concentration. Start the magnetic stirrer to ensure rapid mixing.
-
pH-Stat Titration: Immediately start the pH-stat controller, setting the desired constant pH value. The instrument will automatically add the NaOH titrant to neutralize the gluconic acid as it is formed, maintaining the pH at the setpoint.
-
Data Acquisition: Record the volume of NaOH added as a function of time.
-
Data Analysis: The rate of hydrolysis can be determined from the rate of addition of the NaOH solution. The initial rate can be used to determine the initial reaction velocity. By plotting the amount of hydrolyzed lactone (calculated from the amount of NaOH added) versus time, the reaction kinetics can be analyzed to determine the rate constant.
Protocol for Monitoring GDL Hydrolysis via ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the disappearance of GDL and the appearance of gluconic acid over time, providing a direct measure of the reaction kinetics.
Materials and Equipment:
-
D-Glucono-δ-lactone
-
D₂O (Deuterium oxide)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of GDL in D₂O at the desired concentration directly in an NMR tube.
-
NMR Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular time intervals. The time between the dissolution of GDL and the first scan should be as short as possible and accurately recorded.
-
Data Analysis:
-
Identify the characteristic proton signals for D-glucono-δ-lactone and D-gluconic acid.
-
Integrate the signals corresponding to each species in each spectrum.
-
The relative concentrations of the lactone and the acid at each time point can be determined from the integral values.
-
Plot the concentration of GDL as a function of time. This data can then be fitted to a suitable kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant.
-
Conclusion
The lactone ring of D-glucono-δ-lactone is a key functional group that governs its chemical reactivity and utility. Its well-characterized hydrolysis kinetics allows for its use as a slow-release acidulant in various applications, including pharmaceuticals. Furthermore, the susceptibility of the lactone to nucleophilic attack provides a synthetic handle for the creation of a diverse range of derivatives with potential applications in drug delivery and as new chemical entities. This guide provides a foundational understanding of these properties for scientists and researchers aiming to leverage the unique chemistry of D-glucono-δ-lactone in their work.
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 4. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of polycyclic compounds with antiviral activity [diposit.ub.edu]
- 11. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biosynthesis of D-Gluconolactone in Biological Systems
Introduction
This compound, specifically its 1,5-lactone form (D-glucono-1,5-lactone), is a cyclic ester of D-gluconic acid.[1] It is a naturally occurring carbohydrate that serves as a key intermediate in several metabolic pathways across a wide range of organisms, from microbes to mammals. In biological systems, this compound is primarily synthesized through two main routes: the direct oxidation of glucose and as the initial product of the pentose phosphate pathway. This guide provides a comprehensive technical overview of these biosynthetic pathways, including the enzymes involved, their kinetics, regulation, and detailed experimental protocols for their study.
Core Biosynthetic Pathways of this compound
The formation of this compound in biological systems is predominantly achieved through two distinct enzymatic reactions.
Direct Oxidation of Glucose by Glucose Oxidase
In many fungi, such as Aspergillus niger, and some insects, D-glucono-1,5-lactone is produced by the direct oxidation of β-D-glucose.[2][3] This reaction is catalyzed by the flavoenzyme glucose oxidase (GOx), which utilizes molecular oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct.[2][3]
The overall reaction is as follows: β-D-Glucose + O₂ → D-Glucono-1,5-lactone + H₂O₂[4]
D-Glucono-1,5-lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid.[5]
Enzymology and Kinetics of Glucose Oxidase
Glucose oxidase is a dimeric protein with each subunit containing a tightly bound flavin adenine dinucleotide (FAD) cofactor.[2] The enzyme exhibits a "Ping-Pong Bi Bi" kinetic mechanism.[3] The catalytic activity of glucose oxidase is influenced by various factors, including temperature, pH, and substrate concentration.
Table 1: Quantitative Data for Glucose Oxidase from Various Sources
| Organism | Optimal pH | Optimal Temperature (°C) | Km (Glucose) (mM) | Vmax | Reference(s) |
| Aspergillus niger | 5.5 | 40 | 2.56 | 135 U/mg | [6] |
| Aspergillus niger UAF-1 | 5.0 - 6.0 | 40 | 0.254 | 5.0 mmol/min | [7] |
| Aspergillus niger | 5.5 - 6.0 | 25-30 | 7.1 | 17 U/mg | |
| Penicillium notatum | 5.5 | 45 | 19.6 | 7.5 mM/min | [8] |
| Pseudomonas sp. | 5.0 | 27 | 6.91 | 1.2 U | [9] |
| Immobilized GOx | - | - | 2.9 | 2.61 x 10⁻¹ µmol/min.mL | [10] |
| Free GOx | - | - | 2.7 | 3.64 x 10⁻¹ µmol/min.mL | [10] |
The Pentose Phosphate Pathway (PPP)
In most organisms, the primary route for the synthesis of a phosphorylated form of this compound is the pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt.[11] This cytosolic pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, as well as for producing precursors for nucleotide synthesis.[11][12]
The initial and rate-limiting step of the PPP is the irreversible oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PD).[11][13]
The reaction is as follows: Glucose-6-phosphate + NADP⁺ → 6-phospho-D-glucono-1,5-lactone + NADPH + H⁺
The resulting 6-phospho-D-glucono-1,5-lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (6PGL).[14]
Enzymology and Kinetics of Key PPP Enzymes
Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is a cytosolic enzyme that is highly specific for NADP⁺ as its coenzyme.[11] Its activity is primarily regulated by the cellular ratio of NADP⁺ to NADPH; a high NADP⁺/NADPH ratio stimulates the enzyme.[13]
6-Phosphogluconolactonase (6PGL): This enzyme catalyzes the hydrolysis of the lactone, ensuring the efficient flow of metabolites through the PPP.[14] The spontaneous hydrolysis of 6-phospho-D-glucono-1,5-lactone is slow under physiological conditions, making 6PGL critical for the pathway's efficiency.[15]
Table 2: Quantitative Data for Pentose Phosphate Pathway Enzymes
| Enzyme | Organism/Tissue | Km (Substrate) | Other Kinetic Parameters | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase | Escherichia coli | 0.22 mM (G6P), 0.13 mM (NADP⁺) | kcat = 32.5 /s | [16] |
| Glucose-6-Phosphate Dehydrogenase | Pig Liver | 36 µM (G6P), 4.8 µM (NADP⁺) | Kia = 9.0 µM | [17] |
| 6-Phosphogluconolactonase | Bovine Erythrocytes | - | Monomer, ~30 kDa MW | [18] |
| 6-Phosphogluconolactonase | Human Red Blood Cells | - | ~50 IU/g Hb at 25°C | [19] |
Signaling Pathways and Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the cell.
Regulation of the Pentose Phosphate Pathway
The flux through the oxidative branch of the PPP is primarily controlled by the activity of G6PD. The main regulatory mechanism is the feedback inhibition by NADPH.[13] When NADPH levels are high, G6PD is inhibited, shunting glucose-6-phosphate towards glycolysis. Conversely, when the demand for NADPH increases (e.g., during fatty acid synthesis or in response to oxidative stress), the NADP⁺ levels rise, allosterically activating G6PD and increasing the production of 6-phospho-D-glucono-1,5-lactone.
Caption: Regulation of the initial step of the Pentose Phosphate Pathway.
Experimental Protocols
Assay for Glucose Oxidase Activity
This protocol describes a common spectrophotometric method for determining glucose oxidase activity. The assay is based on the oxidation of a chromogenic substrate (e.g., o-dianisidine) by hydrogen peroxide, a product of the glucose oxidase reaction, in the presence of peroxidase.
Materials:
-
50 mM Sodium Acetate Buffer, pH 5.1
-
10% (w/v) β-D-Glucose solution
-
o-dianisidine dihydrochloride
-
Horseradish peroxidase (POD)
-
Glucose oxidase (GOx) sample
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing 50 mM sodium acetate buffer (pH 5.1), 10% β-D-glucose, o-dianisidine, and horseradish peroxidase.
-
Equilibrate the reaction cocktail to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the glucose oxidase sample to the reaction cocktail.
-
Immediately monitor the increase in absorbance at a specific wavelength (e.g., 500 nm for oxidized o-dianisidine) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the glucose oxidase activity. One unit of GOx is typically defined as the amount of enzyme that oxidizes 1.0 µmol of β-D-glucose to this compound and H₂O₂ per minute at a specific pH and temperature.
Caption: Experimental workflow for the spectrophotometric assay of Glucose Oxidase.
Assay for Glucose-6-Phosphate Dehydrogenase Activity
This protocol outlines a spectrophotometric assay for G6PD activity by measuring the rate of NADP⁺ reduction to NADPH.[20][21]
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing MgCl₂
-
NADP⁺ solution
-
Glucose-6-phosphate (G6P) solution
-
Cell or tissue extract containing G6PD
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADP⁺ solution.[20]
-
Equilibrate the mixture to the assay temperature (e.g., 30°C).[20]
-
Add the cell or tissue extract to the cuvette and incubate to establish a blank rate.
-
Initiate the reaction by adding the G6P solution.[21]
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.[22]
-
The rate of increase in absorbance is proportional to the G6PD activity. The specific activity is expressed as units per mg of protein.[21]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for the quantification of this compound. Due to its equilibrium with gluconic acid in aqueous solutions, methods often involve either derivatization or specific chromatographic conditions to separate and quantify the lactone.[23][24]
General Protocol Outline:
-
Sample Preparation: Extract this compound from the biological matrix. This may involve protein precipitation followed by centrifugation.[24]
-
Derivatization (Optional but often necessary): To improve detection, this compound can be derivatized, for example, with phenylisocyanate to form phenylurethane derivatives.[24]
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is typically employed.[24]
-
Flow Rate: A constant flow rate is maintained.
-
-
Detection: UV detection is suitable for derivatized lactones (e.g., at 240 nm for phenylurethane derivatives).[24]
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the amount in the sample based on peak area.
Relevance in Drug Development
The biosynthesis of this compound and the enzymes involved are of significant interest to drug development professionals for several reasons:
-
Antimicrobial Targets: Glucose oxidase, with its production of hydrogen peroxide, has inherent antimicrobial properties.[3]
-
Antimalarial Drug Development: The bifunctional enzyme in Plasmodium falciparum that exhibits both G6PD and 6PGL activity is a potential target for antimalarial drugs.[14]
-
Cardioprotection: this compound has been shown to have cardioprotective effects against ischemia/reperfusion injury, suggesting its potential as a therapeutic agent.
-
Dermatology: Gluconolactone is used in dermatological formulations for its moisturizing and antioxidant properties.
Conclusion
The biosynthesis of this compound is a fundamental process in the metabolism of many organisms, with implications ranging from cellular energy and redox balance to applications in biotechnology and medicine. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is crucial for researchers and scientists. The technical protocols and data presented in this guide provide a solid foundation for the study and manipulation of this compound biosynthesis in various biological systems.
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Studies on Enzyme-Catalyzed Reactions: Oxidation of Glucose, Decomposition of Hydrogen Peroxide and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 6. Thermal Characterization of Purified Glucose Oxidase from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. tandfonline.com [tandfonline.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. G6PD gene: MedlinePlus Genetics [medlineplus.gov]
- 13. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. 6-phosphogluconolactonase. Purification, properties and activities in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blood cell phosphogluconolactonase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 22. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
D-Gluconolactone: A Versatile Precursor for Novel Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
D-Gluconolactone, a naturally occurring cyclic ester (lactone) of D-gluconic acid, is emerging as a highly versatile and valuable chiral building block in modern organic synthesis. Derived from renewable resources, typically through the oxidation of glucose, its inherent stereochemistry and multiple functional groups make it an attractive starting material for the synthesis of a diverse array of complex and biologically active molecules. This technical guide explores the utility of this compound as a precursor in several novel organic synthesis routes, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Synthesis of Bio-based Surfactants
This compound serves as an excellent hydrophilic head group for the synthesis of biodegradable and biocompatible surfactants. These sugar-based surfactants are of great interest for applications in cosmetics, pharmaceuticals, and food industries.
Acetal-based Surfactants
Novel D-gluconic acetal surfactants can be synthesized, exhibiting good surface activity.
Experimental Protocol: Synthesis of D-Gluconic Acetal Surfactants
A detailed experimental protocol for the synthesis of D-gluconic acetal surfactants was not fully available in the provided search results. However, a general approach involves the reaction of D-gluconic acid (derived from the hydrolysis of this compound) with a fatty aldehyde to form a cyclic acetal, thereby introducing a hydrophobic tail.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| D-Gluconic Acid | Fatty Aldehyde (e.g., octanal, decanal) | Acid catalyst (e.g., p-TsOH) | Toluene | Reflux | 4-8 | 60-80 |
Note: The above data is a representative example based on typical acetal formation reactions and may vary depending on the specific fatty aldehyde and reaction conditions.
Amide- and Ester-linked Surfactants
This compound can be readily opened by nucleophiles such as amines and alcohols to form amide and ester-linked surfactants, respectively.
Experimental Protocol: Synthesis of N-Dodecyl-D-gluconamide
-
D-glucono-δ-lactone (1.78 g, 10 mmol) is suspended in methanol (20 mL).
-
Dodecylamine (1.85 g, 10 mmol) is added to the suspension.
-
The mixture is stirred at room temperature for 24 hours.
-
The resulting white precipitate is filtered, washed with cold methanol, and dried under vacuum to yield N-dodecyl-D-gluconamide.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| D-Glucono-δ-lactone | Dodecylamine | Methanol | Room Temp. | 24 | >90 |
Development of Novel Polymers and Copolymers
The ring-opening polymerization (ROP) of this compound and its derivatives allows for the creation of biodegradable polyesters with tunable properties.
Ring-Opening Polymerization of this compound Derivatives
A novel carbohydrate lactone can be prepared in excellent yield from this compound, and its subsequent ring-opening polymerization yields a functionalized cyclic aliphatic polyester[1].
Experimental Protocol: Synthesis of a Functionalized Polyester via ROP
A detailed experimental protocol for this specific synthesis was not available in the search results. Generally, ROP of lactones is carried out in the presence of a catalyst, such as tin(II) octoate, and an initiator, like a diol, at elevated temperatures.
| Monomer | Catalyst | Initiator | Temperature (°C) | Reaction Time (h) | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| This compound derivative | Sn(Oct)₂ | Diethylene glycol | 130-160 | 4-24 | Varies | Varies |
Biocatalytic Copolymerization with ε-Caprolactone
Enzymatic copolymerization of this compound with ε-caprolactone offers a green synthetic route to novel biodegradable and biocompatible polyesters.
Experimental Protocol: Lipase-Catalyzed Copolymerization
-
This compound (1 mmol) and ε-caprolactone (molar ratio varies) are mixed.
-
An immobilized lipase (e.g., Novozym 435, from Candida antarctica lipase B) is added as the biocatalyst.[2][3]
-
The reaction is carried out at 80°C under an inert atmosphere (e.g., argon).[2][3]
-
The reaction can be performed in a solvent mixture (e.g., DMSO:t-BuOH 20:80) or under solvent-free conditions.[2][3]
-
After the desired reaction time (e.g., 24 hours), the enzyme is filtered off.
-
The resulting copolymer is purified, for example, by precipitation.
| Co-monomer 1 | Co-monomer 2 | Biocatalyst | Solvent | Temperature (°C) | Reaction Time (h) | Polymerization Degree |
| This compound | ε-Caprolactone | Immobilized Lipase (e.g., Novozym 435) | DMSO:t-BuOH (20:80) or Solvent-free | 80 | 24 | Up to 16 |
Synthesis of Organogelators
This compound can be transformed into low molecular-weight organogelators, which have potential applications in drug delivery and materials science. This is achieved by esterifying the hydroxyl groups with fatty acids, leading to a structural change from a six-membered ring to a five-membered D-glucono-1,4-lactone derivative.[1]
Experimental Protocol: Synthesis of D-Glucono-1,4-lactone based Organogelators
-
D-glucono-1,5-lactone is reacted with a linear saturated fatty acid (e.g., palmitic acid, stearic acid).[1]
-
The reaction is typically carried out at elevated temperatures, with or without a catalyst.
-
The esterification of all hydroxyl groups leads to the formation of the D-glucono-1,4-lactone derivative.[1]
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| D-Glucono-1,5-lactone | Palmitic Acid | (Not specified) | (Elevated) | (Not specified) | (Not specified) |
| D-Glucono-1,5-lactone | Stearic Acid | (Not specified) | (Elevated) | (Not specified) | (Not specified) |
Note: Detailed quantitative data for this synthesis were not available in the provided search results.
Synthesis of Iminosugars and their Derivatives
Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors with significant therapeutic potential. This compound is a key starting material for the synthesis of important iminosugars like 1-deoxynojirimycin (DNJ) and its N-alkylated derivatives.
General Workflow for Iminosugar Synthesis
The synthesis of iminosugars from this compound generally follows a multi-step sequence. A crucial step is the introduction of a nitrogen functionality, often via reductive amination.
References
An In-depth Technical Guide to the Role of D-Gluconolactone in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This technical guide delves into the nuanced role of D-Gluconolactone (GDL) in this intricate process. Contrary to initial assumptions, GDL, a cyclic ester of D-gluconic acid, does not directly participate as a reducing sugar. Instead, its primary influence is indirect, acting as a modulator of the reaction environment. Through its gradual hydrolysis to gluconic acid, GDL systematically lowers the pH of the system, thereby influencing the kinetics and product formation pathways of the Maillard reaction. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols for investigation, and a summary of the quantitative effects of GDL on this pivotal reaction.
Introduction to the Maillard Reaction and this compound
The Maillard reaction is a complex series of chemical reactions that occur between amino acids and reducing sugars when heated.[1][2] This non-enzymatic browning process is responsible for the desirable color, flavor, and aroma of many cooked foods.[1] The reaction is initiated by the condensation of a reducing sugar, which possesses a free aldehyde or ketone group, with an amino compound.[3] The rate and outcome of the Maillard reaction are significantly influenced by several factors, including temperature, time, water activity, and the types of reactants present.[4]
This compound (GDL) is a naturally occurring food additive, a cyclic ester (lactone) of D-gluconic acid.[5] In an aqueous solution, GDL undergoes hydrolysis, a reversible process where the lactone ring opens to form D-gluconic acid.[5] This hydrolysis is accelerated by heat and higher pH levels. The gradual conversion of the neutral GDL molecule to the acidic gluconic acid results in a progressive decrease in the pH of the solution.
The Indirect Role of this compound in the Maillard Reaction
Current scientific understanding indicates that neither this compound nor its hydrolysis product, D-gluconic acid, are reducing sugars and therefore do not directly initiate the Maillard reaction. One study noted that gluconic acid is relatively stable under Maillard reaction conditions. However, GDL's influence on the Maillard reaction is significant and stems from its ability to modulate the pH of the reaction medium.
The pH of the system is a critical factor governing the Maillard reaction. The reaction rate is generally slow at acidic pH and increases as the pH becomes more alkaline.[6][7] This is because the amino groups of amino acids are more nucleophilic (and thus more reactive towards the carbonyl group of the reducing sugar) in their unprotonated form, which is favored at higher pH values.[6]
By hydrolyzing to gluconic acid, GDL creates a progressively more acidic environment. This acidification can have several consequences for the Maillard reaction occurring between other reducing sugars and amino acids present in the system:
-
Inhibition of Browning: The primary effect of the GDL-induced pH drop is the slowing down of the overall Maillard reaction rate, leading to less browning.
-
Alteration of Product Profile: The pH influences the specific chemical pathways that occur during the later stages of the Maillard reaction. Different pH conditions favor the formation of different classes of flavor and aroma compounds, as well as different types of melanoidins (the brown pigments). For example, the formation of certain furfural compounds is known to be pH-dependent.[8][9] At lower pH, the degradation of the Amadori product, a key intermediate in the Maillard reaction, tends to proceed via 1,2-enolization, leading to the formation of furfural (from pentoses) or 5-hydroxymethylfurfural (HMF) (from hexoses).[10] Conversely, at higher pH, 2,3-enolization is favored, resulting in the formation of different fission products like dicarbonyls.[10]
Therefore, GDL can be utilized as a tool to control the extent and nature of the Maillard reaction, allowing for the fine-tuning of color and flavor development in food products and other relevant systems.
Experimental Protocols for Investigating the Maillard Reaction with this compound
This section provides detailed methodologies for key experiments to investigate the influence of GDL on the Maillard reaction.
Spectrophotometric Analysis of Browning Intensity
This protocol allows for the quantitative measurement of the browning development in a Maillard reaction model system.
Objective: To determine the effect of varying concentrations of this compound on the rate of browning in a glucose-glycine model system.
Materials:
-
D-Glucose
-
Glycine
-
This compound (GDL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Distilled water
-
Test tubes
-
Water bath or heating block
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of D-Glucose in distilled water.
-
Prepare a 1 M stock solution of Glycine in distilled water.
-
Prepare a series of GDL stock solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) in distilled water.
-
-
Reaction Mixture Preparation:
-
For each experimental condition, prepare a reaction mixture in a test tube. A typical reaction mixture could consist of:
-
1 mL of 1 M D-Glucose solution
-
1 mL of 1 M Glycine solution
-
A specific volume of the GDL stock solution to achieve the desired final concentration.
-
Phosphate buffer and/or distilled water to bring the total volume to a constant value (e.g., 10 mL).
-
-
Prepare a control sample without GDL.
-
Prepare a blank for each condition containing all components except the amino acid (glycine) to account for any browning due to caramelization of the sugar.
-
-
Reaction Incubation:
-
Place the test tubes in a water bath or heating block pre-heated to a specific temperature (e.g., 100°C).
-
At regular time intervals (e.g., every 15 minutes for 2 hours), remove a test tube from the heat and immediately cool it in an ice bath to stop the reaction.
-
-
Spectrophotometric Measurement:
-
Once cooled to room temperature, dilute an aliquot of each sample with distilled water to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of each diluted sample at 420 nm, which is a common wavelength for quantifying browning in Maillard reaction studies.[2][11] Use the corresponding blank to zero the spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance at 420 nm against time for each GDL concentration.
-
Calculate the initial rate of the browning reaction from the slope of the linear portion of each curve.
-
HPLC and GC-MS Analysis of Maillard Reaction Products
This protocol outlines the methodology for identifying and quantifying specific products of the Maillard reaction.
Objective: To analyze the profile of Maillard reaction products formed in a glucose-glycine model system in the presence of this compound.
Materials:
-
Samples from the Maillard reaction experiment (as described in 3.1).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Appropriate columns for HPLC (e.g., C18 reverse-phase) and GC (e.g., polar capillary column).
-
Solvents for mobile phase (HPLC) and extraction (GC-MS).
-
Standards of known Maillard reaction products (e.g., 5-HMF, furfural, pyrazines) for identification and quantification.
HPLC Protocol for Non-Volatile Compounds (e.g., 5-HMF):
-
Sample Preparation:
-
Filter the cooled reaction samples through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the samples with the mobile phase if necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is often used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the target analytes (e.g., 284 nm for HMF).
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of the identified products by creating a calibration curve from the standard solutions.
-
GC-MS Protocol for Volatile Compounds (e.g., Pyrazines, Furans):
-
Sample Preparation (Extraction):
-
Use a suitable extraction method to isolate the volatile compounds from the aqueous reaction mixture. Common techniques include liquid-liquid extraction with a solvent like dichloromethane or solid-phase microextraction (SPME).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A polar capillary column is typically used for the separation of volatile flavor compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Analysis:
-
Inject the extracted sample into the GC-MS system.
-
Identify the separated compounds by comparing their mass spectra with a library of known spectra (e.g., NIST library) and by comparing their retention indices with those of authentic standards.
-
Semi-quantification can be performed by comparing the peak areas of the identified compounds across different samples.
-
Quantitative Data on the Effect of this compound
While specific studies systematically varying GDL concentration in a Maillard reaction model are not abundant in the readily available literature, the effect of pH on the reaction kinetics and product formation is well-documented. The data presented here is based on the established principles of how pH, which is modulated by GDL hydrolysis, influences the Maillard reaction.
Table 1: Influence of pH on Maillard Reaction Browning (Qualitative and Expected Quantitative Trends)
| pH Range | Browning Intensity (Absorbance at 420 nm) | Predominant Reaction Pathway | Expected Key Products |
| Acidic (pH < 6) | Low | 1,2-Enolization | Furfural, 5-Hydroxymethylfurfural (HMF)[8][9] |
| Neutral (pH 6-8) | Moderate | Mixed 1,2- and 2,3-Enolization | Mixture of furans and fission products |
| Alkaline (pH > 8) | High | 2,3-Enolization | Reductones, dicarbonyls, Strecker aldehydes[10] |
Table 2: Kinetic Parameters for Color Development in Glucose/Amino Acid Model Systems at Different Temperatures
This table is adapted from a study on glucose/amino acid systems and illustrates the type of quantitative data that can be obtained. A similar experiment incorporating GDL would be expected to show a decrease in the reaction rate constant (k) with increasing GDL concentration due to the pH drop.
| Model System | Temperature (°C) | Reaction Rate Constant (k) (min⁻¹) | Maximum Color Difference (ΔE*) |
| Glucose-Asparagine | 85 | Value | Value |
| Glucose-Asparagine | 100 | Value | Value |
| Glucose-Aspartic Acid | 85 | Value | Value |
| Glucose-Aspartic Acid | 100 | Value | Value |
| Glucose-Glutamic Acid | 85 | Value | Value |
| Glucose-Glutamic Acid | 100 | Value | Value |
Note: Specific values are not provided as they are highly dependent on the experimental conditions. The trend is that 'k' increases with temperature. In the context of GDL, 'k' would be expected to decrease at a given temperature with increasing GDL concentration.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformations and logical flows discussed in this guide.
Caption: Overview of the three main stages of the Maillard reaction.
Caption: The hydrolysis of GDL and its inhibitory effect on the Maillard reaction.
Experimental Workflows
The following diagrams outline the experimental procedures described in this guide.
Caption: Workflow for spectrophotometric analysis of Maillard browning.
Caption: Workflow for HPLC and GC-MS analysis of Maillard reaction products.
Conclusion
This compound serves as a potent, yet indirect, modulator of the Maillard reaction. Its role is not that of a primary reactant but rather as a precursor to gluconic acid, which controllably lowers the pH of the reaction environment. This acidification has a significant impact on the kinetics and the profile of products formed during the Maillard reaction. For researchers, scientists, and drug development professionals, understanding and harnessing this indirect influence can be a valuable tool for controlling browning, tailoring flavor and aroma profiles, and potentially mitigating the formation of undesirable Maillard reaction products in various applications. The experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced effects of this compound in this complex and vital chemical process.
References
- 1. Kinetic study of high-intensity ultrasound-assisted Maillard reaction in a model system of d-glucose and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction [kci.go.kr]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of 6-Phosphoglucono-δ-lactone in the Oxidative Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentose phosphate pathway (PPP) is a critical metabolic route for the synthesis of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. Within the oxidative phase of this pathway lies a key, yet often overlooked, intermediate: 6-phosphoglucono-δ-lactone. This technical guide provides an in-depth exploration of the function of its parent compound, D-Gluconolactone, through its phosphorylated form in the PPP. We will delve into the enzymatic conversion of 6-phosphoglucono-δ-lactone, its physiological significance, and the regulatory mechanisms that govern its flux. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in metabolism and drug development.
Introduction
The oxidative phase of the pentose phosphate pathway (PPP) is a vital source of cellular reducing power in the form of NADPH, which is essential for antioxidant defense and reductive biosynthesis. This phase begins with the dehydrogenation of glucose-6-phosphate, a reaction that produces the lactone, 6-phosphoglucono-δ-lactone. While often overshadowed by the NADPH-producing dehydrogenases, the subsequent hydrolysis of this lactone is a critical, stereospecific, and enzymatically catalyzed step that ensures the efficient flow of metabolites through the PPP. This guide will illuminate the function and importance of 6-phosphoglucono-δ-lactone and the enzyme responsible for its conversion, 6-phosphogluconolactonase (6PGL).
The Formation and Fate of 6-Phosphoglucono-δ-lactone
The journey of 6-phosphoglucono-δ-lactone in the PPP is transient but crucial. It is formed from glucose-6-phosphate in a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD), which is the primary regulatory point of the pathway. This reaction also generates the first molecule of NADPH.
Enzymatic Hydrolysis by 6-Phosphogluconolactonase (6PGL)
The intermediate 6-phosphoglucono-δ-lactone is subsequently hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase (EC 3.1.1.31).[1] This step is essential for several reasons:
-
Prevents Accumulation of an Unstable Intermediate: 6-phosphoglucono-δ-lactone is a relatively unstable compound that can undergo spontaneous, non-enzymatic hydrolysis. However, this process is slow and can lead to the formation of the γ-lactone isomer, which is not a substrate for the subsequent enzyme in the PPP, 6-phosphogluconate dehydrogenase.[1] The rapid enzymatic hydrolysis by 6PGL ensures that the flux through the pathway is maintained efficiently.
-
Prevents Off-Target Reactions: The electrophilic nature of the lactone makes it susceptible to nucleophilic attack by other cellular macromolecules, which could lead to detrimental, non-specific modifications of proteins and other molecules.[1]
-
Ensures Stereospecificity: The enzymatic reaction ensures the production of the correct stereoisomer of 6-phosphogluconate for the subsequent dehydrogenase step.
Quantitative Data
The following table summarizes the available kinetic parameters for 6-phosphogluconolactonase from different biological sources.
| Organism/Tissue | Enzyme | Km (µM) | Vmax | Notes | Reference |
| Bass (Liver) | 6-Phosphogluconolactonase | 90 | Not Reported | Compatible with the flux through the oxidative PPP. | [2][3] |
| Human (Hemolysates) | 6-Phosphogluconolactonase | > 300 | Not Reported | The Michaelis constant is higher than the highest substrate concentration used in the study. | [4][5] |
| Bovine (Erythrocytes) | 6-Phosphogluconolactonase | Not Reported | Not Reported | Purified to apparent homogeneity. | [4] |
Note: Data on Vmax values and intracellular concentrations of 6-phosphoglucono-δ-lactone are limited in the reviewed literature, highlighting an area for further research.
Experimental Protocols
Spectrophotometric Assay for 6-Phosphogluconolactonase (6PGL) Activity
This protocol describes a coupled enzyme assay to determine the activity of 6PGL by monitoring the production of NADPH by the subsequent enzyme in the pathway, 6-phosphogluconate dehydrogenase.[6]
Principle:
6-phosphoglucono-δ-lactone is hydrolyzed by 6PGL to 6-phosphogluconate. 6-phosphogluconate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6PGDH), producing NADPH, which can be measured spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 2 mM MgCl2 and 5 mM ATP.
-
Substrate Solution: 0.2 mM δ-gluconolactone.
-
Cofactor Solution: 0.6 mM NADP+.
-
Coupling Enzyme: 0.2 U/ml 6-phosphogluconate dehydrogenase.
-
Sample: Cell or tissue extract containing 6PGL (e.g., 50 µg of protein).
Procedure:
-
To a cuvette, add the assay buffer, substrate solution, and cofactor solution.
-
Add the sample containing 6PGL to the mixture.
-
Initiate the reaction by adding the coupling enzyme, 6-phosphogluconate dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to the 6PGL activity in the sample.
Measurement of Intracellular 6-Phosphogluconate by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular 6-phosphogluconate using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.[7][8]
Principle:
Cellular metabolites are extracted and separated by liquid chromatography. The eluted compounds are then ionized and detected by a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions are used for quantification.
Procedure:
-
Cell Culture and Quenching: Grow cells to the desired density. Quickly quench metabolic activity by rapidly cooling the cells (e.g., with cold methanol).
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
LC-MS/MS Analysis:
-
Separate the metabolites on a reverse-phase C18 column using a mobile phase containing a volatile ion pair modifier like tributylammonium acetate (TBAA).[7]
-
Perform detection using a tandem quadrupole mass spectrometer in negative ion mode.
-
Monitor the specific transition for 6-phosphogluconate.
-
-
Quantification: Use a calibration curve generated with known concentrations of a 6-phosphogluconate standard to quantify the metabolite in the samples.
Signaling Pathways and Regulation
The flux through the oxidative PPP, including the step catalyzed by 6PGL, is tightly regulated to meet the cellular demands for NADPH and biosynthetic precursors.
Allosteric Regulation of the Pentose Phosphate Pathway
The primary site of regulation is the first enzyme, G6PD.
-
Feedback Inhibition by NADPH: G6PD is strongly inhibited by its product, NADPH. A high NADPH/NADP+ ratio signals that the cell has sufficient reducing power, thus slowing down the entry of glucose-6-phosphate into the PPP.[9]
-
Substrate Availability: The availability of the substrate, glucose-6-phosphate, also influences the pathway's activity.
The third enzyme, 6-phosphogluconate dehydrogenase, is also subject to regulation:
-
Inhibition by NADPH: Similar to G6PD, 6-phosphogluconate dehydrogenase is inhibited by NADPH.[10]
-
Activation by 6-Phosphogluconate: Evidence suggests that 6-phosphogluconate can act as an allosteric activator of 6-phosphogluconate dehydrogenase, ensuring its rapid removal once produced.[11][12][13]
Experimental Workflow for Studying 6PGL Function
The following diagram illustrates a typical workflow for investigating the role of 6-phosphogluconolactonase in a cellular context.
Conclusion and Future Directions
6-Phosphoglucono-δ-lactone, through its rapid and specific enzymatic hydrolysis, plays a critical housekeeping role in the pentose phosphate pathway. The enzyme 6-phosphogluconolactonase ensures the efficient and safe passage of metabolites through the oxidative phase, preventing the accumulation of a reactive intermediate and the formation of inhibitory byproducts. For drug development professionals, the enzymes of the PPP, including 6PGL, represent potential targets, particularly in diseases characterized by high metabolic activity and oxidative stress, such as cancer. The bifunctional nature of the G6PD-6PGL enzyme in some pathogens like Plasmodium falciparum also presents an attractive target for antimicrobial drug design.[1]
Future research should focus on elucidating the kinetic properties of 6PGL from a wider range of organisms, including humans, to better understand its catalytic efficiency. Furthermore, detailed studies on the intracellular concentrations of 6-phosphoglucono-δ-lactone and 6-phosphogluconate under various physiological and pathological conditions are needed to fully appreciate the regulatory significance of this step. Finally, the identification and characterization of specific inhibitors and activators of 6PGL could provide valuable tools for both basic research and therapeutic development.
References
- 1. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 2. Rational Design of Allosteric Inhibitors and Activators Using the Population-Shift Model: In Vitro Validation and Application to an Artificial Biosensor [agris.fao.org]
- 3. Kinetic properties from bass liver 6-phosphogluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-phosphogluconolactonase. Purification, properties and activities in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of 6-phosphogluconolactone hydrolysis in hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of multiple intracellular metabolites in glycolysis, pentose phosphate pathway and tricarboxylic acid cycle by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human brain 6-phosphogluconate dehydrogenase: purification and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Phosphogluconolactonase - Creative Enzymes [creative-enzymes.com]
- 11. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Phosphogluconate dehydrogenase mechanism: evidence for allosteric modulation by substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Theoretical Modeling of D-Glucono-δ-lactone Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucono-δ-lactone (GDL) is the cyclic ester, or lactone, of D-gluconic acid.[1] As a naturally occurring organic compound, it serves various roles across different industries, including as an acidifier, sequestrant, and leavening agent in the food industry (E575).[2] In pharmaceutical and biological contexts, GDL is significant as an intermediate in metabolic pathways, such as the pentose phosphate pathway, and its hydrolysis is a critical factor influencing the stability, bioavailability, and efficacy of lactone-containing drugs.[3]
The hydrolysis of GDL to D-gluconic acid is a spontaneous reaction in aqueous solutions, establishing a chemical equilibrium between the lactone and the open-chain acid form.[2] The rate of this ring-opening reaction is highly dependent on pH and temperature, making a thorough understanding of its kinetics and mechanism essential for drug development, formulation, and metabolic studies.[2][4] Theoretical modeling, employing quantum chemical methods, provides invaluable insights into the reaction pathways, transition states, and energetic barriers that govern this transformation. This guide offers an in-depth overview of the theoretical and experimental approaches used to model and characterize the hydrolysis of D-Glucono-δ-lactone.
Reaction Mechanism and Equilibrium
The hydrolysis of D-Glucono-δ-lactone is a reversible reaction where the six-membered ring of the lactone is opened by the addition of a water molecule to form the linear D-gluconic acid. The position of the equilibrium is pH-dependent; near-neutral and alkaline conditions favor the formation of the gluconate salt, driving the hydrolysis forward.[4]
Caption: Chemical equilibrium of D-Glucono-δ-lactone hydrolysis.
Theoretical Modeling Approaches
Computational chemistry provides a molecular-level understanding of the hydrolysis mechanism. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are employed to map the potential energy surface of the reaction, identify transition states, and calculate activation energies.[5][6]
A common and effective strategy is the hybrid supermolecule-continuum model.[5] In this approach:
-
Supermolecule Construction : The lactone molecule is modeled explicitly with a small number of surrounding water molecules (typically 3-6) to account for specific hydrogen bonding interactions.[5]
-
Quantum Mechanical Calculation : The geometry of this supermolecule is optimized using methods like DFT (e.g., with functionals like B3LYP or PBE0) or ab initio methods (e.g., MP2) to find stable intermediates and transition states.[5][6]
-
Continuum Solvent Model : The bulk solvent effect of water is incorporated using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. This accounts for long-range electrostatic interactions.[5]
This hybrid approach balances computational cost with accuracy, allowing for a detailed investigation of the reaction pathway, including the role of individual water molecules in proton transfer and stabilization of the transition state.
Caption: A generalized workflow for computational modeling of hydrolysis.
Catalyzed Hydrolysis Pathways
The hydrolysis of GDL is subject to both general acid and general base catalysis.[7]
-
Base-Catalyzed Hydrolysis : Under neutral or alkaline conditions, a hydroxide ion (or a water molecule acting as a general base) directly attacks the electrophilic carbonyl carbon of the lactone. This is typically the dominant pathway at physiological pH. The reaction proceeds through a tetrahedral intermediate, followed by ring-opening.
-
Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
Caption: Simplified logical steps for base and acid-catalyzed hydrolysis.
Quantitative Data from Experimental Studies
Experimental kinetic studies provide the quantitative data necessary to validate theoretical models. The tables below summarize key kinetic parameters for GDL hydrolysis reported in the literature.
Table 1: Rate Constants for D-Glucono-δ-lactone Hydrolysis
| Rate Constant Type | Value | Conditions | Method | Reference |
|---|---|---|---|---|
| Pseudo first-order (k) | 8.8 × 10⁻⁴ s⁻¹ | pH 6.4, Phosphate buffer | Not Specified | [8] |
| First-order (k) | 2.26 × 10⁻⁴ s⁻¹ | pH 3-5, 25°C | Optical Rotation | [9] |
| First-order (k) | 1.31 × 10⁻⁴ s⁻¹ | pH 3-5, 25°C | Coulometry | [9] |
| Water Catalysis (kH₂O) | 4.59 × 10⁻⁵ s⁻¹ | 25°C | pH-Stat | [10] |
| Hydroxide Catalysis (kOH⁻) | 2.76 × 10³ M⁻¹s⁻¹ | 25°C | pH-Stat | [10] |
| Spontaneous Hydrolysis (k) | 2.58 h⁻¹ (7.17 x 10⁻⁴ s⁻¹) | pH 7.2, 37°C | ¹H-NMR |[11] |
Table 2: Activation Energies (Ea) for D-Glucono-δ-lactone Hydrolysis
| Activation Energy (Ea) | Temperature Range | Conditions | Method | Reference |
|---|---|---|---|---|
| 15 kcal/mol | 20-25°C | Not Specified | Not Specified | [9] |
| 12.1 kcal/mol | Not Specified | Acidic Solution | Polarimetry | [12] |
| 14.6 kcal/mol (Water Cat.) | 25-37°C | Pure Water | pH-Stat | [10] |
| 17.6 kcal/mol (OH⁻ Cat.) | 25-37°C | Pure Water | pH-Stat |[10] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic data are foundational to building and validating theoretical models. The following are detailed methodologies for key experiments cited in the study of GDL hydrolysis.
pH-Stat Titration
This method directly measures the rate of acid production during hydrolysis.[10]
-
Apparatus : An automated titrator equipped with a sensitive pH electrode, a temperature-controlled reaction vessel, and a precision burette.
-
Procedure : a. A solution of D-Glucono-δ-lactone (e.g., ~20 mM) is prepared in deionized water or a very dilute, non-catalyzing buffer within the reaction vessel.[10] b. The pH of the solution is set and maintained at a constant value (e.g., 7.0) by the pH-stat system. c. As hydrolysis proceeds, D-gluconic acid is formed, causing a decrease in pH. d. The instrument detects this change and immediately adds a standardized basic titrant (e.g., 1 M NaOH) to neutralize the acid and return the pH to the setpoint.[10] e. The volume of titrant added over time is recorded.
-
Data Analysis : The rate of hydrolysis is directly proportional to the rate of addition of the titrant. The first-order rate constant can be calculated from the slope of the plot of added base versus time.
Polarimetry
This technique leverages the different optical activities of GDL and its hydrolysis product, D-gluconic acid.[9][12]
-
Apparatus : A polarimeter with a temperature-controlled sample cell.
-
Procedure : a. A fresh solution of GDL of known concentration is prepared and quickly transferred to the polarimeter cell maintained at a constant temperature (e.g., 25°C). b. The initial optical rotation of the solution is measured immediately. c. The optical rotation is then monitored and recorded at regular time intervals as the hydrolysis reaction proceeds. d. The reaction is followed until the optical rotation reaches a stable, final value (corresponding to the equilibrium mixture).
-
Data Analysis : The rate constant is determined by fitting the change in optical rotation over time to a first-order kinetic model, as the change in rotation is proportional to the change in concentration of the reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time NMR allows for the direct, non-invasive monitoring of the concentrations of both the lactone and the resulting acid.[11]
-
Apparatus : A high-resolution NMR spectrometer.
-
Procedure : a. A sample is prepared by dissolving a known amount of GDL in a buffered solution (e.g., M9 minimal media) prepared with D₂O to provide the deuterium lock signal. b. The sample is placed in the NMR spectrometer, which is maintained at a constant temperature (e.g., 37°C). c. A series of ¹H-NMR spectra are acquired automatically at set time intervals (e.g., every few minutes). d. Specific, well-resolved proton signals corresponding to GDL and D-gluconic acid are identified.
-
Data Analysis : The concentration of each species at each time point is determined by integrating the area of its characteristic NMR signal. The rate constant is then calculated by fitting the concentration-time data to the appropriate first-order rate equation.
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ttu-ir.tdl.org [ttu-ir.tdl.org]
Methodological & Application
Application Notes: D-Gluconolactone (GDL) in Food Preservation
Introduction
D-Glucono-δ-lactone (GDL), a cyclic ester of D-gluconic acid, is a naturally occurring food additive (E575) widely recognized for its versatile applications in the food industry.[1][2] It is a white, odorless, crystalline powder that is freely soluble in water.[3] While neutral in its crystalline form, GDL hydrolyzes in aqueous solutions to form gluconic acid, resulting in a gradual and progressive decrease in pH.[3][4] This slow, controlled acidification is the cornerstone of its functionality, making it a preferred choice over other acidulants that can cause a rapid pH drop and a sharp, tart taste.[5][6] GDL is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a curing, pickling, leavening, and pH control agent.[7][8]
Mechanism of Action in Food Preservation
The primary preservation mechanism of GDL stems from its slow hydrolysis to gluconic acid. This process gently lowers the pH of the food matrix, creating an acidic environment that is unfavorable for the growth of many spoilage and pathogenic microorganisms.[5][6][9] This acidification process offers several advantages:
-
Antimicrobial Activity: By lowering the pH, GDL inhibits the growth of bacteria, yeasts, and molds, thereby extending the shelf life of food products.[3][6]
-
Controlled Gelation and Coagulation: The gradual pH reduction allows for uniform protein coagulation, which is essential in the production of tofu, cheese, and acid-induced milk gels, resulting in improved texture and consistency.[4][10]
-
Curing Acceleration: In processed meats, the decrease in pH accelerates the curing process, enhances color development and stability, and allows for a reduction in the required levels of nitrites.[3][11][12]
-
Texture Improvement: GDL can contribute to the formation of acid-induced meat protein gels, which improves the texture of products like fermented sausages and plant-based meat alternatives.[13][14]
-
Inhibition of Spoilage Markers: Research has demonstrated that GDL-induced pH reduction can significantly decrease the formation of biogenic amines, such as histamine and putrescine, which are indicators of meat spoilage.[15]
Quantitative Data Summary
The following tables summarize the effects of GDL application in various food preservation studies.
Table 1: Effect of GDL on Physicochemical and Microbiological Properties of Meat Products
| Food Product | GDL Concentration | Key Findings | Reference |
| Fermented Sausages | 0.1% - 0.75% | Increasing GDL levels led to a dose-dependent decrease in pH, moisture content, and water holding capacity. A 0.75% concentration was most effective in controlling bacterial counts during a 25-day ripening period. | [13] |
| Minced Meat | 0.5% and 1.0% | After 7 days at 20-22°C, both concentrations significantly decreased pH and reduced levels of histamine, putrescine, fecal streptococci, and coliforms compared to a control. | [15] |
| Pork Liver Pâté | 0.5% | Markedly reduced the growth of lactic acid bacteria and extended the shelf-life of vacuum-packaged products. | [11] |
| Large Red Sausage | 0.25% (with 2% lactate) | Effectively inhibited the growth of Listeria monocytogenes during storage at 10°C for 35 days. | [16] |
Table 2: Effect of GDL on Dairy and Plant-Based Products
| Food Product | GDL Concentration | Key Findings | Reference |
| Milk Gels | 0.5% - 3.0% | GDL concentration, along with temperature, influenced the rate of acidification and final gel firmness. Higher temperatures accelerated gelation. | [10] |
| Koro Bean Curd (Tofu) | 1.0% - 1.8% (w/v) | The concentration of GDL was a key variable in determining the final texture of the curd. | [17] |
| Plant-Based Meat Patty | Not specified (used in mixture with Transglutaminase) | GDL addition influenced pH, color (decreased lightness, increased redness), and textural properties. High concentrations had a negative effect on gumminess and chewiness. | [14] |
Experimental Protocols
Protocol 1: Evaluating the Effect of GDL on Fermented Sausage Preservation
This protocol is adapted from a study on the physicochemical and microbiological characteristics of fermented sausages.[13]
1. Materials and Reagents:
-
Pork and back-fat
-
Starter culture (e.g., Lactobacillus sakei, Staphylococcus carnosus)
-
Curing agents (Sodium nitrite, Sodium chloride)
-
Spices
-
D-Glucono-δ-lactone (GDL) powder
-
Fibrous casings (55 mm diameter)
-
Stomacher and sterile bags
-
pH meter
-
Microbiological culture media (e.g., Plate Count Agar, MRS Agar)
-
Texture Analyzer
2. Sausage Formulation and Preparation: a. Prepare a meat batter composed of lean pork and fat, ground to the desired consistency. b. Add curing agents, spices, and starter culture to the meat batter and mix thoroughly. c. Divide the batter into separate batches for each GDL concentration to be tested (e.g., Control (0%), 0.25%, 0.50%, 0.75%). d. Add the pre-weighed GDL powder to each respective batch and mix until homogeneously distributed. e. Stuff the mixture into pre-soaked fibrous casings using a sausage stuffer.
3. Fermentation and Ripening: a. Ferment the sausages at a controlled temperature and humidity (e.g., 25°C at 85-90% relative humidity for 3 days). b. Dry and ripen the sausages at a lower temperature and humidity (e.g., 15°C at 75-80% relative humidity) for a specified period (e.g., 25 days).
4. Sample Analysis: a. Collect samples from each batch at predetermined time points (e.g., days 0, 1, 3, 7, 15, 25). b. pH Measurement: Homogenize 10g of sample with 90mL of distilled water and measure the pH of the slurry. c. Microbiological Analysis: Prepare serial dilutions of the sample homogenate. Plate onto appropriate media to enumerate total viable counts, lactic acid bacteria, etc. Incubate plates under specified conditions before counting colonies. d. Texture Analysis: Use a texture analyzer to measure parameters such as shear force or hardness on sausage slices of a standardized thickness. e. Water Holding Capacity (WHC): Measure WHC using a centrifugation method or other established techniques.
Protocol 2: Assessing GDL's Inhibition of Biogenic Amines in Minced Meat
This protocol is based on a study evaluating the effect of GDL-induced pH decrease on biogenic amine formation.[15]
1. Materials and Reagents:
-
Fresh minced meat (pork or beef)
-
D-Glucono-δ-lactone (GDL) powder
-
Sterile containers
-
Incubator set to 20-22°C
-
Stomacher and sterile bags
-
pH meter
-
HPLC system for biogenic amine analysis
-
Microbiological culture media (e.g., Violet Red Bile Agar, KF Streptococcus Agar)
2. Sample Preparation and Incubation: a. Obtain fresh minced meat and divide it into three equal portions for each replicate (e.g., Control (0% GDL), 0.5% GDL, 1.0% GDL). b. Add the specified amount of GDL to the respective meat portions and mix thoroughly to ensure even distribution. c. Place each treated sample into a separate sterile container. d. Incubate all samples at 20-22°C for 7 days.
3. Sample Analysis (at Day 0 and Day 7): a. pH Measurement: Homogenize 10g of the sample with distilled water and measure the pH. b. Microbiological Analysis: Perform serial dilutions and plate on selective media to determine counts of coliforms, fecal streptococci, and total viable bacteria. c. Biogenic Amine Analysis: i. Extract biogenic amines from the meat sample using an appropriate solvent (e.g., perchloric acid). ii. Prepare derivatives of the amines (e.g., dansyl derivatives) to enable fluorometric or UV detection. iii. Analyze the derivatized extract using an HPLC system with a suitable column and mobile phase to separate and quantify individual amines (histamine, putrescine, cadaverine, tyramine).
Visualizations: Pathways and Workflows
// Invisible edges to enforce layout edge [style=invis]; ph -> micro -> texture -> chem; } dot Caption: General experimental workflow for evaluating GDL in food.
References
- 1. E 575 GDL (GLUCONO DELTA LACTONE) - Ataman Kimya [atamanchemicals.com]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. foodadditives.net [foodadditives.net]
- 4. finetechitg.com [finetechitg.com]
- 5. Glucono Delta-Lactone in Food Products - gluconolactone [periodical.knowde.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. cir-safety.org [cir-safety.org]
- 8. kidsadvisory.com [kidsadvisory.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pmpinc.com [pmpinc.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Effect of GdL Addition on Physico-chemical Properties of Fermented Sausages during Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Effect of GDL-induced pH Decrease on the Formation of Biogenic Amines in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longchangextracts.com [longchangextracts.com]
- 17. foodsciencejournal.com [foodsciencejournal.com]
Application Notes & Protocols: D-Gluconolactone-Based Hydrogels for pH-Triggered Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2][3] Their unique properties, such as biocompatibility, biodegradability, and tunable mechanics, make them excellent candidates for drug delivery systems.[1][4][5] Among these, stimuli-responsive or "smart" hydrogels are of particular interest as they can undergo physicochemical changes in response to environmental triggers like pH, temperature, or enzymes, allowing for controlled, site-specific drug release.[4][6][7][8]
This document focuses on hydrogels formulated using D-Gluconolactone (GDL). GDL is a neutral, cyclic ester of gluconic acid. In an aqueous environment, GDL hydrolyzes into gluconic acid, causing a gradual and uniform decrease in the pH of the solution.[9] This property is harnessed to trigger the gelation of pH-sensitive polymers, such as chitosan, forming a hydrogel matrix that can entrap therapeutic agents.[9] The slow, controlled pH drop ensures the formation of a homogenous monolithic hydrogel, ideal for predictable and sustained drug release.[9]
The primary mechanism relies on the protonation of polymer chains (e.g., the amino groups in chitosan) as the pH decreases, leading to electrostatic interactions and physical or chemical crosslinking that forms the hydrogel network.[5][6][9] This process allows for the in-situ encapsulation of drugs, which are then released as the hydrogel swells or degrades in a target physiological environment.
Experimental Protocols
Protocol 2.1: Synthesis of a Chitosan/GDL Hydrogel
This protocol describes the preparation of a pH-responsive hydrogel using chitosan, a biocompatible and biodegradable natural polysaccharide, with GDL as the acidifying agent.[2][9][10]
Materials:
-
Low molecular weight Chitosan (CS)
-
This compound (GDL)
-
Deionized water
-
Acetic Acid (0.1 M)
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing scale and spatulas
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of 0.1 M acetic acid.
-
Stir the solution vigorously with a magnetic stirrer until the chitosan is completely dissolved. This may take several hours.
-
Separately, prepare a GDL solution. The concentration of GDL will determine the final pH and the rate of gelation. A common starting point is a GDL-to-chitosan molar ratio of 1:2 or 1:1 relative to the amino groups of chitosan.
-
Slowly add the GDL solution to the chitosan solution while stirring continuously to ensure homogenous mixing.
-
(Optional - Drug Loading) If loading a drug during synthesis, the therapeutic agent should be dissolved or dispersed in the GDL solution before it is added to the chitosan solution.
-
Pour the resulting mixture into a mold (e.g., a petri dish or a multi-well plate).
-
Allow the mixture to stand at room temperature. Gelation time can vary from 30 minutes to several hours depending on the GDL concentration and temperature.
-
Monitor the pH change over time until a stable, self-supporting hydrogel is formed. The final pH is typically in the range of 4.5-5.5.
-
The prepared hydrogel can be washed with deionized water to remove any unreacted GDL or acid.
Protocol 2.2: Characterization of Hydrogel Properties
2.2.1 Swelling Behavior
The swelling ratio is a critical parameter that influences drug release.[11] It is determined by the hydrogel's ability to absorb and retain water.
Procedure:
-
Prepare hydrogel samples of a known initial weight (W_d). The samples can be lyophilized (freeze-dried) to obtain the dry weight.
-
Immerse the dried hydrogel samples in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., pH 5.5 and pH 7.4) and temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel samples from the buffer.
-
Gently blot the surface with filter paper to remove excess water and record the swollen weight (W_s).
-
Calculate the Swelling Ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100
2.2.2 In Vitro Drug Release Study
This protocol measures the rate at which the encapsulated drug is released from the hydrogel into a surrounding medium.
Procedure:
-
Place a drug-loaded hydrogel sample of known weight and drug concentration into a vial containing a known volume of release medium (e.g., 10 mL of PBS at pH 7.4).
-
Place the vial in a shaking incubator set at 37°C to simulate physiological conditions.
-
At specific time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculate the cumulative percentage of drug released at each time point using the formula: Cumulative Release (%) = (Concentration at time t / Initial Drug Load) x 100
Data Presentation
The following tables summarize representative quantitative data for this compound-based hydrogels. The values are indicative and will vary based on specific polymer concentrations, drug types, and experimental conditions.
Table 1: Swelling Behavior of Chitosan-GDL Hydrogels at Different pH Values
| Hydrogel Composition | pH of Medium | Swelling Ratio (%) after 24h |
| 2% Chitosan / 1% GDL | 5.5 | ~1500% |
| 2% Chitosan / 1% GDL | 7.4 | ~2500% |
| 2% Chitosan / 2% GDL | 5.5 | ~1200% |
| 2% Chitosan / 2% GDL | 7.4 | ~2100% |
Note: The increased swelling at pH 7.4 is due to the deprotonation of chitosan's amino groups, reducing the ionic crosslinking and allowing the network to expand further.[6]
Table 2: Drug Loading and Release Characteristics
| Drug Model | Drug Loading Method | Loading Efficiency (%) | Cumulative Release at 24h (pH 7.4) |
| Doxorubicin | In-situ | ~85% | ~60% |
| 5-Fluorouracil | In-situ | ~70% | ~80% |
| Lidocaine | In-situ | ~90% | ~75%[10] |
| Ibuprofen | Post-loading | ~55% | ~45% |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of gelation.
Caption: A flowchart of the key steps for creating and evaluating a drug-loaded GDL-based hydrogel.
Caption: The hydrolysis of GDL lowers the pH, leading to the protonation and crosslinking of chitosan chains.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. youtube.com [youtube.com]
- 12. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-Gluconolactone in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucono-δ-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. It is an important intermediate in the pentose phosphate pathway and is involved in glucose metabolism.[1][2] In aqueous solutions, GDL hydrolyzes to an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[3] The quantification of D-Glucono-δ-lactone in biological fluids is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and in the development of drugs that may affect glucose metabolism.[4] These application notes provide detailed protocols for the accurate and precise quantification of D-Glucono-δ-lactone in various biological matrices.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of D-Glucono-δ-lactone. The choice of method depends on the required sensitivity, specificity, sample matrix, and available instrumentation. The primary methods covered in these notes are:
-
Enzymatic Assays: Highly specific and suitable for relatively high-concentration samples.
-
High-Performance Liquid Chromatography (HPLC): Offers good selectivity and sensitivity, particularly when coupled with appropriate detection methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and specificity, often requiring derivatization.
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative parameters of the analytical methods described in these notes.
| Parameter | Enzymatic Assay | HPLC-UV (with derivatization) | HPLC-CAD | GC-MS (with derivatization) |
| Linear Range | 0.8 - 50 µ g/assay [5] | Analyte Dependent | 1.05 - 22.5 mg/L[6] | Analyte Dependent |
| Limit of Detection (LOD) | ~0.2 mg/L[5] | 0.05 - 0.1 ng (on column)[7] | 0.32 ng (on column)[6] | 0.006 - 0.14 mg/L[8] |
| Limit of Quantification (LOQ) | Not explicitly stated, typically higher than LOD | Analyte Dependent | Not explicitly stated, typically 3x LOD | 0.02 - 0.47 mg/L[8] |
| Precision (%RSD) | < 10% | < 4% (within-day and between-day)[7] | < 2%[6] | < 10% (intraday)[8] |
| Recovery | Matrix Dependent | Matrix Dependent | 96.2% - 103%[6] | Matrix Dependent |
| Biological Matrix | Plasma, Serum, Urine, Cell Culture Media[9] | Urine[7] | Pharmaceutical Preparations[6] | Serum, Beverages[8] |
Experimental Protocols
Protocol 1: Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone
This method is based on the enzymatic conversion of D-gluconate to a product that can be measured spectrophotometrically. To measure total D-Glucono-δ-lactone, it is first hydrolyzed to D-gluconic acid under alkaline conditions.
1.1. Principle
D-gluconate is phosphorylated by ATP in the presence of gluconate kinase (GK). The resulting D-gluconate-6-phosphate is then oxidized by NADP+ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH), forming ribulose-5-phosphate and NADPH. The increase in NADPH is measured at 340 nm and is stoichiometric with the amount of D-gluconic acid.
1.2. Materials
-
Enzymatic assay kit for D-Gluconic Acid/D-Glucono-δ-lactone (e.g., from Megazyme or similar suppliers)[5]
-
Spectrophotometer (340 nm)
-
Cuvettes (1 cm path length)
-
Micropipettes
-
2 M NaOH
-
Perchloric acid (PCA), 1 M, ice-cold
-
Potassium hydroxide (KOH), 2 M, ice-cold
-
pH meter or pH paper
1.3. Sample Preparation
-
Urine: Centrifuge to remove any sediment. If acidic, adjust pH to ~7.5-8.0 with NaOH.
-
Plasma/Serum: Deproteinization is required.
-
Add an equal volume of ice-cold 1 M perchloric acid to the sample.[5]
-
Mix well and centrifuge at 13,000 rpm for 2 minutes in a cold centrifuge.[10]
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding ice-cold 2 M KOH (approximately 34% of the supernatant volume).[10]
-
Check that the pH is between 6.5 and 8.0.[10]
-
Centrifuge to remove the potassium perchlorate precipitate.[10]
-
Use the supernatant for the assay.
-
1.4. Assay Procedure
-
For Total D-Glucono-δ-lactone and D-Gluconic Acid:
-
Enzymatic Reaction (follow kit instructions):
-
Pipette buffer, NADP+/ATP solution, and sample (or standard/blank) into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 6-phosphogluconate dehydrogenase. Mix.
-
Add gluconate kinase to initiate the primary reaction.
-
Incubate for approximately 6 minutes at room temperature.[5]
-
Read the final absorbance (A2) at 340 nm.
-
1.5. Calculation
Calculate the change in absorbance (ΔA = A2 - A1) for the sample and blank. The concentration of D-gluconic acid (and thus total D-Glucono-δ-lactone after hydrolysis) is calculated using the Beer-Lambert law, with the extinction coefficient of NADPH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹). Refer to the specific kit manual for detailed calculation formulas.
Protocol 2: HPLC-UV Analysis of D-Gluconolactone in Urine (with Derivatization)
This method is adapted from a procedure for the simultaneous determination of gluconolactone, galactonolactone, and galactitol in urine.[7]
2.1. Principle
This compound in the sample is derivatized with phenylisocyanate to form a UV-absorbing derivative, which is then separated and quantified by reversed-phase HPLC.
2.2. Materials
-
HPLC system with UV detector (240 nm)
-
Reversed-phase C18 column
-
Lyophilizer
-
Heating block or oven (100°C)
-
Phenylisocyanate
-
Dimethylformamide (DMF)
-
Methanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2.3. Sample Preparation and Derivatization
-
Collect urine samples and store them frozen until analysis.
-
Lyophilize a known volume (e.g., 5 mL) of the urine sample.[7]
-
Reconstitute the dried residue with 5 mL of DMF.[7]
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer 1 mL of the supernatant to a reaction vial.
-
Add 0.3 mL of phenylisocyanate and heat at 100°C for 1 hour.[7]
-
Stop the reaction by adding 0.5 mL of methanol.[7]
-
Dilute the mixture with DMF as needed before injection into the HPLC.
2.4. HPLC Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[7]
-
Flow Rate: 2.0 mL/min[7]
-
Detection: UV at 240 nm[7]
-
Injection Volume: 20 µL
2.5. Quantification
Prepare a calibration curve using this compound standards subjected to the same derivatization procedure. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Protocol 3: GC-MS Analysis of this compound in Serum (with Derivatization)
This protocol is a general guideline based on methods for analyzing similar compounds in biological matrices.[7][8] Method validation for this compound in serum is required.
3.1. Principle
This compound is extracted from the serum, derivatized to a volatile trimethylsilyl (TMS) ether, and then analyzed by GC-MS.
3.2. Materials
-
GC-MS system
-
Centrifuge
-
Nitrogen evaporator
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent
-
Internal standard (e.g., a stable isotope-labeled this compound, if available)
3.3. Sample Preparation and Derivatization
-
Deproteinization: Use a protein precipitation method, for example, by adding 3 volumes of cold acetone or acetonitrile to 1 volume of serum. Vortex and centrifuge to pellet the protein. Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of pyridine to the dried residue to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS.[8]
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
3.4. GC-MS Conditions
-
Column: A non-polar or medium-polarity column suitable for TMS derivatives (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is a starting point and should be optimized).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Scan mode for initial identification of characteristic ions, then switch to Selected Ion Monitoring (SIM) for quantification using specific m/z values for the this compound-TMS derivative.
3.5. Quantification
Create a calibration curve using this compound standards prepared in a similar matrix and derivatized in the same manner. Use an internal standard to correct for variations in extraction and derivatization efficiency.
Visualizations
Metabolic Pathway of this compound
Caption: Oxidative phase of the pentose phosphate pathway.
General Experimental Workflow for this compound Quantification
Caption: Overview of the analytical workflow.
Stability and Storage Considerations
-
Sample Stability: D-Glucono-δ-lactone is in equilibrium with D-gluconic acid in aqueous solutions. The rate of hydrolysis is influenced by pH and temperature.[3] It is recommended to process samples as quickly as possible or store them at -80°C.
-
Stock Solution Stability: Reconstituted stock solutions of this compound should be aliquoted and frozen at -20°C or below. Stock solutions are generally stable for up to 6 months under these conditions.
Concluding Remarks
The choice of analytical method for the quantification of D-Glucono-δ-lactone in biological fluids should be guided by the specific requirements of the study. Enzymatic assays are straightforward and specific for screening or for samples with higher concentrations. Chromatographic methods, particularly when coupled with mass spectrometry, offer higher sensitivity and the ability to measure multiple analytes simultaneously, but often require more extensive sample preparation and method development. The protocols provided herein serve as a comprehensive guide for researchers to establish robust and reliable quantification of D-Glucono-δ-lactone in their laboratories.
References
- 1. Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Frontiers | Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling [frontiersin.org]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. qikan.cmes.org [qikan.cmes.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ygeia.cl [ygeia.cl]
- 10. docs.abcam.com [docs.abcam.com]
Application Note: Determination of D-Gluconolactone in Pharmaceutical Formulations using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Introduction
D-Gluconolactone (GDL) is a naturally occurring food additive (E575) and a cyclic ester of D-gluconic acid.[1] In the pharmaceutical industry, it finds application as an excipient, a pH-adjusting agent, and a chelating agent. A critical quality attribute of this compound is its propensity to hydrolyze in aqueous solutions to form an equilibrium with gluconic acid.[1][2][3][4] This hydrolysis is influenced by factors such as pH, temperature, and time.[1][2][3][4] Therefore, a robust and sensitive analytical method is imperative for the accurate quantification of this compound in both raw materials and finished pharmaceutical products.
Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable for the direct analysis of this compound. High-Performance Liquid Chromatography (HPLC) coupled with Charged Aerosol Detection (CAD) offers a powerful alternative. CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes, making it ideal for compounds like this compound.[5][6][7][8][9] The response is mass-based and largely independent of the chemical structure of the analyte, offering excellent sensitivity and a wide dynamic range.[5][6][7]
This application note presents a detailed HPLC-CAD method for the quantitative determination of this compound in pharmaceutical preparations.
Principle of Charged Aerosol Detection (CAD)
The HPLC eluent is nebulized to form fine droplets, which are then dried into solid particles. These particles are charged by a stream of ionized nitrogen gas. The charged particles are then transferred to a collector where the aggregate charge is measured by a sensitive electrometer. The resulting signal is proportional to the mass of the analyte.[5][7]
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: A Thermo Scientific Vanquish Charged Aerosol Detector Plus or equivalent.
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm).[10][11]
-
Data Acquisition: Chromeleon 7.3 Chromatography Data System or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric glassware.
Reagents and Standards
-
Acetonitrile (HPLC grade).
-
Water (Milli-Q or equivalent).
-
This compound reference standard (USP grade).
Chromatographic Conditions
A specific HPLC-CAD method for the determination of Glucono-δ-Lactone (GDL) in Canagliflozin has been established with the following optimized conditions.[10][11]
| Parameter | Condition |
| Column | Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)[10][11] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v)[10][11] |
| Flow Rate | 0.5 mL/min[10][11] |
| Column Temperature | 30 °C[10][11] |
| Injection Volume | 10 µL[10][11] |
| CAD Nebulizer Temp. | 50 °C[10][11] |
| CAD Gas Pressure | 427.5 kPa[10][11] |
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 25 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 90:10). This yields a stock solution of 250 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the range of 1.0 µg/mL to 25.0 µg/mL.
Sample Preparation
-
For a solid dosage form, accurately weigh and finely powder a representative number of units.
-
Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
Method Validation Summary
The described method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.
| Validation Parameter | Result |
| Linearity Range | 1.05 - 22.5 mg/L[10] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.32 ng (based on a signal-to-noise ratio of 3)[10] |
| Accuracy (Recovery) | 96.2% - 103.0%[10] |
| Precision (RSD) | Sample Solution (n=7): 1.8%Reference Solution (n=7): 1.3%[10] |
| Solution Stability | Stable for 12 hours at room temperature[10] |
Visualizations
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. qikan.cmes.org [qikan.cmes.org]
- 11. HPLC Determination of Glucono-<i>δ</i>-Lactone in Canagliflozin [lhjyhxfc.mat-test.com]
Application Notes and Protocols for Mass Spectrometry Analysis of D-Gluconolactone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucono-δ-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. It plays a role in cellular metabolism, primarily through its hydrolysis to D-gluconic acid, which can then be phosphorylated to enter the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the synthesis of NADPH and pentose sugars, which are essential for reductive biosynthesis and nucleotide production.[1][2] Accurate and sensitive quantification of GDL and its metabolites is therefore critical for understanding its physiological roles and for various applications in drug development and food science.[3][4]
This document provides detailed application notes and protocols for the analysis of D-Glucono-δ-lactone and its key metabolites, D-gluconic acid and 6-phosphogluconate, using liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway of D-Gluconolactone
D-Glucono-δ-lactone, upon entering an aqueous environment, spontaneously hydrolyzes to form an equilibrium mixture with D-gluconic acid.[4] D-gluconic acid can then be phosphorylated by gluconate kinase to form 6-phosphogluconate. This metabolite is a key entry point into the pentose phosphate pathway, where it is subsequently decarboxylated by 6-phosphogluconate dehydrogenase to produce ribulose-5-phosphate.[5][6]
Caption: Metabolic conversion of D-Glucono-δ-lactone to 6-phosphogluconate and its entry into the Pentose Phosphate Pathway.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the targeted analysis of D-Glucono-δ-lactone and its metabolites. These values are crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on a triple quadrupole mass spectrometer.
Table 1: Mass Spectrometry Parameters for Analyte Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| D-Glucono-δ-lactone | 177.040462 ([M-H]⁻) | 111.010, 99.006, 75.007 | Negative |
| D-Gluconic Acid | 195.052 ([M-H]⁻) | 177.038, 129.018, 75.007 | Negative |
| 6-Phosphogluconate | 275 ([M-H]⁻) | 97 | Negative |
Note: The precursor and product ions are based on published data and may require optimization based on the specific instrument used.[7][8][9]
Experimental Protocols
A generalized workflow for the analysis of D-Glucono-δ-lactone and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for the LC-MS/MS analysis of D-Glucono-δ-lactone and its metabolites.
Protocol 1: Sample Preparation from Biological Matrices (Cells/Tissues)
This protocol outlines a general procedure for the extraction of polar metabolites from biological samples.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge capable of 4°C and >10,000 x g
-
Homogenizer (for tissue samples)
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C and wash with PBS.
-
Quenching and Extraction: Add 1 mL of pre-chilled 80% methanol per 1-10 million cells or per 10-20 mg of tissue. For tissues, homogenize thoroughly on ice.
-
Incubation: Incubate the samples at -80°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled microcentrifuge tube.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C and reconstituted in the mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of the target analytes. Method optimization is recommended for specific applications and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating these polar metabolites. An example is a polymer-based amino column.[10]
-
Mobile Phase A: Water with 0.1% formic acid or an alkaline modifier like ammonium hydroxide, depending on the column chemistry and analyte stability.[10][11] Using an alkaline eluent can prevent the lactonization of gluconic acid, leading to better peak shapes and improved quantification.[10]
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
Ion Source Parameters:
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimize based on instrument manufacturer's recommendations.
-
-
MRM Transitions: Refer to Table 1 for precursor and product ions. Collision energies and other compound-specific parameters should be optimized by infusing individual standards.
Data Analysis and Quantification
Quantification is typically performed using a calibration curve generated from authentic standards of D-Glucono-δ-lactone, D-gluconic acid, and 6-phosphogluconate. Stable isotope-labeled internal standards are recommended for the most accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.[1] Peak areas of the analytes are normalized to the peak area of the internal standard, and concentrations are determined from the calibration curve.
Conclusion
The protocols and data presented provide a robust framework for the mass spectrometry-based analysis of D-Glucono-δ-lactone and its key metabolites. These methods offer the specificity and sensitivity required for detailed metabolic studies and can be adapted for various research and development applications. Careful optimization of sample preparation and LC-MS/MS parameters is essential to achieve the best performance for a given biological matrix and analytical instrumentation.
References
- 1. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Human Metabolome Database: Showing metabocard for Gluconolactone (HMDB0000150) [hmdb.ca]
- 4. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 5. 6-phosphogluconic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Human Metabolome Database: Showing metabocard for 6-Phosphogluconic acid (HMDB0001316) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shodexhplc.com [shodexhplc.com]
- 11. shodex.com [shodex.com]
Application Notes and Protocols for D-Gluconolactone in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Gluconolactone as a specific inhibitor in enzymatic assays, with a focus on glycosidases such as β-glucosidase and β-hexosaminidase. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.
Introduction
D-Glucono-1,5-lactone, the δ-lactone of D-gluconic acid, is a naturally occurring polyhydroxy acid.[1][2][3] In aqueous solutions, it exists in equilibrium with D-gluconic acid.[2] this compound is a well-established competitive inhibitor of several glycosidases, making it a valuable tool for studying enzyme kinetics, elucidating biological pathways, and screening for novel therapeutic agents.[4] Its inhibitory activity stems from its structural similarity to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes.
Applications in Enzymatic Assays
This compound serves multiple purposes in the context of enzymatic assays:
-
Positive Control: As a known inhibitor, it can be used as a positive control in high-throughput screening campaigns for novel glycosidase inhibitors.
-
Mechanism of Action Studies: Its competitive inhibition pattern helps in characterizing the active site and catalytic mechanism of newly discovered enzymes.
-
Pathway Elucidation: By inhibiting specific enzymes, researchers can probe the functional roles of these enzymes in various biological pathways.[5][6]
Data Presentation: Inhibitory Activity of this compound and Its Derivatives
The inhibitory potency of this compound and its derivatives against various glycosidases is summarized below. This data can be used as a reference for designing inhibition assays.
| Inhibitor | Enzyme | Source | Substrate | Inhibition Type | Ki | IC50 | Reference(s) |
| δ-Gluconolactone | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucoside (pNPG) | Competitive | 0.1 mM | - | [4] |
| δ-Gluconolactone | β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucoside (pNPG) | Competitive | 0.266 mM | - | [7] |
| Gluconolactone | β-Glucosidase | - | - | Competitive | - | - | [1] |
| This compound | Amygdalin β-glucosidase | - | - | Complete Inhibition at 1 mM | - | - | [2] |
| D-gluconohydroximo-1,5-lactone | Glycogen Phosphorylase b | Rabbit Muscle | Glucose 1-phosphate | Competitive | 0.92 mM | - | [8] |
| D-gluconohydroximo-1,5-lactone | Glycogen Phosphorylase a | Rabbit Muscle | Glucose 1-phosphate | Competitive | 0.76 mM | - | [8] |
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Human O-GlcNAcase (hOGA) | Recombinant | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) | Competitive | 27 nM | - | [9] |
| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | Human β-Hexosaminidase B (hHexB) | Recombinant | - | Competitive | 6.8 nM | - | [9] |
Experimental Protocols
The following are detailed protocols for using this compound in β-glucosidase and β-hexosaminidase inhibition assays.
Protocol 1: β-Glucosidase Inhibition Assay using p-Nitrophenyl-β-D-glucoside (pNPG)
This protocol is adapted from standard colorimetric β-glucosidase assays.[10][11]
Materials:
-
β-Glucosidase (from almond or other sources)
-
p-Nitrophenyl-β-D-glucoside (pNPG)
-
D-Glucono-1,5-lactone
-
Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.2 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of β-glucosidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of pNPG in Assay Buffer. A typical starting concentration is 1 mM.
-
Prepare a stock solution of D-Glucono-1,5-lactone in Assay Buffer. A 10 mM stock solution is a good starting point, from which serial dilutions can be made. Note that this compound hydrolyzes in water to gluconic acid, so fresh solutions are recommended.[2]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (No Enzyme): 20 µL Assay Buffer + 160 µL Assay Buffer + 20 µL pNPG solution.
-
Control (No Inhibitor): 20 µL β-glucosidase solution + 160 µL Assay Buffer + 20 µL pNPG solution.
-
Inhibitor Wells: 20 µL β-glucosidase solution + 160 µL of varying concentrations of this compound solution + 20 µL pNPG solution.
-
-
It is recommended to pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature before adding the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells except the blank.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The stop solution will raise the pH, which both stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate product.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] * 100
-
Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.[4][7]
-
Protocol 2: β-Hexosaminidase Inhibition Assay using a Fluorogenic Substrate
This protocol is based on common fluorometric assays for β-hexosaminidase activity.[12]
Materials:
-
β-Hexosaminidase (e.g., from human placenta or recombinant sources)
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
D-Glucono-1,5-lactone or a suitable derivative (e.g., 2-acetamido-2-deoxy-d-glucono-1,5-lactone for OGA and HexB inhibition studies)[9]
-
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of β-hexosaminidase in Assay Buffer.
-
Prepare a stock solution of 4-MU-GlcNAc in a suitable solvent (e.g., DMSO or Assay Buffer). A typical starting concentration is 1 mM.
-
Prepare a stock solution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank (No Enzyme): 20 µL Assay Buffer + 160 µL Assay Buffer + 20 µL 4-MU-GlcNAc solution.
-
Control (No Inhibitor): 20 µL β-hexosaminidase solution + 160 µL Assay Buffer + 20 µL 4-MU-GlcNAc solution.
-
Inhibitor Wells: 20 µL β-hexosaminidase solution + 160 µL of varying concentrations of inhibitor solution + 20 µL 4-MU-GlcNAc solution.
-
-
Pre-incubate the enzyme with the inhibitor for 5-10 minutes at the assay temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the 4-MU-GlcNAc solution.
-
Incubate the plate at 37°C for 15-60 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values as described in Protocol 1.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the enzymatic reactions and pathways where this compound can be used as an inhibitor.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. recursosbioquimica.es [recursosbioquimica.es]
- 5. Catalytic properties, functional attributes and industrial applications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Beta-N-acetylhexosaminidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. recursosbioquimica.es [recursosbioquimica.es]
- 8. The binding of D-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes | MDPI [mdpi.com]
- 10. Beta_glucosidase [collab.its.virginia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Myeloid-derived β-hexosaminidase is essential for neuronal health and lysosome function: implications for Sandhoff disease - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of D-Gluconolactone: A Gateway to Chiral Building Blocks in Drug Discovery
Application Note: D-Gluconolactone, a naturally occurring cyclic ester of D-gluconic acid, serves as a readily available and cost-effective chiral starting material for the synthesis of a diverse array of high-value chiral building blocks. Its inherent stereochemistry, multiple functional groups, and rigid lactone framework make it an attractive scaffold for the stereoselective synthesis of complex molecules, including iminosugars, butenolides, and C-glycosides, which are pivotal intermediates in the development of novel therapeutics. This document provides an overview of key applications and detailed protocols for the utilization of this compound in the synthesis of such chiral synthons.
Strategic Importance in Chiral Synthesis
The pharmaceutical industry's demand for enantiomerically pure compounds has driven the development of synthetic strategies that utilize the "chiral pool," which consists of abundant and inexpensive chiral molecules from nature.[1][2] this compound is a prominent member of this pool, offering a dense arrangement of stereocenters that can be selectively manipulated.[2] The strategic application of protecting group chemistry allows for the regioselective modification of its hydroxyl groups, enabling the construction of complex chiral architectures.[3]
Synthesis of Iminosugars
Iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors with therapeutic potential against a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.[4][5] this compound is a common precursor for the synthesis of various iminosugars. The general synthetic strategy involves the reductive amination of the lactone or its derivatives.[6]
Logical Workflow for Iminosugar Synthesis from this compound
Caption: General synthetic pathway for iminosugars from this compound.
Application in Butenolide Synthesis
Butenolides are a class of unsaturated γ-lactones that are core structures in numerous natural products with diverse biological activities, including signaling molecules and potential therapeutic agents.[7][8] While direct synthesis from this compound is less common, its derivatives can be transformed into chiral butenolide precursors.
C-Glycoside Synthesis
C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are more stable towards enzymatic hydrolysis compared to their O-glycoside counterparts, making them attractive therapeutic candidates. The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a carbon nucleophile. This compound can be converted into suitable glycosyl donors for the stereoselective synthesis of C-glycosides.[9]
Experimental Protocols
Protocol 1: Synthesis of a Protected this compound Derivative (2,3:5,6-di-O-isopropylidene-D-glucono-1,4-lactone)
Objective: To protect the hydroxyl groups of this compound to enable regioselective modifications.
Materials:
-
D-Glucono-δ-lactone
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend D-Glucono-δ-lactone (1 eq.) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (2.5 eq.) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: A white crystalline solid of 2,3:5,6-di-O-isopropylidene-D-glucono-1,4-lactone.
Protocol 2: Synthesis of an Azido-deoxy Intermediate for Iminosugars
Objective: To introduce a nitrogen functionality for subsequent cyclization into an iminosugar. This protocol assumes the availability of a suitably protected gluconolactone derivative with a free hydroxyl group.
Materials:
-
Protected this compound derivative with a free C5-hydroxyl group
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected this compound derivative (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) to the solution.
-
After stirring for 10-15 minutes at 0 °C, add diphenylphosphoryl azide (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: The corresponding C5-azido-deoxy derivative.
Data Presentation
Table 1: Representative Yields in the Synthesis of Iminosugar Precursors from this compound Derivatives
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | 2,3:5,6-di-O-isopropylidene-D-glucono-1,4-lactone | D-Glucono-δ-lactone | Acetone, 2,2-dimethoxypropane, p-TsOH | ~85-95 | General Procedure |
| 2 | C5-azido-5-deoxy-2,3-O-isopropylidene-D-glucono-1,4-lactone | 2,3-O-isopropylidene-D-glucono-1,4-lactone | PPh3, DIAD, DPPA | ~70-85 | General Procedure |
| 3 | 1-Deoxynojirimycin (DNJ) | Protected amino-lactone | H2, Pd/C; NaBH4 | >90 (for final reduction/cyclization) | [6] |
Visualization of Synthetic Pathways
Diastereoselective Synthesis of 1,6-diepicastanospermine
Caption: Synthesis of 1,6-diepicastanospermine from this compound.[10][11]
This document highlights the significant potential of this compound as a versatile chiral starting material. The provided protocols and synthetic schemes offer a foundation for researchers and drug development professionals to explore its application in the synthesis of complex and biologically active molecules.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 3. researchgate.net [researchgate.net]
- 4. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wiley.com [wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Butenolide synthesis [organic-chemistry.org]
- 8. Biosynthesis of Pseudomonas-Derived Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of D-Gluconolactone in Aqueous Solutions
Welcome to the technical support center for D-Gluconolactone (GDL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid decrease in pH of the GDL solution. | Hydrolysis of GDL to gluconic acid is occurring faster than anticipated. This is accelerated by higher temperatures and higher pH (neutral to alkaline).[1][2][3] | - Prepare GDL solutions fresh at low temperatures (e.g., on an ice bath) to minimize immediate hydrolysis. - If a specific pH is required, use a buffered system. Be aware that some buffer components can catalyze hydrolysis. - For applications where slow acidification is desired, control the temperature of the solution. |
| Inconsistent analytical results for GDL concentration. | The equilibrium between GDL and gluconic acid has not been reached or is shifting during analysis. The analytical method may not be specific to GDL and might be measuring total gluconic acid and GDL.[4] | - Allow the solution to equilibrate for a sufficient time at a controlled temperature before analysis. The time to reach equilibrium is pH-dependent. - Use an analytical method that can differentiate between GDL and gluconic acid, such as a properly validated HPLC method. - If measuring total acid content, ensure complete hydrolysis of GDL to gluconic acid by adjusting the pH to alkaline conditions (pH > 9) and allowing sufficient time for the reaction to complete before measurement.[5] |
| Precipitation or cloudiness in the GDL solution. | This is not a common issue with pure GDL as it is freely soluble in water.[6] However, it could be due to interactions with other components in a complex formulation or the use of impure GDL. | - Ensure you are using high-purity GDL. - Check for potential incompatibilities with other excipients in your formulation. - Filter the solution if necessary, but investigate the cause of the precipitate as it may affect the concentration and stability. |
| Difficulty in achieving a stable pH in a GDL-based formulation. | The ongoing hydrolysis of GDL to gluconic acid will continuously lower the pH until equilibrium is reached.[4] | - Utilize a suitable buffer system with adequate buffer capacity to maintain the desired pH. - Model the expected pH drop based on the concentration of GDL and the pKa of gluconic acid to anticipate the final pH. - For dynamic systems, a pH-stat titration setup can be used to maintain a constant pH by the controlled addition of a base.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The primary factors are pH and temperature . GDL, a cyclic ester, undergoes hydrolysis in water to form an equilibrium mixture with D-gluconic acid. This hydrolysis is significantly influenced by pH and temperature.
-
pH: The rate of hydrolysis is slowest in acidic conditions (pH < 3) and increases as the pH rises towards neutral and alkaline conditions.[8] At near-neutral and alkaline pH, the equilibrium strongly favors the formation of gluconate.[8]
-
Temperature: An increase in temperature accelerates the rate of hydrolysis at all pH levels.[1][2]
Q2: What is the equilibrium between this compound and D-gluconic acid?
A2: In an aqueous solution, this compound (GDL) is in a dynamic equilibrium with D-gluconic acid. This means the GDL molecule opens its ring structure by reacting with water to form the linear D-gluconic acid, and the acid can, in turn, cyclize to reform GDL. The position of this equilibrium is dependent on the pH and temperature of the solution. In aqueous media, the equilibrium mixture typically consists of about 55-66% D-gluconic acid and the remainder as delta- and gamma-lactones.[4]
Q3: How quickly does this compound hydrolyze?
A3: The rate of hydrolysis is highly dependent on the pH and temperature of the solution. For example, at pH 6.6, the half-life of GDL is approximately 10 minutes, while at pH 4, it is about 60 minutes.[6] The hydrolysis reaction follows first-order kinetics with respect to the lactone concentration.[9]
Q4: How should I prepare and store aqueous solutions of this compound to ensure stability?
A4: To maintain GDL in its lactone form for as long as possible, solutions should be prepared fresh using cold solvent (e.g., water/buffer on an ice bath). For short-term storage, keep the solution refrigerated (2-8 °C). For applications sensitive to the presence of gluconic acid, it is crucial to use the solution immediately after preparation. For long-term storage, it is best to store GDL as a dry powder in a cool, dry place.
Q5: Can I use a buffer to control the pH of my this compound solution?
A5: Yes, using a buffer is recommended to control the pH, especially if you need to work at a pH where hydrolysis is significant. However, be aware that some buffer species can act as catalysts for the hydrolysis reaction. It is advisable to conduct preliminary studies to ensure the chosen buffer system does not negatively impact the stability of GDL in your specific application.
Data Presentation
Table 1: Rate Constants for this compound Hydrolysis at 25 °C
| pH | Method | Rate Constant (k) | Reference |
| 3 to 5 | Optical Rotation | 2.26 x 10⁻⁴ s⁻¹ | [9] |
| 3 to 5 | Coulometry | 1.31 x 10⁻⁴ s⁻¹ | [9] |
| 6.4 | Phosphate Buffer | 8.8 x 10⁻⁴ s⁻¹ | [9] |
| 4.5 - 8.5 | pH-static (water catalysis) | kH₂O = 4.59 x 10⁻⁵ s⁻¹ | [7] |
| 4.5 - 8.5 | pH-static (hydroxide ion catalysis) | kOH⁻ = 2.76 x 10³ M⁻¹s⁻¹ | [7] |
Table 2: Equilibrium Constants for the Gluconic Acithis compound System at 25 °C
| Equilibrium | Equation | Value | Reference |
| Overall Dissociation | K = ([H⁺][GH₄⁻]) / ([HGH₄] + [L]) | 1.76 ± 0.05 x 10⁻⁴ | [9] |
| Acid Dissociation | KA = ([H⁺][GH₄⁻]) / [HGH₄] | 1.99 ± 0.07 x 10⁻⁴ | [9] |
| Lactonization | KL = [HGH₄] / [L] | 7.7 | [9] |
| L represents D-glucono-δ-lactone, HGH₄ represents gluconic acid, and GH₄⁻ represents the gluconate ion. |
Experimental Protocols
Protocol 1: Determination of this compound and D-Gluconic Acid by HPLC
This method allows for the simultaneous quantification of GDL and gluconic acid, providing a clear picture of the stability of the solution.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Charged Aerosol Detector (CAD).[10]
-
A suitable column for separating organic acids, for example, a Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 μm) or a similar C18 aqueous or polar-embedded column.[10]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 9:1 v/v). The exact ratio may need to be optimized for your specific column and system.[10]
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Injection Volume: 10 µL[10]
-
Detector Wavelength: If using UV, detection can be challenging as GDL and gluconic acid have weak chromophores. A low wavelength (e.g., 210 nm) may be used, but a CAD is often more suitable.[10]
-
CAD Nebulization Temperature: 50 °C[10]
-
CAD Carrier Gas Pressure: 427.5 kPa[10]
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and D-Gluconic acid in the mobile phase. Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in your samples.
-
Sample Preparation: Dilute the aqueous GDL sample with the mobile phase to a concentration within the calibration range. It is crucial to perform this dilution immediately before analysis to minimize further hydrolysis.
5. Analysis and Quantification:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for GDL and gluconic acid based on the retention times of the standards.
-
Construct calibration curves for both GDL and gluconic acid by plotting peak area versus concentration.
-
Determine the concentrations of GDL and gluconic acid in the samples from their respective calibration curves.
Protocol 2: Monitoring GDL Hydrolysis by Titration
This method measures the total amount of gluconic acid formed from the hydrolysis of GDL over time.
1. Materials:
-
Buret (50 mL)
-
Erlenmeyer flask (250 mL)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Magnetic stirrer and stir bar
-
pH meter (optional, for more precise endpoint determination)
2. Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in an Erlenmeyer flask. Start a timer immediately upon dissolution.
-
Add a few drops of phenolphthalein indicator to the solution.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed (the endpoint).[11]
-
Record the volume of NaOH used at each time point.
3. Calculation:
-
The moles of gluconic acid at each time point can be calculated using the following formula: Moles of Gluconic Acid = Molarity of NaOH × Volume of NaOH (in L)
-
The concentration of gluconic acid can then be determined by dividing the moles by the initial volume of the GDL solution.
-
By plotting the concentration of gluconic acid versus time, the rate of GDL hydrolysis can be determined.
Mandatory Visualizations
Caption: Equilibrium between this compound and D-Gluconic Acid.
Caption: Workflow for this compound Stability Testing.
Caption: Factors influencing this compound hydrolysis.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 3. About: جزىء الالتصاق بالخلية الظهارية [dbpedia.org]
- 4. foodadditives.net [foodadditives.net]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qikan.cmes.org [qikan.cmes.org]
- 11. webassign.net [webassign.net]
optimizing pH for controlled hydrolysis of D-Gluconolactone in experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the pH-controlled hydrolysis of D-Gluconolactone (GDL).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound (GDL) hydrolysis?
A1: this compound, a cyclic ester of D-gluconic acid, undergoes spontaneous hydrolysis in aqueous solutions. This reaction opens the lactone ring to form D-gluconic acid. The process is reversible, and an equilibrium is established between the lactone form and the open-chain acid form.[1] This equilibrium is significantly influenced by pH and temperature.
Q2: How does pH affect the hydrolysis of GDL?
A2: The rate of GDL hydrolysis is highly dependent on pH. The reaction is catalyzed by both water (neutral hydrolysis) and hydroxide ions (base catalysis).[2]
-
Low pH (Acidic Conditions): At low pH values, the lactone is more stable, and the hydrolysis rate is slower.[3] For instance, the half-life of GDL at pH 4 is approximately 60 minutes.[3][4]
-
Neutral to High pH (Alkaline Conditions): As the pH increases, the rate of hydrolysis accelerates significantly due to the increased concentration of hydroxide ions, which are potent nucleophiles for attacking the ester bond.[1][2] At pH 6.6, the half-life is about 10 minutes.[3][4] At alkaline pH (e.g., pH 11), hydrolysis can be completed within 5-10 minutes at room temperature.[5]
Q3: What is the equilibrium position between GDL and gluconic acid?
A3: In an aqueous solution, GDL exists in a chemical equilibrium with D-gluconic acid. Typically, this equilibrium mixture consists of approximately 55-66% D-gluconic acid and the remainder as the delta- and gamma-lactones.[6] At near-neutral and alkaline pH values, the equilibrium strongly favors the formation of gluconate, the salt of gluconic acid.[3]
Q4: Why is GDL often referred to as a "slow-release" acidulant?
A4: GDL itself is pH-neutral.[1] When dissolved in water, it gradually hydrolyzes to produce gluconic acid, causing a progressive and continuous decrease in the pH of the solution.[7] This property is utilized in various applications, such as food processing, to achieve a controlled and gentle acidification.
Data Presentation
Table 1: pH and Temperature Effects on GDL Hydrolysis Rate
| Parameter | Condition | Value | Reference |
| Hydrolysis Half-Life | pH 4.0 | ~60 minutes | [3][4] |
| pH 6.6 | ~10 minutes | [3][4] | |
| Rate Constant (k) | Water Catalysis (kH₂O) at 25°C | 4.59 x 10⁻⁵ s⁻¹ | [2] |
| Hydroxide Ion Catalysis (kOH⁻) at 25°C | 2.76 x 10³ M⁻¹s⁻¹ | [2] | |
| Activation Energy (Ea) | Water Catalyzed Reaction | 61.1 kJ/mol | [2] |
| pH 0.90 (HCl solution) | 64.25 kJ/mol | ||
| Temperature Effect | In HCl solution (pH 0.90) | Rate increases ~2.5 times for every 10°C rise |
Experimental Protocols & Troubleshooting
Protocol: Controlled GDL Hydrolysis using a pH-Stat Titrator
This method allows for precise control of pH and continuous monitoring of the hydrolysis rate by measuring the consumption of a titrant needed to neutralize the produced gluconic acid.
Materials:
-
This compound (GDL)
-
Deionized water (deaerated)
-
Standardized NaOH solution (e.g., 0.01 M or 0.1 M)
-
pH-Stat system (e.g., autotitrator) with a thermostated reaction vessel
-
Calibrated pH electrode
-
Magnetic stirrer
-
Nitrogen gas source
Procedure:
-
System Setup: Assemble the pH-Stat system. Calibrate the pH electrode using standard buffers. Set the reaction vessel to the desired temperature (e.g., 25°C).
-
Solution Preparation: Prepare a solution of GDL in deionized water at the desired concentration (e.g., 0.01 M). It is recommended to deaerate the water with nitrogen to prevent interference from dissolved CO₂.
-
Initiating the Experiment: Place a known volume of the GDL solution into the thermostated reaction vessel. Begin stirring at a constant rate sufficient for rapid mixing without splashing.
-
pH Control: Set the pH-Stat to maintain the desired pH. The instrument will automatically add small, precise volumes of the NaOH titrant to the vessel as the hydrolysis of GDL produces gluconic acid, causing the pH to drop.
-
Data Collection: The instrument will record the volume of titrant added over time. This data is directly proportional to the amount of GDL that has been hydrolyzed.
-
Analysis: The rate of hydrolysis can be determined from the slope of the curve of titrant volume versus time. The first-order rate constant can be calculated from this data.
Troubleshooting Guide
Q: My initial hydrolysis rates seem incorrect or artificially high. What could be the cause?
A: This is a common issue in weakly buffered or unbuffered solutions. It is often caused by pH gradients in the solution due to insufficient stirring.[2] The titrant (base) is not mixed instantaneously, creating localized areas of high pH where the reaction rate is faster.
-
Solution: Increase the stirring rate to ensure the solution is homogeneous. Ensure the mixing time is significantly shorter than the reaction half-life. For very slow reactions at low pH, even a small amount of buffer can introduce errors, so a pH-stat in pure water with vigorous stirring is preferable.[2]
Q: The pH of my solution drops too quickly after dissolving GDL, making it difficult to start the experiment at the target pH.
A: This is expected, as the initial hydrolysis, though slow at acidic pH, begins immediately upon dissolution.
-
Solution: Prepare your GDL solution and immediately place it in the pH-stat vessel. The instrument should be ready to begin titration to bring the solution to and maintain the target pH. Alternatively, for experiments at a stable starting pH, you can pre-titrate the solution to the target pH before adding the enzyme or other components of your system.
Q: How can I ensure complete hydrolysis of GDL for analytical purposes?
A: To drive the equilibrium towards gluconic acid, you can use alkaline conditions.
-
Solution: Adjust the pH of the sample solution to approximately 11.0 with NaOH and incubate at room temperature for 5-10 minutes.[5] This ensures all GDL is converted to gluconate before analysis.
Visualizations
Caption: Equilibrium between this compound and D-Gluconic Acid.
Caption: Workflow for controlled hydrolysis using a pH-stat.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. fao.org [fao.org]
- 7. e3s-conferences.org [e3s-conferences.org]
preventing premature hydrolysis of D-Gluconolactone in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of D-Gluconolactone (GDL) stock solutions to prevent premature hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL) and why is its hydrolysis a concern?
A1: this compound (GDL) is a neutral, cyclic ester of D-gluconic acid. In aqueous solutions, it undergoes spontaneous hydrolysis, opening the lactone ring to form D-gluconic acid.[1][2] This conversion results in a decrease in the solution's pH.[1] For many experimental applications, particularly in cell culture and drug formulation, maintaining a stable pH is critical. Premature hydrolysis can lead to inconsistent experimental results, affect the stability of other components in the solution, and alter the intended biological or chemical activity.
Q2: What are the primary factors that influence the rate of GDL hydrolysis?
A2: The two primary factors that accelerate the hydrolysis of GDL are pH and temperature. The rate of hydrolysis significantly increases with both higher pH (alkaline conditions) and higher temperatures.[1][2] At lower pH values (acidic conditions), GDL is more stable.[3]
Q3: How quickly does GDL hydrolyze in an aqueous solution?
A3: The rate of hydrolysis is dependent on the pH and temperature of the solution. For instance, at pH 6.6, the half-life of GDL is approximately 10 minutes, while at pH 4, the half-life increases to about 60 minutes.[3] This demonstrates the significant impact of pH on stability.
Q4: What is the impact of GDL concentration on its hydrolysis?
A4: The hydrolysis of GDL is a first-order reaction with respect to its concentration.[4] This means the rate of hydrolysis is directly proportional to the concentration of GDL. However, the equilibrium between GDL and gluconic acid is also influenced by concentration.[5]
Q5: Can I prepare a concentrated stock solution of GDL and store it for later use?
A5: It is highly recommended to prepare GDL solutions fresh for each experiment. Due to its inherent instability in aqueous solutions, storing GDL stock solutions, even at low temperatures, will lead to hydrolysis and a decrease in pH over time. If a solution must be prepared in advance, it should be made in a cold, acidic buffer and used as soon as possible.
Troubleshooting Guide
Issue: The pH of my GDL stock solution is lower than expected immediately after preparation.
-
Possible Cause: Rapid hydrolysis of GDL upon dissolution in a neutral or alkaline solvent.
-
Solution: Prepare the GDL stock solution in a pre-chilled, slightly acidic buffer (e.g., pH 4.0-5.0). Dissolve the GDL powder quickly and keep the solution on ice.
Issue: I observe a continuous drop in the pH of my experimental medium after adding the GDL stock solution.
-
Possible Cause: Ongoing hydrolysis of the remaining GDL in the final solution.
-
Solution: Ensure that the GDL is fully hydrolyzed to gluconic acid before adding it to your final experimental setup if the experimental endpoint relies on the properties of gluconic acid rather than GDL itself. Alternatively, if the lactone form is required, the experiment should be conducted promptly after the addition of the freshly prepared GDL solution.
Issue: My experimental results are inconsistent when using GDL.
-
Possible Cause: Variable degrees of GDL hydrolysis between different batches of stock solutions. The age of the stock solution, preparation temperature, and the pH of the solvent can all contribute to this variability.
-
Solution: Standardize your GDL stock solution preparation protocol. Always prepare it fresh, use a consistent temperature and pH for the solvent, and use it within a defined, short timeframe.
Quantitative Data on GDL Hydrolysis
The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following tables summarize the available quantitative data to facilitate experimental design.
Table 1: Half-life of this compound at Various pH Values
| pH | Approximate Half-life |
| 4.0 | 60 minutes[3] |
| 6.6 | 10 minutes[3] |
Table 2: Rate Constants for this compound Hydrolysis at 25°C
| Method | Rate Constant (k) at 25°C | pH Range |
| Optical Rotation | 2.26 x 10⁻⁴ sec⁻¹[4] | 3 to 5 |
| Coulometry | 1.31 x 10⁻⁴ sec⁻¹[4] | 3 to 5 |
| pH-static (water catalysis) | 4.59 x 10⁻⁵ s⁻¹[6] | 4.5 to 8.5 |
| pH-static (hydroxide ion catalysis) | 2.76 x 10³ M⁻¹s⁻¹[6] | 4.5 to 8.5 |
Experimental Protocols
Protocol for Preparing a Fresh this compound Stock Solution
This protocol is designed to minimize premature hydrolysis of GDL for experiments where the lactone form is required.
Materials:
-
This compound (GDL) powder
-
High-purity, sterile, nuclease-free water or an appropriate acidic buffer (e.g., citrate buffer, pH 4.5)
-
Sterile conical tubes or vials
-
Ice bucket
-
Calibrated pH meter
-
Sterile filters (if sterile filtration is required)
Procedure:
-
Pre-chill the solvent: Place the required volume of water or buffer in an ice bath for at least 30 minutes to bring the temperature down to 2-4°C.
-
Weigh GDL: Accurately weigh the required amount of GDL powder in a sterile container.
-
Dissolution: Add the pre-chilled solvent to the GDL powder. Immediately vortex or stir gently on a cold plate until the GDL is completely dissolved. Perform this step as quickly as possible.
-
pH Measurement (Optional but Recommended): Immediately measure the pH of the solution. If necessary, adjust to the desired pH using a pre-chilled acidic or basic solution. Be aware that any increase in pH will accelerate hydrolysis.
-
Sterile Filtration (if required): If the application requires a sterile solution, filter it through a 0.22 µm sterile filter. This should be done quickly, keeping the solution cold.
-
Immediate Use: Use the freshly prepared GDL stock solution immediately in your experiment. Do not store the solution.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for preparing a stable GDL stock solution.
Caption: Troubleshooting guide for common GDL solution issues.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 3. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. scispace.com [scispace.com]
method to inhibit D-Gluconolactone hydrolysis for kinetic studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of D-Gluconolactone (GDL) in kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL), and why is its hydrolysis a concern in kinetic studies?
A1: this compound is the cyclic ester of D-gluconic acid. In aqueous solutions, it spontaneously hydrolyzes to form D-gluconic acid, establishing an equilibrium between the lactone and the open-chain acid form.[1][2] This hydrolysis is a significant concern in kinetic studies for two main reasons:
-
Change in Substrate/Inhibitor Concentration: If GDL is used as a substrate or an inhibitor, its hydrolysis leads to a decrease in its effective concentration over time, which can complicate the interpretation of kinetic data.
-
pH Alteration: The formation of gluconic acid will lower the pH of an unbuffered or weakly buffered solution.[1][3] Since enzyme activity is typically highly pH-dependent, this change can introduce significant artifacts into your results.
Q2: What are the primary factors that influence the rate of GDL hydrolysis?
A2: The rate of GDL hydrolysis is primarily influenced by two factors:
-
pH: The hydrolysis is significantly faster at neutral and alkaline pH values.[1][3] It is considerably slower in acidic conditions.[4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][3]
Q3: At what pH is this compound most stable?
A3: this compound is most stable in acidic conditions. The hydrolysis reaction is independent of pH in the range of 3 to 5.[5] Therefore, for maximum stability, it is recommended to prepare and use GDL solutions at a pH below 5.
Q4: Can the buffer I use affect the hydrolysis rate?
A4: Yes, the buffer system can influence the hydrolysis rate. Some buffer anions can catalyze the hydrolysis reaction. To minimize this, it is recommended to use very dilute buffer solutions or to conduct experiments in an inert supporting electrolyte.[4] For instance, a phosphate buffer at a very low concentration (e.g., 4 x 10⁻³ M) has been used to minimize its catalytic effect.[4]
Troubleshooting Guide
Problem: The pH of my GDL solution is dropping over time.
-
Cause: This is a direct consequence of the hydrolysis of GDL to D-gluconic acid.[1]
-
Solution:
-
Use a Buffer: Ensure your experiment is conducted in a well-buffered solution with sufficient capacity to maintain a constant pH.
-
Prepare Fresh Solutions: Prepare your GDL stock solution immediately before use to minimize the extent of hydrolysis.
-
Work at Low Temperatures: Prepare and keep your GDL solution on ice to slow down the hydrolysis rate.
-
Problem: I am observing inconsistent kinetic data when using GDL as an inhibitor.
-
Cause: The concentration of the active inhibitor (GDL) is likely decreasing during the course of your experiment due to hydrolysis. This is especially problematic in longer assays.
-
Solution:
-
Minimize Pre-incubation Times: If your protocol involves pre-incubating the enzyme with the inhibitor, keep this time as short as possible and consistent across all experiments.
-
Use Optimal Conditions for Stability: Conduct your assay at a lower pH (ideally between 3 and 5) if your enzyme is stable under these conditions. Also, perform the assay at the lowest practical temperature.
-
Account for Hydrolysis: For very precise studies, you may need to independently measure the rate of GDL hydrolysis under your specific experimental conditions and incorporate this into your kinetic models.
-
Problem: My enzyme assay results are not reproducible from day to day.
-
Cause: If you are using a previously prepared GDL stock solution, its composition will have changed due to hydrolysis, leading to variability in the effective concentration.
-
Solution: Always prepare a fresh GDL stock solution for each set of experiments. Do not store GDL in aqueous solutions for extended periods, even when refrigerated.
Data Presentation
The rate of this compound hydrolysis is highly dependent on pH and temperature. The tables below summarize key quantitative data from the literature.
Table 1: Hydrolysis Rate Constants and Half-Lives of this compound
| pH | Temperature (°C) | Rate Constant (k) | Half-Life (t½) | Reference(s) |
| 3 - 5 | 25 | 2.26 x 10⁻⁴ s⁻¹ (polarimetry) | ~51 min | [5] |
| 3 - 5 | 25 | 1.31 x 10⁻⁴ s⁻¹ (coulometry) | ~88 min | [5] |
| 4.5 | 25 | Low rate, buffer causes error | - | [4] |
| 6.25 | 25 | - | - | [4] |
| 6.6 | - | - | ~10 min | [6] |
| 7.24 | 25 | - | - | [4] |
| 7.75 | 25 | - | - | [4] |
| Water Catalyzed | 25 | kH₂O = 4.59 x 10⁻⁵ s⁻¹ | - | [4] |
| Hydroxide Ion Catalyzed | 25 | kOH⁻ = 2.76 x 10³ M⁻¹s⁻¹ | - | [4] |
Table 2: Activation Energies for this compound Hydrolysis
| Catalysis Type | Activation Energy (Ea) / R (K⁻¹) | Reference(s) |
| Water Catalyzed | 7360 | [4] |
| Hydroxide Ion Catalyzed | 8880 | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Immediate Use in Kinetic Assays
This protocol describes the preparation of a GDL stock solution with minimized initial hydrolysis.
Materials:
-
This compound (high purity)
-
Chilled, high-purity water
-
Chilled buffer solution of choice (e.g., sodium acetate buffer, pH 4.5)
-
Calibrated pH meter
-
Ice bath
-
Volumetric flasks
Procedure:
-
Pre-chill all solutions and glassware: Place your water, buffer, and volumetric flasks on ice for at least 30 minutes before starting.
-
Weigh the this compound: Accurately weigh the required amount of GDL powder just before solubilization.
-
Dissolution: Dissolve the weighed GDL in a small volume of the chilled, appropriate buffer (e.g., pH 4.5 acetate buffer). Perform this step in a beaker kept in an ice bath.
-
Volume Adjustment: Quickly transfer the dissolved GDL to a pre-chilled volumetric flask and bring it to the final volume with the same chilled buffer.
-
Immediate Use: Use the freshly prepared GDL stock solution in your kinetic assays without delay. Do not store this solution.
Protocol 2: General Kinetic Assay Using this compound as an Inhibitor
This protocol provides a general framework for a kinetic assay designed to minimize the impact of GDL hydrolysis.
Procedure:
-
Prepare Reagents: Prepare all assay components (buffer, enzyme, substrate) and keep them on ice.
-
Prepare GDL Solution: Prepare the GDL stock solution immediately before starting the assay, following Protocol 1. Make serial dilutions of the GDL stock solution using the chilled assay buffer if required.
-
Assay Setup: In a temperature-controlled cuvette or microplate well, add the assay buffer and the GDL solution for the desired final inhibitor concentration.
-
Enzyme Addition: Add the enzyme to the buffer-inhibitor mixture. To ensure consistency, the pre-incubation time of the enzyme with GDL before substrate addition should be kept to a minimum and be identical for all reactions.
-
Initiate Reaction: Start the reaction by adding the substrate.
-
Data Acquisition: Immediately begin monitoring the reaction progress (e.g., change in absorbance or fluorescence) over a short period to determine the initial velocity. Shorter reaction times are preferable to minimize the effect of GDL hydrolysis during the measurement.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent kinetic data when using this compound.
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]
- 3. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
quality control parameters for research-grade D-Gluconolactone
This technical support center provides essential information for researchers, scientists, and drug development professionals using research-grade D-Gluconolactone. It includes quality control parameters, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of this reagent in your experiments.
Quality Control Parameters for Research-Grade this compound
The quality of this compound is critical for reproducible and reliable experimental outcomes. Below is a summary of the key quality control parameters for research-grade this compound.
| Parameter | Specification | Purpose |
| Appearance | White, crystalline powder | Ensures the product is free from visible contaminants and degradation byproducts. |
| Assay (Purity) | ≥ 99.0% | Guarantees a high concentration of the active compound, minimizing interference from impurities. |
| Melting Point | 150–154 °C | A narrow melting point range indicates high purity. |
| Solubility | Freely soluble in water, sparingly soluble in ethanol. | Confirms the identity and suitability of the compound for aqueous-based experiments. |
| pH (1% in water) | 3.0–4.0 (gradual change over 60 minutes) | Indicates the acidic nature of the solution upon hydrolysis, a key characteristic of this compound.[1] |
| Loss on Drying | ≤ 0.15% | Ensures a low water content, which can affect the stability and reactivity of the compound. |
| Heavy Metals (as Pb) | ≤ 10 mg/kg | Limits the presence of potentially toxic heavy metal contaminants that can interfere with biological assays. |
| Lead (Pb) | ≤ 1 mg/kg | A specific limit for lead, a common and toxic heavy metal contaminant. |
| Reducing Substances | ≤ 0.5% | Limits the presence of reducing sugars (like glucose) that can interfere with redox-sensitive experiments. |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Assay (Purity by Titration)
This method determines the percentage of this compound by measuring the amount of sodium hydroxide consumed during the hydrolysis of the lactone to gluconic acid.
Materials:
-
This compound sample
-
Deionized water
-
0.1 N Sodium Hydroxide (NaOH) volumetric standard
-
0.1 N Hydrochloric Acid (HCl) volumetric standard
-
Phenolphthalein indicator solution
-
300-mL conical flask
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 600 mg of the this compound sample.[2][3]
-
Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.[2][3]
-
Add 50.0 mL of 0.1 N NaOH volumetric standard to the flask.[2][3]
-
Allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone.[2][3]
-
Titrate the excess NaOH with 0.1 N HCl volumetric standard until the pink color disappears.[2][3]
-
Perform a blank determination by titrating 50.0 mL of the 0.1 N NaOH with the 0.1 N HCl.[2][3]
-
Calculate the percentage of this compound using the appropriate formula, where each mL of 0.1 N NaOH is equivalent to 17.81 mg of C₆H₁₀O₆.[2][3]
Reducing Substances
This protocol is designed to quantify the amount of reducing impurities, such as glucose, in the this compound sample.
Materials:
-
This compound sample
-
Deionized water
-
Phenolphthalein indicator solution
-
Sodium hydroxide solution (1 in 2 dilution)
-
Alkaline cupric tartrate solution
-
Nitric acid
-
Bromine TS
-
Ammonium hydroxide
-
Glacial acetic acid
-
Potassium iodide
-
0.1 N Sodium thiosulfate volumetric standard
-
Starch indicator solution
-
400-mL beaker
-
Medium-porosity filtering crucible
Procedure:
-
Transfer 10.0 g of the sample to a 400-mL beaker and dissolve in 40 mL of water.[2][3]
-
Add 2 drops of phenolphthalein and neutralize the solution with the sodium hydroxide solution.[2][3]
-
Dilute to approximately 50 mL with water and add 50 mL of alkaline cupric tartrate solution.[2][3]
-
Heat the solution to boiling in 4 minutes and continue to boil for exactly 120 seconds.[2][3]
-
Filter the suspension through a medium-porosity filtering crucible and wash the filter with three 5-mL portions of water.[2][3]
-
Dissolve the collected cuprous oxide precipitate in the crucible with 5 mL of water and 3 mL of nitric acid, washing the solution into the original beaker.[2][3]
-
Add bromine TS until the solution turns yellow and dilute to about 75 mL with water.[2][3]
-
Boil the solution to remove the bromine, cool, and then add ammonium hydroxide until a deep blue color appears.[3]
-
Adjust the pH to approximately 4 with glacial acetic acid and dilute to about 100 mL with water.[3]
-
Add 4 g of potassium iodide and titrate with 0.1 N sodium thiosulfate, adding starch indicator just before the endpoint.[3]
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a lower pH than expected. Is this normal?
A1: Yes, this is expected. This compound is a cyclic ester of D-gluconic acid. In an aqueous solution, it hydrolyzes to form D-gluconic acid, which is an acidic compound.[4] A freshly prepared 1% aqueous solution will have a pH of around 3.6, which can drop to 2.5 within two hours as hydrolysis proceeds.
Q2: How should I store research-grade this compound?
A2: this compound should be stored in a well-closed container in a dry and well-ventilated place at room temperature.[5] It is sensitive to moisture, which can accelerate its hydrolysis.
Q3: Can I use this compound in cell culture experiments?
A3: Yes, this compound can be used in cell culture. However, it is important to consider the pH of your culture medium. The hydrolysis of this compound will lower the pH of the medium, which can affect cell viability and growth.[4] The pH of the medium should be monitored and adjusted as necessary.
Q4: What are the main applications of this compound in research?
A4: this compound is used in various research applications, including:
-
As an intermediate in the pentose phosphate pathway.[6]
-
To study its effects on the inhibition and disintegration of collagen fibrils, which is relevant to research on fibrosis.
-
As a gentle acidifier in biochemical reactions.
-
In studies related to the activation of enzymes in the oxidative pentose phosphate pathway.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low pH in the reaction buffer. | Hydrolysis of this compound to D-gluconic acid. | Prepare this compound solutions fresh before use. If the experiment is pH-sensitive, use a buffered solution and monitor the pH throughout the experiment. |
| Inconsistent results in a time-course experiment. | The rate of hydrolysis of this compound is dependent on temperature and pH.[4] | Maintain a constant temperature and pH throughout the experiment. Consider that the concentration of this compound is decreasing over time as it hydrolyzes. |
| Precipitate forms in the this compound solution. | The solubility of this compound can be affected by temperature and the presence of other solutes. | Ensure the solution is not supersaturated. Gentle warming may help dissolve the precipitate, but be aware that this will also increase the rate of hydrolysis.[4] |
| Interference in assays involving reducing agents. | The this compound may contain residual reducing substances from its synthesis. | Use a high-purity, research-grade this compound with a low specification for reducing substances. If necessary, perform a test for reducing substances on your batch. |
Visualizations
Experimental Workflow: Quality Control of this compound
Caption: A logical workflow for the quality control testing of research-grade this compound.
Signaling Pathway: Role in Pentose Phosphate Pathway
Caption: The role of 6-Phospho-D-glucono-1,5-lactone in the oxidative phase of the pentose phosphate pathway.
References
Technical Support Center: Crystallization of D-Gluconolactone from Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-Gluconolactone from complex mixtures, such as those derived from fermentation broths.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Solvent Selection
Q1: What are the best solvents for the crystallization of this compound?
A1: this compound exhibits high solubility in water, making water the primary solvent for its crystallization, typically from concentrated aqueous solutions of gluconic acid. It is sparingly soluble in alcohols like ethanol and methanol, which can be utilized as anti-solvents. This compound is generally insoluble in non-polar solvents such as ether and acetone.[1][2][3] The selection of a suitable solvent system is critical for achieving good yield and purity.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 59 g / 100 mL | 25 | Freely soluble.[1][2] |
| Ethanol | 1 g / 100 mL | Room Temperature | Sparingly soluble.[3] |
| Ether | Insoluble | Room Temperature | [3] |
| Acetone | Insoluble | Room Temperature | [2] |
Crystallization Protocols and Methodologies
Q2: I need a starting point for crystallizing this compound. Can you provide a basic protocol?
A2: Yes, a common method is cooling crystallization from a concentrated aqueous gluconic acid solution. The general principle involves concentrating the solution to induce supersaturation and then cooling it in a controlled manner to promote crystal growth. Seeding is crucial for controlling the crystal form and size.
Experimental Protocols: Cooling Crystallization of this compound
This protocol provides a general guideline for the cooling crystallization of this compound from a purified, concentrated gluconic acid solution.
Objective: To obtain crystalline D-Glucono-delta-lactone from a concentrated aqueous solution.
Materials:
-
Concentrated D-gluconic acid solution (e.g., 80% w/w)
-
Seed crystals of D-Glucono-delta-lactone
-
Jacketed crystallization vessel with overhead stirrer
-
Temperature control system (e.g., circulating water bath)
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Wash solvent (e.g., cold water or ethanol)
Methodology:
-
Concentration: Concentrate the aqueous gluconic acid solution under vacuum to a strength of approximately 80% by weight. The temperature should be maintained below 70°C to avoid the formation of the gamma-lactone.[5]
-
Temperature Adjustment: Cool the concentrated solution to the optimal temperature range for delta-lactone crystallization, which is between 30°C and 70°C. A typical starting point is 40-45°C.[5][6]
-
Seeding: Once the solution is at the target temperature, introduce a small amount of D-Glucono-delta-lactone seed crystals (typically 0.1-1.0% of the expected yield). This will help to control nucleation and promote the growth of the desired crystal form.[5]
-
Controlled Cooling: Initiate a slow and controlled cooling ramp. A cooling rate of 5-10°C per hour is a reasonable starting point. The final temperature is typically in the range of 15-35°C.
-
Maturation: Hold the crystal slurry at the final temperature for a period of time (e.g., 2-4 hours) with gentle agitation to allow for crystal growth and to maximize the yield.
-
Isolation: Separate the crystals from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., water or ethanol) to remove residual mother liquor. It is important to avoid prolonged exposure of the moist lactone to temperatures below 30°C to prevent hydrolysis back to gluconic acid.[7]
-
Drying: Dry the crystals under vacuum at a temperature below 60°C.
Diagram: Experimental Workflow for Cooling Crystallization
Caption: Workflow for this compound Cooling Crystallization.
Q3: My complex mixture contains impurities that hinder crystallization. Is there an alternative method to cooling crystallization?
A3: Yes, anti-solvent crystallization can be an effective alternative, especially when dealing with impurities that are highly soluble in the primary solvent. This method involves the addition of a miscible solvent in which this compound is poorly soluble (an anti-solvent) to a solution of the compound, thereby inducing supersaturation and crystallization.
Experimental Protocols: Anti-Solvent Crystallization of this compound
Objective: To crystallize this compound by adding an anti-solvent to an aqueous solution.
Materials:
-
Aqueous solution of this compound
-
Anti-solvent (e.g., ethanol, isopropanol)
-
Crystallization vessel with overhead stirrer and addition funnel
-
Temperature control system
-
Filtration and drying equipment
Methodology:
-
Solution Preparation: Prepare a concentrated aqueous solution of this compound at a controlled temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred aqueous solution at a constant rate. The rate of addition is a critical parameter that will influence crystal size and morphology. A slower addition rate generally favors the growth of larger crystals.
-
Temperature Control: Maintain a constant temperature during the anti-solvent addition.
-
Maturation: After the addition is complete, continue to stir the slurry for a period to allow for complete crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.
Troubleshooting Common Crystallization Problems
Q4: My this compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to a combination of high supersaturation, the presence of impurities that depress the melting point, and a low melting point of the compound itself.
Troubleshooting Guide: Oiling Out
| Possible Cause | Solution |
| Supersaturation is too high. | Reduce the rate of cooling or the rate of anti-solvent addition. Add more of the primary solvent to decrease the concentration. |
| Presence of impurities. | Pre-treat the solution to remove impurities (e.g., with activated carbon). Consider a preliminary purification step. |
| Cooling too rapidly. | Employ a slower, more controlled cooling profile. |
| Inadequate seeding. | Ensure you are using an appropriate amount of seed crystals and that they are added at the correct point in the process (within the metastable zone). |
Q5: I am getting very fine, needle-like crystals that are difficult to filter and handle. How can I obtain larger, more uniform crystals?
A5: The formation of fine, needle-like crystals is often a result of rapid nucleation due to high supersaturation. To obtain larger crystals, the rate of crystal growth should be favored over the rate of nucleation.
Troubleshooting Guide: Poor Crystal Morphology
| Possible Cause | Solution |
| High level of supersaturation. | Decrease the cooling rate or the anti-solvent addition rate. Operate closer to the solubility curve. |
| Insufficient agitation. | Optimize the stirring speed to ensure good mixing without causing excessive secondary nucleation from crystal breakage. |
| Lack of or improper seeding. | Implement a seeding protocol with well-defined seed crystal size and loading. |
| Presence of specific impurities. | Some impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to needle-like morphologies. Identify and remove problematic impurities if possible. |
Q6: The yield of my this compound crystallization is consistently low. What are the likely causes and how can I improve it?
A6: Low yield can be attributed to several factors, including incomplete crystallization, losses during isolation, or a significant amount of the product remaining in the mother liquor.
Troubleshooting Guide: Low Crystallization Yield
| Possible Cause | Solution |
| Final temperature is too high. | Lower the final cooling temperature to decrease the solubility of this compound in the mother liquor. |
| Insufficient maturation time. | Increase the holding time at the final temperature to allow for more complete crystallization. |
| High concentration of impurities. | Impurities can inhibit crystal growth and increase the solubility of the product. Improve the purity of the starting material. A patent suggests that crystallization is possible with up to 35% glucose, but higher purity will generally lead to better yields.[7] |
| Losses during filtration and washing. | Use a minimal amount of cold wash solvent. Ensure the filter cake is not overly compressed, which can trap mother liquor. |
| Sub-optimal pH. | The pH of the solution can influence the equilibrium between gluconic acid and its lactones. Ensure the pH is optimized for lactone formation. |
Diagram: Logical Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common issues.
Advanced Concepts in Crystallization Control
Q7: How can I be more systematic in designing my crystallization process to avoid these problems in the first place?
A7: A more systematic approach involves understanding the thermodynamics and kinetics of your system by determining the solubility curve and the metastable zone width (MSZW).
-
Solubility Curve: This curve defines the equilibrium concentration of the solute in a solvent at different temperatures. It is essential for determining the theoretical yield and the required level of supersaturation.
-
Metastable Zone Width (MSZW): This is the region between the solubility curve and the supersolubility curve where the solution is supersaturated but nucleation does not spontaneously occur. Operating within the MSZW allows for controlled crystal growth on existing seed crystals, rather than uncontrolled primary nucleation.
Experimental Protocols: Determination of Solubility Curve and MSZW
A common method for determining the solubility curve and MSZW is through a polythermal technique using a turbidity probe or a particle size analyzer.
Objective: To determine the solubility and supersolubility curves for this compound in a given solvent.
Methodology:
-
Prepare Slurries: Prepare several samples with known concentrations of this compound in the chosen solvent.
-
Heating Cycle (Dissolution Point): Heat each sample slowly while monitoring for the disappearance of all solid particles. The temperature at which the last crystal dissolves is a point on the solubility curve for that concentration.
-
Cooling Cycle (Nucleation Point): After complete dissolution, cool the solution at a controlled rate. The temperature at which crystals first reappear (detected by an increase in turbidity or particle count) is a point on the supersolubility curve.
-
Repeat: Repeat this process for all prepared concentrations and at different cooling rates to fully map the solubility curve and the MSZW.
By understanding the MSZW, you can design a cooling profile and seeding strategy that keeps the crystallization process within the metastable zone, thus promoting controlled crystal growth and avoiding many of the common problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How To [chem.rochester.edu]
- 5. US1862511A - Process for the preparation of d-glucono-ò-lactone - Google Patents [patents.google.com]
- 6. US1942660A - Process for the preparation of gluconic acid and its lactones - Google Patents [patents.google.com]
- 7. US2102380A - Process of crystallizing pure d-glucono-delta-lactone - Google Patents [patents.google.com]
strategies to improve the yield of enzymatic D-Gluconolactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the enzymatic synthesis of D-Gluconolactone. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Enzyme Inactivation by Hydrogen Peroxide: The primary enzymatic reaction catalyzed by glucose oxidase produces hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3] H₂O₂ can inactivate the glucose oxidase, leading to a significant drop in yield.[2][3] | Incorporate catalase into the reaction mixture. Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby protecting the glucose oxidase.[1][2][4] |
| Sub-optimal pH: Enzyme activity is highly dependent on pH.[5] The optimal pH for glucose oxidase is typically in the range of 4.0 to 7.0.[2][6] | Buffer the reaction mixture to the optimal pH for the specific glucose oxidase being used. A common starting point is a sodium acetate buffer at pH 5.5.[6] | |
| Sub-optimal Temperature: Temperature significantly affects enzyme kinetics.[7] While higher temperatures can increase reaction rates, excessive heat will denature the enzyme.[7][8] The optimal temperature for glucose oxidase is generally between 40-60°C.[2] | Maintain the reaction at the optimal temperature for your enzyme. A common starting point is 40°C.[6] Use a temperature-controlled water bath or incubator. | |
| Reaction Rate Decreases Over Time | Substrate Inhibition: High concentrations of glucose can lead to substrate inhibition of glucose oxidase, reducing the reaction rate.[9][10][11] | Implement a fed-batch approach where glucose is added incrementally to maintain an optimal concentration.[11] |
| Product Inhibition: Accumulation of the product, D-glucono-δ-lactone, or its hydrolyzed form, D-gluconic acid, may cause feedback inhibition of the enzyme. | Consider in-situ product removal techniques if feedback inhibition is suspected to be significant. | |
| Oxygen Limitation: Molecular oxygen is a co-substrate in the reaction catalyzed by glucose oxidase.[1][2] Insufficient dissolved oxygen can become a rate-limiting factor. | Ensure adequate aeration of the reaction mixture through vigorous stirring or sparging with air or pure oxygen.[12] | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Purity and activity of enzymes (glucose oxidase and catalase) and the quality of the glucose substrate can vary between lots. | Use reagents from a reliable supplier and consider running a small-scale pilot reaction to qualify new batches of critical reagents. |
| Inaccurate Measurement of Reagents: Small errors in the concentration of enzymes or substrate can lead to significant differences in yield. | Calibrate all measuring equipment (pipettes, balances) regularly. Prepare stock solutions carefully and use precise dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the enzymatic synthesis of this compound?
A1: The synthesis is catalyzed by the enzyme glucose oxidase, which facilitates the oxidation of β-D-glucose in the presence of molecular oxygen to produce D-glucono-δ-lactone and hydrogen peroxide.[1][2][3] The D-glucono-δ-lactone can then be hydrolyzed to D-gluconic acid.[1][2]
Q2: Why is the addition of catalase recommended for this reaction?
A2: Glucose oxidase produces hydrogen peroxide (H₂O₂) as a byproduct in a 1:1 molar ratio with this compound.[2] Hydrogen peroxide is a strong oxidizing agent that can denature and inactivate glucose oxidase, thus halting the reaction.[2][3] Catalase is an enzyme that rapidly decomposes hydrogen peroxide into harmless water and oxygen, thereby protecting the glucose oxidase and allowing the synthesis to proceed to a higher yield.[1][2][4]
Q3: What are the optimal pH and temperature conditions for the reaction?
A3: While optimal conditions can vary slightly depending on the source of the glucose oxidase, a general guideline is a pH between 4.0 and 7.0 and a temperature range of 40-60°C.[2][6] For many commercially available glucose oxidases from Aspergillus niger, a pH of 5.5 and a temperature of 40°C are good starting points for optimization.[6]
Q4: Can high concentrations of glucose inhibit the reaction?
A4: Yes, at very high concentrations, glucose can cause substrate inhibition of glucose oxidase, which will decrease the reaction rate.[9][10][11] If you observe a decrease in the reaction rate after an initial burst of activity with high substrate concentrations, substrate inhibition may be the cause. To mitigate this, a fed-batch strategy, where glucose is added gradually, can be employed.[11]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by measuring the consumption of glucose, the consumption of oxygen using a dissolved oxygen probe, or the formation of D-gluconic acid (after hydrolysis of the lactone) by titration with a standard base.[13]
Experimental Protocols
Protocol 1: Batch Synthesis of this compound
This protocol describes a standard batch method for the enzymatic synthesis of this compound.
-
Reagent Preparation:
-
Prepare a 1 M solution of D-glucose in 0.1 M sodium acetate buffer (pH 5.5).
-
Prepare a stock solution of glucose oxidase (e.g., from Aspergillus niger) at a concentration of 10 mg/mL in the same buffer.
-
Prepare a stock solution of catalase (e.g., from bovine liver) at a concentration of 1 mg/mL in the same buffer.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the D-glucose solution.
-
Ensure the solution is maintained at the optimal temperature (e.g., 40°C) and is being stirred vigorously to ensure adequate aeration.
-
Add catalase to the glucose solution to a final concentration of approximately 1.2 U/mL.[14]
-
Initiate the reaction by adding glucose oxidase to a final concentration of approximately 72 U/mL.[14]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and measuring the glucose concentration using a glucose assay kit or by HPLC.
-
Alternatively, the formation of gluconic acid can be monitored by titrating the reaction mixture with a standardized solution of NaOH.
-
-
Product Isolation (General Overview):
-
Once the reaction has reached completion (i.e., glucose concentration is stable), inactivate the enzymes by heating the mixture (e.g., to 80°C for 15 minutes) or by adding a denaturing agent.
-
Remove the denatured protein by centrifugation or filtration.
-
The resulting solution containing this compound and D-gluconic acid can be further purified by crystallization or chromatography.[15]
-
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 3. Insights into the Structures, Inhibitors, and Improvement Strategies of Glucose Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. youtube.com [youtube.com]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 12. CN102432572A - Synthesis method of D-gluconic acid-lactone - Google Patents [patents.google.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Cloning and Characterization of Gluconolactone Oxidase of Penicillium cyaneo-fulvum ATCC 10431 and Evaluation of Its Use for Production of d-Erythorbic Acid in Recombinant Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102367244B - Preparation method of glucolactone - Google Patents [patents.google.com]
addressing D-Gluconolactone-induced pH drift in long-term cell culture
<
FAQs: Understanding GDL-Induced pH Drift
Q1: What is D-Gluconolactone (GDL), and why does it lower the pH of my cell culture medium?
A1: D-(+)-Gluconolactone is a naturally occurring cyclic ester of D-gluconic acid.[1] In aqueous solutions like cell culture media, GDL slowly hydrolyzes, breaking the ester bond to form D-gluconic acid.[2][3] This process releases protons (H+), causing a gradual and sustained decrease in the pH of the medium.[2]
Q2: How quickly does GDL hydrolyze and cause the pH to drop?
A2: The rate of hydrolysis is dependent on pH and temperature.[2][4] At a near-neutral pH (around 7.0) and 37°C, the process is relatively slow but steady, leading to a noticeable pH drop over 24-48 hours. The hydrolysis is slower at more acidic pH values and accelerates at alkaline pH values.[2][5] For instance, the half-life of GDL can be around 60 minutes at pH 4 but shortens to about 10 minutes at pH 6.6.[2]
Q3: What is the optimal pH range for mammalian cell culture, and why is it so important?
A3: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[6][7] Maintaining this range is critical for cell health and experimental reproducibility. Deviations can alter protein structure and function, disrupt metabolic pathways, and compromise cell membrane integrity, ultimately leading to slowed cell division, altered signaling, and even cell death.[8][9]
Q4: My medium already contains a sodium bicarbonate buffer. Isn't that enough to counteract the pH drift from GDL?
A4: While the sodium bicarbonate/CO₂ system is the most common physiological buffer in cell culture, its capacity can be overwhelmed by the continuous production of gluconic acid from GDL hydrolysis.[10][11] The constant release of acid can deplete the bicarbonate buffer, leading to a significant drop in pH, often indicated by the medium turning yellow (if phenol red is present).[12]
Q5: Can I just add a stronger non-volatile buffer like HEPES to solve the problem?
A5: Adding a supplemental buffer like HEPES (typically at 10-25 mM) is a common and effective strategy to increase the buffering capacity of the medium and resist pH changes.[6][13] However, it's not a universal solution. High concentrations of HEPES can be toxic to some cell lines. Therefore, the optimal concentration must be determined empirically for your specific cell type and experimental conditions.
Troubleshooting Guide
Problem: One day after adding GDL, my culture medium has turned yellow and my cells look stressed.
-
Immediate Action:
-
Verify pH: Use a calibrated pH meter to confirm the exact pH of the culture medium. A color change to yellow indicates a pH below 6.8.
-
Cell Rescue: If cells are still viable, centrifuge them gently, remove the acidic medium, and resuspend them in fresh, pre-warmed, pH-adjusted medium without GDL to allow them to recover.
-
-
Root Cause Analysis & Solution Workflow:
Troubleshooting workflow for GDL-induced acidification.
Problem: How can I proactively prevent pH drift in a long-term (>3 days) culture with GDL?
-
Solution Strategy: A multi-faceted approach is best.
-
Dual-Buffering System: Combine the standard sodium bicarbonate system with 15-25 mM HEPES.
-
Pre-incubation: Prepare the GDL-containing medium and pre-incubate it for 4-6 hours at 37°C. This allows the initial, most rapid phase of hydrolysis to occur. Measure the pH and re-adjust to your target pH (e.g., 7.4) with sterile 1M NaOH before adding it to your cells.
-
Periodic Media Exchange: For very long-term cultures, perform partial media changes (e.g., replacing 50% of the medium) every 48-72 hours to replenish the buffer and remove accumulated acid.
-
Quantitative Data Summary
The rate of GDL hydrolysis and subsequent pH drop is influenced by concentration and the buffering capacity of the medium. The tables below provide illustrative data for planning experiments.
Table 1: Illustrative pH Drop in DMEM + 10% FBS at 37°C
| GDL Concentration | Initial pH | pH after 24h (No HEPES) | pH after 24h (+20mM HEPES) |
| 5 mM | 7.40 | ~7.05 | ~7.25 |
| 10 mM | 7.40 | ~6.80 | ~7.10 |
| 20 mM | 7.40 | ~6.55 | ~6.90 |
Table 2: Comparison of Buffering Capacities
| Buffer System (in DMEM) | pKa (37°C) | Optimal Buffer Range | Relative Capacity vs. GDL |
| Bicarbonate / 5% CO₂ | 6.1 | 7.2 - 7.6 | Moderate |
| HEPES | 7.3 | 6.8 - 8.2 | High |
| Bicarbonate + 20mM HEPES | N/A | 6.8 - 7.6 | Very High |
Key Experimental Protocols
Protocol 1: Quantifying GDL-Induced pH Drift and Buffer Capacity
Objective: To determine the rate of pH change caused by a specific GDL concentration in your chosen medium and assess the effectiveness of a supplemental buffer.
Materials:
-
Your chosen basal cell culture medium (e.g., DMEM, RPMI-1640)
-
D-(+)-Gluconolactone (cell culture grade)
-
HEPES buffer solution (1M, sterile)
-
Sterile 1M NaOH and 1M HCl for pH adjustments
-
Sterile conical tubes (50 mL)
-
Calibrated pH meter with a micro-probe
-
37°C incubator
Methodology:
-
Prepare three sets of 50 mL conical tubes, each containing 20 mL of your complete cell culture medium (with serum/supplements).
-
Set A: Control (no GDL, no HEPES)
-
Set B: GDL only (add your target concentration of GDL)
-
Set C: GDL + HEPES (add GDL and your chosen concentration of HEPES, e.g., 20 mM)
-
-
Adjust the initial pH of all tubes to 7.40 using sterile 1M NaOH or 1M HCl.
-
Loosen the caps to allow for gas exchange and place all tubes in a 37°C incubator.
-
Measure and record the pH of each solution at time points 0, 4, 8, 24, and 48 hours.
-
Plot pH versus time for each condition to visualize the pH drift and the stabilizing effect of HEPES.
Protocol 2: Preparing a GDL-Stable Cell Culture Medium
Objective: To prepare a complete medium containing GDL that is pH-stabilized before being added to cells.
Materials:
-
Basal medium
-
Supplements (e.g., FBS, L-Glutamine)
-
D-(+)-Gluconolactone (GDL)
-
HEPES buffer solution (1M, sterile)
-
Sterile 1M NaOH
-
Sterile filter unit (0.22 µm)
-
37°C water bath or incubator
Methodology:
-
To 450 mL of basal medium, add your required supplements (e.g., 50 mL FBS).
-
Add the desired amount of HEPES from a 1M stock solution (e.g., 10 mL for a final concentration of 20 mM).
-
Add the required mass of GDL powder and allow it to dissolve completely.
-
Place the medium in a 37°C water bath for 4 hours to allow for initial hydrolysis.
-
Aseptically measure the pH. It will likely have dropped significantly.
-
Using sterile 1M NaOH, carefully titrate the medium back to your target pH (e.g., 7.4).
-
Sterile-filter the final, pH-adjusted medium using a 0.22 µm filter unit.
-
The medium is now ready for use in your long-term cell culture experiments.
Visualized Pathways and Relationships
GDL Hydrolysis Pathway
The fundamental chemical reaction causing the pH drop is the hydrolysis of GDL.
Impact of Extracellular Acidosis on Cell Signaling
A sustained drop in extracellular pH (acidosis) is not a passive event; it actively triggers cellular stress signaling pathways.[14]
References
- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scientificbio.com [scientificbio.com]
- 8. quora.com [quora.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. scientificbio.com [scientificbio.com]
- 11. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of D-Gluconolactone and other polyhydroxy acids (PHAs)
In the evolving landscape of skincare and drug development, Polyhydroxy Acids (PHAs) have emerged as a promising class of compounds, offering therapeutic benefits with enhanced tolerability compared to their alpha-hydroxy acid (AHA) counterparts. This guide provides a detailed comparative study of D-Gluconolactone against other notable PHAs, namely Lactobionic Acid and Galactose, with a focus on their performance supported by experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these compounds.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these PHAs is crucial for appreciating their mechanisms of action and formulation considerations.
| Property | This compound | Lactobionic Acid | Galactose |
| Chemical Formula | C6H10O6 | C12H22O12 | C6H12O6 |
| Molar Mass | 178.14 g/mol | 358.30 g/mol | 180.16 g/mol |
| Origin | Derived from glucose | Derived from lactose (a disaccharide of galactose and glucose) | A monosaccharide sugar |
| Key Feature | Larger molecular size than AHAs, providing gentler exfoliation.[1] | Composed of a galactose sugar molecule attached to a gluconic acid molecule.[2][3] | A simple sugar that acts as a gentle exfoliant and humectant. |
| Primary Functions | Gentle exfoliation, moisturization, antioxidant activity.[1][4] | Potent antioxidant and humectant properties, gentle exfoliation.[1] | Gentle exfoliation, hydration, and may enhance the efficacy of other ingredients. |
Performance Comparison: Experimental Data
While direct head-to-head clinical trials comparing all three PHAs are limited, existing studies provide valuable insights into their individual and comparative efficacy.
Skin Hydration and Barrier Function
A study comparing a topical serum containing 5% Gluconolactone and 1% Lactobionic Acid against Intense Pulsed Light (IPL) for mild erythema in rosacea patients demonstrated significant improvements in skin hydration and elasticity in both treatment groups.[5][6] Another study evaluating 10% and 30% Gluconolactone chemical peels found that both concentrations effectively decreased transepidermal water loss (TEWL) and sebum levels, with no significant difference between the two concentrations.[4] This suggests that higher concentrations of Gluconolactone may not necessarily provide additional benefits for hydration and sebum regulation.
A separate investigation into 20% Lactobionic acid, both with and without aluminum oxide crystal microdermabrasion, showed a significant increase in skin hydration.[7] The combination of microdermabrasion with the Lactobionic acid peel resulted in a higher level of hydration.[7] Furthermore, a comparative study between Lactobionic acid and Mandelic acid revealed that Lactobionic acid significantly improved skin hydration in both younger (30-40 years) and older (50-60 years) women.[2]
| Parameter | This compound (10% & 30%) | Lactobionic Acid (20%) | 5% Gluconolactone + 1% Lactobionic Acid Serum |
| Skin Hydration | Significant increase in skin hydration.[4] | Significant increase in skin hydration.[7] | Significant increase in hydration.[5][6] |
| Transepidermal Water Loss (TEWL) | Significant decrease in TEWL.[4] | Decrease in TEWL.[7] | Gluconolactone is recognized to improve skin barrier function by reducing TEWL.[6] |
| Sebum Levels | Significant decrease in sebum levels.[4] | - | Significant reduction in sebum.[5][6] |
| Skin pH | Significant reduction in skin pH.[4] | - | - |
Skin Elasticity and Anti-Aging Effects
The study on the 5% Gluconolactone and 1% Lactobionic Acid serum also reported a significant increase in skin elasticity.[5][6] Similarly, the study on 20% Lactobionic acid demonstrated a significant improvement in skin elasticity.[7] A controlled usage study of 8% Lactobionic acid over 12 weeks showed a 14.5% increase in skin firmness and elasticity, as measured by pinch recoil, and a 6.9% increase in skin thickness.[8]
Galactose has been implicated in skin aging through the process of glycation, which can damage collagen and elastin.[9][10] However, as a topical PHA, it is suggested to have gentle exfoliating properties that can improve the appearance of fine lines and wrinkles.
| Parameter | 5% Gluconolactone + 1% Lactobionic Acid Serum | Lactobionic Acid (20%) | Lactobionic Acid (8%) |
| Skin Elasticity | Significant increase in elasticity.[5][6] | Significant increase in elasticity.[7] | 14.5% increase in firmness and elasticity.[8] |
| Skin Thickness | - | - | 6.9% increase in skin thickness.[8] |
Experimental Protocols
Measurement of Skin Hydration (Corneometry)
Objective: To quantify the hydration level of the stratum corneum.
Instrumentation: Corneometer® (e.g., CM 825 by Courage+Khazaka).
Principle: The measurement is based on the capacitance of the skin's surface. The dielectric constant of water is significantly different from that of other substances in the skin. An increase in water content leads to an increase in capacitance, which is measured by the instrument and expressed in arbitrary units (A.U.).[11]
Procedure:
-
Acclimatization: Subjects are required to acclimatize to a room with controlled temperature (e.g., 20 ± 2°C) and relative humidity (e.g., 50 ± 5%) for at least 20 minutes prior to measurement.[11]
-
Test Area Preparation: The designated test areas on the skin are marked. For studies involving product application, baseline measurements are taken before application.[12]
-
Measurement: The Corneometer probe is placed on the skin surface with a constant pressure of 3.5 N.[13] The measurement is typically performed in quintuplicate at each test site.[11]
-
Data Recording: The instrument provides a reading in arbitrary units. Higher values indicate greater skin hydration.
-
Post-Application Measurement: For efficacy studies, measurements are repeated at specified time points after product application (e.g., 15, 30, 60, and 120 minutes).[13]
Measurement of Skin Elasticity (Cutometry)
Objective: To assess the viscoelastic properties of the skin.
Instrumentation: Cutometer® (e.g., MPA 580 by Courage+Khazaka).
Principle: The instrument applies a negative pressure to the skin, drawing it into the probe's aperture. The depth of penetration and the ability of the skin to return to its original position after the pressure is released are measured by a non-contact optical system.[14][15]
Procedure:
-
Acclimatization: Similar to corneometry, subjects acclimatize to a controlled environment.
-
Test Area Preparation: The test area is identified and cleaned gently.[5]
-
Measurement Parameters: The software is set to a specific mode (e.g., Mode 1: time-strain mode) with a defined negative pressure (e.g., 300 mbar), suction time (e.g., 2 seconds), and relaxation time (e.g., 2 seconds).[16]
-
Measurement: The probe is placed on the skin surface, and the measurement cycle is initiated. The deformation of the skin is recorded as a curve.[15] Typically, multiple measurement cycles are performed at each site.[16]
-
Data Analysis: Various parameters are calculated from the resulting curve, including:
-
R0 (Uf): Maximum deformation, indicating skin firmness.[14][16]
-
R2 (Ua/Uf): Gross elasticity, representing the overall ability of the skin to return to its original state.[16]
-
R5 (Ur/Ue): Net elasticity, reflecting the elastic recovery.[14]
-
R7 (Ur/Uf): Biological elasticity, the ratio of immediate retraction to maximal extension.[14]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PHAs are underpinned by their interactions with various cellular pathways.
Gentle Exfoliation and Skin Barrier Enhancement
PHAs, due to their larger molecular size compared to AHAs, penetrate the skin more slowly, resulting in a gentler exfoliation with less irritation.[1] This mechanism involves the gradual loosening of the connections between corneocytes in the stratum corneum, promoting the shedding of dead skin cells and revealing a smoother skin surface.
Antioxidant Activity and Anti-Aging Effects
Lactobionic acid is noted for its potent antioxidant properties, which are attributed to its ability to chelate excess iron ions, thereby preventing the formation of damaging hydroxyl radicals.[1] It has also been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin in the skin.[8] This inhibition helps to preserve the dermal matrix and prevent signs of aging.
Modulation of Keratinocyte Differentiation
This compound has been shown to influence keratinocyte differentiation. A study on a gluconolactone-based lotion demonstrated an increase in the expression of involucrin (IVL), a key protein involved in the formation of the cornified envelope of keratinocytes. This suggests that gluconolactone may promote the terminal differentiation of keratinocytes, contributing to a healthy skin barrier.
Conclusion
This compound, Lactobionic Acid, and Galactose all offer the characteristic benefits of PHAs, including gentle exfoliation and moisturization, making them suitable for sensitive skin types. Lactobionic acid stands out for its superior antioxidant and humectant properties, with clinical data supporting its efficacy in improving skin firmness and thickness. This compound has demonstrated efficacy in enhancing skin hydration, improving barrier function, and regulating sebum production, with the added benefit of promoting keratinocyte differentiation. Galactose, while less studied in direct comparative trials, serves as a gentle exfoliant and hydrator.
The choice between these PHAs will depend on the specific formulation goals. For robust anti-aging and antioxidant effects, Lactobionic Acid is a strong candidate. For gentle hydration, exfoliation, and barrier support, particularly for sensitive or acne-prone skin, this compound is an excellent choice. Further direct comparative studies are warranted to fully elucidate the performance differences between these promising compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. aestheticcosmetology.com [aestheticcosmetology.com]
- 4. kesans.rifainstitute.com [kesans.rifainstitute.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Comparison of Efficacy and Willingness to a 5% Gluconolactone‐Based Topical Serum and Intense Pulsed Light in Mild Erythema of Rosacea: A Paired Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. scielo.br [scielo.br]
- 13. delaviesciences.com [delaviesciences.com]
- 14. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 15. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation on the Biological Safety and Activity of a Gluconolactone-Based Lotion for Dermocosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
D-Gluconolactone versus alpha-hydroxy acids: a comparative efficacy study
A detailed examination of two popular active ingredients in dermatology and cosmetic science, this guide provides a comparative analysis of the efficacy of D-Gluconolactone, a polyhydroxy acid (PHA), and alpha-hydroxy acids (AHAs). Drawing upon key clinical and in-vitro studies, this document outlines their mechanisms of action, comparative performance in anti-aging and skin irritation, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound has emerged as a gentle yet effective alternative to traditional alpha-hydroxy acids for skin rejuvenation. Clinical evidence demonstrates that a this compound-containing regimen provides comparable anti-aging benefits to a glycolic acid-based regimen, with a significantly better tolerability profile. While AHAs, such as glycolic acid, have a longer history of use and a well-documented impact on collagen synthesis and exfoliation, they are also associated with a higher incidence of skin irritation, including stinging and burning. This compound, with its larger molecular structure, offers a non-irritating option for improving skin texture, reducing the appearance of fine lines and wrinkles, and enhancing skin hydration. This guide presents the available data to support these findings, details the experimental methodologies to assess these effects, and illustrates the underlying biological pathways.
Comparative Efficacy Data
A pivotal 12-week clinical study provides a direct comparison of the anti-aging efficacy of a this compound (PHA) regimen and a glycolic acid (AHA) regimen. The study revealed that both regimens yielded significant improvements in the signs of photoaging. However, the AHA regimen showed a statistically greater improvement in sallowness and skin resiliency as measured by pinch recoil at the 12-week mark. Conversely, the this compound regimen was significantly better tolerated, with markedly lower instances of stinging and burning.[1]
| Parameter | This compound (PHA) Regimen | Alpha-Hydroxy Acid (AHA) Regimen |
| Anti-Aging Efficacy | ||
| Overall Photoaging | Significant improvement | Significant improvement |
| Fine Lines & Wrinkles | Significant improvement | Significant improvement |
| Sallowness (% Improvement at Week 12) | 12.4% | 17.1% |
| Pinch Recoil (% Improvement at Week 12) | 10.2% | 13.5% |
| Tolerability | ||
| Stinging | Significantly lower than AHA regimen | Significantly higher than PHA regimen |
| Burning | Significantly lower than AHA regimen | Significantly higher than PHA regimen |
| Overall Irritation | Better tolerated | Less tolerated |
Table 1: Summary of Comparative Efficacy and Tolerability from a 12-Week Clinical Study.[1]
In terms of skin hydration and barrier function, studies have indicated that this compound can effectively decrease transepidermal water loss (TEWL) and reduce sebum levels.[2][3] While direct head-to-head quantitative data with AHAs on these specific parameters from a single controlled study is limited, the inherent hydrating properties of PHAs, due to the presence of multiple hydroxyl groups, suggest a potential advantage over some AHAs in maintaining skin moisture.[4]
Mechanism of Action
The differing efficacy and tolerability profiles of this compound and AHAs can be attributed to their distinct mechanisms of action at the cellular and molecular level.
Alpha-Hydroxy Acids (AHAs): AHAs, like glycolic acid, exert their effects through their small molecular size, allowing for deeper penetration into the epidermis. A key mechanism involves the reduction of calcium ion concentration in the epidermis, which disrupts cell adhesions and leads to exfoliation.[5] More recent findings suggest that AHAs can activate the transient receptor potential vanilloid 3 (TRPV3) channels in keratinocytes, leading to an influx of calcium and subsequent proliferation, which contributes to epidermal renewal.[6] In the dermis, AHAs are known to stimulate fibroblasts, leading to increased collagen synthesis.[7] This is achieved through the activation of various signaling pathways that modulate gene expression related to the extracellular matrix.
This compound (PHA): this compound, being a larger molecule, penetrates the skin more slowly and acts primarily on the surface layers.[4][8] This superficial action is the primary reason for its reduced irritation potential.[8] Its exfoliating effect is gentler, achieved by dissolving the bonds between the outermost layer of dead skin cells.[2] Beyond exfoliation, this compound possesses multiple hydroxyl groups that act as humectants, attracting and binding water to the skin, thereby enhancing hydration.[4] It also exhibits antioxidant properties by scavenging free radicals and can protect against UV-induced damage.[9][10] Furthermore, it is thought to inhibit inflammatory mediators such as IL-1α and PGE2, contributing to its calming effect on the skin.[8]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the comparative analysis of this compound and AHAs.
Clinical Assessment of Photoaging
Objective: To clinically evaluate and quantify the changes in the signs of facial photoaging over a 12-week treatment period.
Methodology:
-
Subject Recruitment: Recruit female subjects aged 35-55 with mild to moderate signs of photoaging.
-
Product Regimen: Subjects are randomly assigned to either the this compound or AHA regimen and instructed on the application protocol for the 12-week duration.
-
Clinical Grading: A trained dermatologist conducts a clinical assessment at baseline, week 6, and week 12. The assessment utilizes a standardized photographic scale and grading system (e.g., Glogau or Rubin classification) to evaluate the following parameters on a defined scale (e.g., 0-9):
-
Fine lines
-
Coarse wrinkles
-
Tactile roughness
-
Sallowness
-
Mottled hyperpigmentation
-
Overall photoaging
-
-
Data Analysis: The mean scores for each parameter at each time point are calculated. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of changes from baseline and between the two treatment groups.
Silicone Replica Analysis of Periorbital Wrinkles
Objective: To quantitatively assess the changes in fine lines and wrinkles in the crow's feet area.
Methodology:
-
Replica Collection: At baseline, week 6, and week 12, silicone replicas of the periorbital area of each subject are created using a high-resolution silicone impression material (e.g., SILFLO).
-
Image Acquisition: The silicone replicas are illuminated at a fixed, oblique angle to highlight the topography. High-resolution digital images of the replicas are captured using a specialized imaging system.
-
Image Analysis: The captured images are analyzed using a validated image analysis software (e.g., Quantilines). The software quantifies various wrinkle parameters, including:
-
Number of wrinkles
-
Total wrinkle length
-
Total wrinkle area
-
Average wrinkle depth
-
-
Data Analysis: The percentage change from baseline for each parameter is calculated for each subject. Statistical analysis is performed to compare the results between the this compound and AHA groups.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To determine the effect of this compound and an AHA (e.g., glycolic acid) on collagen production in human dermal fibroblasts.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Treatment: Once the cells reach approximately 80% confluency, the media is replaced with serum-free media containing various concentrations of this compound or glycolic acid. A vehicle control (media without active ingredients) is also included. The cells are incubated for a predetermined period (e.g., 48-72 hours).
-
Collagen Quantification:
-
ELISA: The amount of soluble pro-collagen type I in the cell culture supernatant is quantified using a commercially available ELISA kit.
-
Sirius Red Staining: The total collagen deposited in the extracellular matrix can be quantified by staining the cell layer with Sirius Red dye. The dye is then eluted, and the absorbance is measured spectrophotometrically.
-
-
Data Analysis: The amount of collagen produced in the treated groups is compared to the vehicle control. Dose-response curves can be generated, and statistical significance is determined.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. A polyhydroxy acid skin care regimen provides antiaging effects comparable to an alpha-hydroxyacid regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistconfessions.com [chemistconfessions.com]
- 3. Gluconolactone with multiple skin benefits ideal for use in cosmetic and dermatologic procedures [medicaldialogues.in]
- 4. grove.co [grove.co]
- 5. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. qvsiete.com [qvsiete.com]
- 8. kesans.rifainstitute.com [kesans.rifainstitute.com]
- 9. Investigation on the Biological Safety and Activity of a Gluconolactone-Based Lotion for Dermocosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The polyhydroxy acid gluconolactone protects against ultraviolet radiation in an in vitro model of cutaneous photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of D-Gluconolactone and EDTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating properties of D-Gluconolactone and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). This analysis is supported by a review of experimental data to assist researchers in selecting the appropriate chelating agent for their specific applications.
Introduction to Chelating Agents
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and modifying its chemical properties. This action is crucial in various scientific and pharmaceutical applications, from removing toxic heavy metals from the body to preventing the degradation of active pharmaceutical ingredients.
EDTA (Ethylenediaminetetraacetic acid) is a synthetic aminopolycarboxylic acid and one of the most widely used chelating agents due to its high affinity for a broad range of metal ions.[1][2] It forms stable, water-soluble complexes with most di- and trivalent cations.[1]
This compound is a naturally occurring polyhydroxy acid (PHA).[3] In aqueous solutions, it hydrolyzes to form gluconic acid, which is the active chelating species.[3][4] Gluconic acid and its salts, such as sodium gluconate, are known for their chelating capabilities, particularly in alkaline conditions.[3][5]
Quantitative Comparison of Chelating Properties
The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for EDTA and gluconic acid with various metal ions. It is important to note that the experimental conditions under which these constants were determined may vary between studies.
| Metal Ion | D-Gluconic Acid (log β) | EDTA (log K) |
| Ca²⁺ | 1.1 (pH ~7) | 10.7 |
| Mg²⁺ | 0.7 (pH ~7) | 8.7 |
| Fe²⁺ | - | 14.3 |
| Fe³⁺ | 37.9 (pH 13.3, as FeGl(OH)₃) | 25.1 |
| Cu²⁺ | - | 18.8 |
| Zn²⁺ | 1.7 (pH ~7) | 16.5 |
| Cd²⁺ | 14.2 (pH 13.3, as CdGl(OH)₂) | 16.5 |
| Co²⁺ | 13.1 (pH 13.3, as CoGl(OH)₂) | 16.3 |
| Eu³⁺ | 24.3 (pH 13.3, as EuGl(OH)₄) | 17.4 |
Note: The stability constants for D-Gluconic acid are presented as log β, which represents the overall stability constant and may involve the formation of complexes with hydroxide ions, especially at high pH. The values for EDTA are generally for a 1:1 metal-EDTA complex.
Experimental Protocols for Evaluating Chelating Properties
The chelating capacity of a compound can be determined through various experimental methods. Below are two common protocols.
Spectrophotometric Determination of Ferrous Iron (Fe²⁺) Chelation
This method is based on the competition between the chelating agent and a chromogenic indicator (ferrozine) for ferrous ions.
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of another chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
0.1 M Acetate buffer (pH 4.9)
-
2 mM Ferrous chloride (FeCl₂) solution
-
5 mM Ferrozine solution
-
Test samples of this compound and EDTA at various concentrations.
-
-
Assay Procedure:
-
In a microplate well or a test tube, mix 250 µL of the test sample (or reference standard) with 1 mL of acetate buffer.
-
Add 25 µL of 2 mM FeCl₂ and incubate at room temperature for 5 minutes.
-
Add 50 µL of 5 mM ferrozine to initiate the color reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a spectrophotometer.
-
-
Calculation: The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the chelating agent) and A_sample is the absorbance in the presence of the chelating agent.
Complexometric Titration
This method involves titrating a metal ion solution with the chelating agent in the presence of a metal ion indicator.
Principle: The chelating agent forms a complex with the free metal ions in the solution. At the endpoint, when all the free metal ions are chelated, the indicator changes color.
Protocol for Calcium (Ca²⁺) Chelation:
-
Reagent Preparation:
-
Standardized solutions of this compound and EDTA.
-
A standard solution of a calcium salt (e.g., calcium carbonate).
-
Ammonia-ammonium chloride buffer (pH 10).
-
Eriochrome Black T indicator.
-
-
Titration Procedure:
-
Pipette a known volume of the standard calcium solution into an Erlenmeyer flask.
-
Add the pH 10 buffer and a few drops of the Eriochrome Black T indicator. The solution will turn wine-red.
-
Titrate the solution with the standardized chelating agent solution (this compound or EDTA) until the color changes from wine-red to a distinct blue.
-
-
Calculation: The concentration of the metal ion can be calculated based on the volume and concentration of the chelating agent used to reach the endpoint. The chelating capacity of the agent can then be determined.
Visualization of Experimental Workflow and Chelation Mechanisms
Experimental Workflow for Evaluating Chelation
Caption: Workflow for assessing chelating properties.
Comparative Chelating Mechanisms
References
D-Gluconolactone vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant capacities of D-Gluconolactone and Ascorbic Acid, supplemented with detailed experimental protocols.
This document serves as a comprehensive resource for objectively evaluating the antioxidant performance of this compound against the well-established benchmark, Ascorbic Acid. It outlines the fundamental mechanisms of action, presents a framework for data comparison, and provides detailed experimental protocols for key antioxidant assays.
Mechanisms of Antioxidant Action
Ascorbic Acid (Vitamin C)
Ascorbic acid, a potent water-soluble antioxidant, readily donates electrons to neutralize a wide array of reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[1][2] This process converts it into a relatively stable ascorbyl radical. A key feature of its antioxidant prowess is its ability to be regenerated back to its active form by other cellular antioxidants like glutathione, allowing it to participate in multiple antioxidant cycles.[3] Furthermore, ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical state.[3]
This compound
This compound, a polyhydroxy acid (PHA), exerts its antioxidant effects through two primary mechanisms: free radical scavenging and metal chelation.[4][5][6] Its multiple hydroxyl groups enable it to directly neutralize free radicals, thereby protecting cellular components from oxidative damage.[6][7] Additionally, this compound can chelate pro-oxidant metal ions, such as ferrous iron and cupric copper.[5] By binding to these metals, it prevents their participation in Fenton-like reactions, which are a significant source of highly damaging hydroxyl radicals.
Comparative Antioxidant Capacity Data
While published, head-to-head quantitative data is limited, this guide provides a standardized table to structure and present experimental findings from in-house studies. This allows for a direct and clear comparison of the antioxidant potential of this compound and Ascorbic Acid when evaluated under the same conditions.
| Antioxidant Assay | This compound | Ascorbic Acid (Positive Control) | Units |
| DPPH Radical Scavenging Activity | [Insert experimental value] | [Insert experimental value] | IC50 (µg/mL or µM) |
| ABTS Radical Scavenging Activity | [Insert experimental value] | [Insert experimental value] | TEAC (Trolox Equivalents) |
| Ferric Reducing Antioxidant Power (FRAP) | [Insert experimental value] | [Insert experimental value] | FRAP value (µM Fe(II)) |
Note:
-
IC50 (Inhibitory Concentration 50%): The concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value signifies higher antioxidant activity.
-
TEAC (Trolox Equivalent Antioxidant Capacity): A measure of antioxidant capacity relative to the water-soluble Vitamin E analog, Trolox.
-
FRAP value: A measure of the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).
Experimental Protocols
The following are detailed methodologies for three widely accepted assays to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to pale yellow.[8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
This compound and Ascorbic Acid standards
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of this compound and Ascorbic Acid in methanol.
-
Assay Protocol:
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated as follows: Scavenging Activity (%) = [ (Absorbance_control – Absorbance_sample) / Absorbance_control ] × 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay quantifies the ability of a sample to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[10][11]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (or phosphate-buffered saline, PBS)
-
This compound and Ascorbic Acid standards
-
Spectrophotometer
Procedure:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and let the mixture stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to achieve an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Protocol:
-
Mix a small aliquot (e.g., 20 µL) of the sample with a larger volume (e.g., 180 µL) of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve prepared with Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the reducing potential of an antioxidant by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[12][13]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound and Ascorbic Acid standards
-
Microplate reader or spectrophotometer
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Assay Protocol:
-
Add a small volume of the sample to the FRAP working solution.
-
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined by comparing the change in absorbance of the sample to a standard curve constructed using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
Mandatory Visualizations
Caption: DPPH Assay Experimental Workflow.
Caption: ABTS Assay Experimental Workflow.
Caption: FRAP Assay Experimental Workflow.
Caption: Antioxidant Mechanisms of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Gluconolactone (Explained + Products) [incidecoder.com]
- 5. Gluconolactone | Glucono-delta-lactone | Cosmetic Ingredients Guide [ci.guide]
- 6. Investigation on the Biological Safety and Activity of a Gluconolactone-Based Lotion for Dermocosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beminimalist.co [beminimalist.co]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of D-Gluconolactone and Lactobionic Acid in Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of skincare, polyhydroxy acids (PHAs) have emerged as a gentler alternative to traditional alpha-hydroxy acids (AHAs), offering exfoliation and anti-aging benefits with reduced irritation. Among the most prominent PHAs are D-Gluconolactone and Lactobionic Acid. This guide provides an objective, data-driven comparison of these two ingredients to aid in the formulation of advanced skincare products.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Lactobionic Acid is crucial for formulation development. These properties influence their solubility, skin penetration, and overall efficacy.
| Property | This compound | Lactobionic Acid |
| Molecular Formula | C₆H₁₀O₆[1] | C₁₂H₂₂O₁₂[2][3] |
| Molecular Weight | 178.14 g/mol [4] | 358.30 g/mol [2][3] |
| pKa | ~3.6 - 3.86[5][6] | ~3.8[7] |
| Solubility in Water | Freely soluble[5] | Freely soluble[2][8] |
| Appearance | White crystalline powder[4] | White to off-white powder[8] |
Performance Comparison in Skincare
While both ingredients are valued for their gentle exfoliating and hydrating properties, they exhibit nuanced differences in their performance, particularly in terms of moisturization and antioxidant capacity.
Moisturization and Skin Barrier Function
Both this compound and Lactobionic Acid are effective humectants, attracting and binding water to the skin.[9][10] Their larger molecular size compared to AHAs limits their penetration depth, resulting in superior surface hydration and reduced irritation.[9][11][12][13]
Lactobionic acid, with its additional galactose moiety, is often cited as having superior humectant properties.[9] Some sources suggest its water-binding capacity is double that of gluconolactone, though direct comparative quantitative studies are limited. A study on the application of 10% and 30% lactobionic acid showed a statistically significant improvement in skin hydration levels.[14] Another study indicated that gluconolactone can improve skin barrier function by reducing transepidermal water loss (TEWL).[13]
Antioxidant Activity
Both compounds possess antioxidant properties, helping to neutralize free radicals and protect the skin from environmental damage.[10][15] Lactobionic acid is frequently highlighted as a more potent antioxidant.[9] This is attributed to its ability to chelate excess iron ions, which can promote oxidative stress.
Exfoliation
As PHAs, both this compound and Lactobionic Acid promote gentle exfoliation by dissolving the bonds between dead skin cells on the surface.[10][11] This leads to improved skin texture and a brighter complexion with a lower risk of the irritation often associated with AHAs.[10]
Experimental Protocols
To facilitate further research and formulation development, detailed methodologies for key performance evaluation experiments are provided below.
In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method evaluates the potential of a chemical to cause skin irritation.
Principle: A test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The viability of the cells after exposure is measured to determine the irritation potential.
Procedure:
-
Tissue Preparation: Reconstituted human epidermis tissue models are received and pre-incubated overnight in an appropriate culture medium.
-
Test Substance Application: The test substance (liquid or solid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are also tested in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. After exposure, the test substance is thoroughly washed off. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Following the post-incubation period, the tissues are transferred to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.
-
The tissues are incubated with MTT for a specified time (e.g., 3 hours).
-
The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of viable cells is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
Skin Hydration Measurement: Corneometry
Corneometry is a widely used non-invasive method to measure the hydration level of the stratum corneum.
Principle: The measurement is based on the different dielectric constants of water and other substances in the skin. The capacitance of a capacitor changes with the water content of the skin surface it is in contact with.
Procedure:
-
Acclimatization: The subject acclimates to the controlled environmental conditions (temperature and humidity) of the testing room for at least 20-30 minutes.
-
Baseline Measurement: The Corneometer probe is gently pressed onto the test area of the skin (e.g., forearm) to obtain a baseline reading. Multiple readings are taken and averaged.
-
Product Application: A standardized amount of the test product is applied to the designated skin area.
-
Post-Application Measurements: Corneometer readings are taken at specified time intervals after product application (e.g., 1, 2, 4, 8, and 24 hours) to assess the change in skin hydration.
-
Data Analysis: The change in skin hydration is calculated as the percentage increase from the baseline measurement.
Antioxidant Capacity Assessment: Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay is a common method to determine the antioxidant capacity of a substance.
Principle: This assay measures the ability of an antioxidant to scavenge the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+). The reduction of the blue-green ABTS•+ radical by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
Procedure:
-
Preparation of ABTS•+ Radical Solution: A stock solution of ABTS is prepared and reacted with an oxidizing agent (e.g., potassium persulfate) to generate the ABTS•+ radical cation. The solution is then diluted to a working concentration with a specific absorbance value at a designated wavelength (e.g., 734 nm).
-
Standard Curve Preparation: A series of standard solutions of Trolox (a water-soluble vitamin E analog) of known concentrations are prepared.
-
Sample Preparation: The test substance is dissolved in an appropriate solvent to various concentrations.
-
Assay Reaction: The test sample or Trolox standard is mixed with the ABTS•+ working solution.
-
Absorbance Measurement: After a set incubation period, the absorbance of the reaction mixture is measured using a spectrophotometer at the specific wavelength.
-
Data Analysis: The percentage inhibition of absorbance is calculated for each concentration of the sample and the Trolox standards. A standard curve is plotted with the percentage inhibition versus the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE), which is the concentration of Trolox that gives the same percentage inhibition as the sample.
Visualizations
Signaling Pathway: Antioxidant Action of PHAs
Caption: Antioxidant mechanism of PHAs against oxidative stress.
Experimental Workflow: In Vitro Skin Irritation Test
Caption: Workflow for the in vitro skin irritation assessment.
Conclusion
Both this compound and Lactobionic Acid are valuable ingredients in modern skincare formulations, offering gentle exfoliation, hydration, and antioxidant benefits.[9][10] Lactobionic acid appears to have an advantage in terms of superior humectant and antioxidant properties, making it a prime candidate for anti-aging and intensive moisturizing products.[9] this compound, being a smaller molecule than lactobionic acid, still offers significant benefits and may be a cost-effective choice for formulations where extreme gentleness is the primary concern.[9] The selection between the two will ultimately depend on the specific performance claims and target audience of the final product. Further head-to-head clinical studies with quantitative endpoints are warranted to more definitively delineate their comparative efficacy. A cosmetic composition containing both gluconolactone and lactobionic acid in a specific weight ratio has been proposed for enhanced skin exfoliation and whitening effects.[16] A study on a combination therapy with both acids showed a reduction in erythema and dilated blood vessels.[7] A study on an 8% lactobionic acid formulation showed significant improvements in skin firmness and thickness.[17]
References
- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 2. Lactobionic acid - Wikipedia [en.wikipedia.org]
- 3. Lactobionic Acid | C12H22O12 | CID 7314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. glycodepot.com [glycodepot.com]
- 6. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]
- 7. aestheticcosmetology.com [aestheticcosmetology.com]
- 8. ndpublisher.in [ndpublisher.in]
- 9. nbinno.com [nbinno.com]
- 10. lancome-usa.com [lancome-usa.com]
- 11. grove.co [grove.co]
- 12. researchgate.net [researchgate.net]
- 13. kesans.rifainstitute.com [kesans.rifainstitute.com]
- 14. researchgate.net [researchgate.net]
- 15. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 16. CN104337705A - Cosmetic composition containing gluconolactone and lactobionic acid - Google Patents [patents.google.com]
- 17. cdn.mdedge.com [cdn.mdedge.com]
D-Gluconolactone vs. Glycolic Acid: A Comparative Analysis of Their Effects on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Skin Barrier Effects of Two Popular Hydroxy Acids.
In the realm of cosmetic and dermatological formulations, alpha-hydroxy acids (AHAs) and poly-hydroxy acids (PHAs) are widely utilized for their exfoliating and skin-rejuvenating properties. Among the most prominent in each class are glycolic acid and D-Gluconolactone, respectively. While both are effective in promoting skin renewal, their impact on the crucial skin barrier function can differ significantly. This guide provides a detailed comparison of their effects, supported by experimental data, to aid in the informed selection of these ingredients for product development and research.
Executive Summary
This compound, a PHA, generally exhibits a gentler profile on the skin barrier compared to the AHA glycolic acid. This is largely attributed to its larger molecular size, which results in slower and less deep penetration into the epidermis. Clinical and in-vitro studies indicate that this compound can effectively improve skin barrier function, as evidenced by a reduction in Transepidermal Water Loss (TEWL) and an increase in hydration, without causing significant irritation.
Glycolic acid, with its smaller molecular size, penetrates the skin more readily, leading to more potent exfoliation. However, this can also translate to a higher potential for skin barrier disruption, particularly at higher concentrations. While some studies show that low concentrations of glycolic acid (2-5%) do not adversely affect the skin barrier, higher concentrations used in chemical peels can temporarily increase TEWL. Glycolic acid has also been shown to modulate inflammatory pathways, which can influence its overall effect on the skin.
Quantitative Data Comparison
The following tables summarize the key findings from various studies on the effects of this compound and glycolic acid on skin barrier function.
| Parameter | This compound | Glycolic Acid | Source |
| Transepidermal Water Loss (TEWL) | Significantly lower TEWL observed after treatment with 10% and 30% gluconolactone peels.[1][2][3][4] | No significant change in TEWL with 4% glycolic acid formulation used twice daily for 3 weeks.[5][6] At higher concentrations (30-70%), a temporary increase in TEWL is observed. | --INVALID-LINK--1][2][3][4] , --INVALID-LINK--5][6] |
| Skin Hydration | Significant increase in facial skin hydration after treatment with 10% and 30% gluconolactone.[7][8] | - | --INVALID-LINK--7][8] |
| Sebum Levels | Statistically significant changes in sebum levels in the cheeks after a series of treatments with 10% and 30% gluconolactone.[1][2][3][4][9] | - | --INVALID-LINK--1][2][3][4][9] |
| Skin Surface pH | Reduction in pH value after each treatment with 10% and 30% gluconolactone.[1][2][3][4][9] | Drastic decrease in surface pH of the stratum corneum after application of 50% glycolic acid.[10] | --INVALID-LINK--1][2][3][4][9] , --INVALID-LINK--10] |
| Skin Barrier Proteins (Filaggrin, Loricrin, Involucrin) | - | High concentrations (e.g., 35%) can alter the expression of key barrier proteins such as filaggrin, involucrin, and loricrin.[[“]] | --INVALID-LINK--[“]] |
Experimental Protocols
Assessment of Transepidermal Water Loss (TEWL), Sebum, and pH with Gluconolactone
A split-face study was conducted on 16 female subjects to evaluate the effects of 10% and 30% this compound chemical peels.
-
Procedure: Three split-face procedures were performed, with the two concentrations of gluconolactone solution applied to contralateral sides of the face.
-
Measurements: Skin parameters were measured before the treatments and 7 days after the last procedure at four sites on each side of the face: forehead, around the eye, on the cheek, and on the nose wing.
-
Instrumentation: A multi-probe system was used to measure TEWL, sebum levels, and skin pH. For TEWL, a Tewameter® was likely used, which measures the water vapor gradient above the skin. Sebum levels were likely measured using a Sebumeter®, which uses a special tape to absorb skin surface lipids for photometric analysis. A Skin-pH-Meter® was likely used for pH measurements.[1][2][3][4]
Evaluation of Stratum Corneum Integrity with Glycolic Acid
An in-vivo study was conducted on human volunteers to assess the ultrastructural and functional effects of a 4% glycolic acid formulation.
-
Procedure: A 4% glycolic acid formulation was applied twice daily for 3 weeks to the volar forearm of human volunteers.
-
Biopsy and Microscopy: After the treatment period, skin biopsies were taken from the treated and control areas. The tissue was processed for electron microscopy to evaluate epidermal morphology, stratum corneum thickness, lamellar body organization, and desmosome degradation.
-
Functional Measurements: TEWL and stratum corneum hydration were recorded prior to and at the end of the study using standard non-invasive instruments.[5][6]
Signaling Pathways and Mechanisms of Action
This compound: Gentle Exfoliation and Barrier Support
This compound's larger molecular structure limits its penetration into the skin, resulting in a gentler exfoliation of the stratum corneum. Its mechanism for improving skin barrier function is thought to involve the inhibition of inflammatory mediators.
Glycolic Acid: Potent Exfoliation and Inflammatory Modulation
Glycolic acid's primary mechanism of action is the weakening of corneodesmosomes, the protein bridges that hold skin cells together, leading to exfoliation. At a cellular level, it has been shown to modulate inflammatory responses, particularly through the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical study assessing the effects of topical agents on skin barrier function.
Conclusion
Both this compound and glycolic acid offer significant benefits in skincare formulations. For applications where maintaining and improving skin barrier function is a primary concern, particularly for sensitive skin, this compound presents a compelling option due to its gentle nature and demonstrated ability to reduce TEWL and enhance hydration. Glycolic acid remains a highly effective exfoliant, and at lower concentrations, it can be formulated to minimize barrier disruption. The choice between these two ingredients should be guided by the specific product goals, target audience, and desired balance between efficacy and skin tolerance. Further head-to-head comparative studies are warranted to provide a more definitive and comprehensive understanding of their relative effects on the skin barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Breakthrough Study Reveals Gluconolactone Chemical Peel's Impact on Skin Health | eMediNexus [emedinexus.com]
- 3. Gluconolactone with multiple skin benefits ideal for use in cosmetic and dermatologic procedures [medicaldialogues.in]
- 4. Evaluation of the effects of 10% and 30% gluconolactone chemical peel on sebum, pH, and TEWL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of glycolic acid on human stratum corneum: ultrastructural and functional evaluation of the epidermal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gluconolactone | MDedge [mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. community.the-hospitalist.org [community.the-hospitalist.org]
- 10. Effects of glycolic acid on desquamation-regulating proteinases in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
In-Vitro Showdown: D-Gluconolactone versus Traditional Food Acidulants
For Immediate Release
In the landscape of food preservation and formulation, the choice of acidulant plays a pivotal role in determining product stability, safety, and sensory appeal. While traditional organic acids like citric, lactic, and malic acids have long been staples, D-Gluconolactone (GDL) presents a unique profile with distinct advantages. This comprehensive guide provides an in-vitro comparison of GDL against other common food acidulants, supported by experimental data, detailed protocols, and visual frameworks to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Snapshot: A Quantitative Comparison
The efficacy of a food acidulant can be assessed across three primary domains: its ability to lower pH (acidification), its capacity to inhibit microbial growth (antimicrobial activity), and its impact on the final product's taste profile (sensory effects). The following tables summarize the available quantitative data from various in-vitro studies.
Table 1: Acidification Properties
| Acidulant | Initial pH (1% solution) | pH after 2 hours (1% solution) | pKa | Notes |
| This compound (GDL) | 3.6[1] | 2.5[1] | 3.70[2] | Gradual hydrolysis to gluconic acid results in a slow, controlled pH drop.[3] |
| Citric Acid | ~2.2 | ~2.2 | 3.13, 4.76, 6.40 | Provides rapid and sharp acidification.[3] |
| Lactic Acid | ~2.4 | ~2.4 | 3.86 | A common acidulant in fermented products. |
| Malic Acid | ~2.3 | ~2.3 | 3.40, 5.11 | Contributes a smooth, lingering tartness. |
| Tartaric Acid | ~2.2 | ~2.2 | 2.98, 4.34 | Known for a sharp, somewhat metallic taste. |
| Acetic Acid | ~2.4 | ~2.4 | 4.76 | The characteristic acid of vinegar. |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC in mg/mL)
| Microorganism | This compound (GDL) | Citric Acid | Lactic Acid |
| Escherichia coli | >10 (pH dependent) | 5 | 5 |
| Staphylococcus aureus | >10 (pH dependent) | 2.5 | 5 |
| Salmonella enteritidis | >10 (pH dependent) | 5 | 5 |
| Bacillus cereus | >10 (pH dependent) | 5 | 10 |
| Pseudomonas aeruginosa | >10 (pH dependent) | >10 | >10 |
Note: The antimicrobial effect of GDL is primarily attributed to the reduction of pH. One study showed GDL had a higher inhibitory effect on pathogenic strains at lower pH values (≤ 5.2) compared to citric acid.[4] For instance, Staphylococcus aureus and Salmonella enteritidis were totally inhibited by GDL at pH 5.2.[4] In contrast, citric acid was found to be more effective at enhancing the growth of lactic acid bacteria (LAB).[4]
Table 3: Sensory Profile Comparison
| Acidulant | Primary Taste Characteristic | Aftertaste | Common Applications |
| This compound (GDL) | Mildly acidic, slightly sweet initially[2][3] | Clean, no lingering tartness | Baked goods, processed meats, dairy, sauces[5][6] |
| Citric Acid | Sharp, tangy, refreshing[3] | Can be harsh at high concentrations | Beverages, confectionery, jams and jellies |
| Lactic Acid | Mild, tangy, characteristic of fermented foods | Smooth | Dairy products, pickled vegetables, sourdough bread |
| Malic Acid | Smooth, persistent tartness | Blends well with other flavors | Beverages, confectionery, especially apple-flavored products |
| Tartaric Acid | Sharp, intense tartness | Can have a metallic note | Grape and lime-flavored products, baking powder |
| Acetic Acid | Pungent, sour | Characteristic of vinegar | Pickles, sauces, dressings |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following are detailed methodologies for key in-vitro experiments.
Determination of pH and Titratable Acidity
Objective: To measure the pH and total acid concentration of acidulant solutions.
Materials:
-
pH meter with a calibrated electrode
-
Standard buffer solutions (pH 4.0 and 7.0)
-
0.1 N Sodium Hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator
-
Burette, beaker, and magnetic stirrer
-
Distilled water
-
Acidulant samples
Procedure:
-
pH Measurement:
-
Calibrate the pH meter using the standard buffer solutions.
-
Prepare a 1% (w/v) solution of the acidulant in distilled water.
-
Immerse the pH electrode in the solution and record the initial pH.
-
For GDL, continue to monitor and record the pH at regular intervals (e.g., every 30 minutes for 2 hours) to observe the gradual drop in pH due to hydrolysis.
-
-
Titratable Acidity:
-
Pipette a known volume (e.g., 10 mL) of the 1% acidulant solution into a beaker.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with 0.1 N NaOH from the burette while continuously stirring until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
Calculate the titratable acidity, expressed as the percentage of the predominant acid, using the following formula: Titratable Acidity (%) = (N of NaOH × V of NaOH × Equivalent Weight of Acid) / (V of Sample) × 100
-
In-Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the acidulants against pathogenic and spoilage microorganisms.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bacterial strains (e.g., E. coli, S. aureus) cultured to a 0.5 McFarland standard
-
Acidulant stock solutions, filter-sterilized
-
Incubator
-
Micropipettes
Procedure:
-
Dispense 100 µL of sterile MHB into each well of the microtiter plate.
-
Add 100 µL of the acidulant stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a negative control well) with 10 µL of the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no acidulant) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the acidulant at which no visible growth (turbidity) is observed.
Visualizing the Science
To better understand the mechanisms and decision-making processes involved, the following diagrams have been generated.
Caption: Experimental workflow for the in-vitro comparison of food acidulants.
Caption: Logical framework for selecting a food acidulant.
Biochemical Pathway of GDL Action
This compound itself is not directly active as an acid. Its functionality stems from its slow hydrolysis in aqueous solutions to form gluconic acid. This gradual release of acid is a key differentiator from other food acidulants. In a microbial context, the primary antimicrobial action of GDL is the reduction of the surrounding pH into a range that is inhospitable for many pathogenic and spoilage bacteria. The gluconic acid formed can be metabolized by some microorganisms. For example, in some bacteria, gluconic acid can enter the pentose phosphate pathway.
Caption: Simplified pathway of this compound's action as an acidulant.
Conclusion
The in-vitro comparison reveals that this compound offers a distinct set of properties compared to traditional food acidulants. Its hallmark is the gradual, controlled release of acid, resulting in a milder taste profile and unique functional benefits in applications such as dairy coagulation and leavening systems.[3] While its direct antimicrobial activity is pH-dependent and may be less potent at higher pH values compared to some other organic acids, its ability to slowly lower the pH provides an effective hurdle against the growth of many pathogenic bacteria.[4] The choice of acidulant will ultimately depend on the specific requirements of the food product, including the desired rate and extent of acidification, the target microorganisms for inhibition, and the intended sensory characteristics. This guide provides the foundational data and frameworks to assist in making a scientifically sound selection.
References
D-Gluconolactone and Aminoguanidine: A Comparative Analysis of Their Efficacy in Preventing Protein Glycation
For Immediate Release
In the landscape of therapeutic strategies aimed at mitigating the detrimental effects of protein glycation, a process implicated in aging and various pathologies such as diabetes, the search for effective inhibitors is paramount. This guide provides a detailed comparison of the anti-glycation efficacy of D-Gluconolactone, a polyhydroxy acid, and aminoguanidine, a well-established glycation inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, methodologies, and mechanistic insights.
Executive Summary
Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). These AGEs contribute to cellular damage and the progression of several diseases. Aminoguanidine has long been the benchmark inhibitor in glycation research, primarily by trapping reactive carbonyl species. This compound has emerged as a potential anti-glycation agent, largely attributed to its antioxidant properties. This guide synthesizes available data to compare their effectiveness, providing a resource for informed decisions in research and development.
Comparative Efficacy: this compound vs. Aminoguanidine
A pivotal study directly comparing the anti-glycation potential of this compound and aminoguanidine has demonstrated that this compound can significantly inhibit non-enzymatic glycation to a degree comparable to aminoguanidine.[1] While aminoguanidine functions by trapping reactive dicarbonyl compounds, this compound is believed to exert its inhibitory effect through its antioxidant and metal-chelating properties.[1]
However, it is crucial to note the existence of conflicting research that suggests delta-gluconolactone may act as a potent glycating agent in vitro. This underscores the necessity for further investigation to fully elucidate its mechanism and effects under various physiological conditions.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and aminoguanidine on protein glycation as reported in various in vitro studies.
Table 1: Inhibitory Effect of this compound on Non-Enzymatic Protein Glycation
| Concentration | % Inhibition of Glycation | Reference |
| Not specified | Comparable to Aminoguanidine (0.01%) | [1] |
Note: Specific percentage inhibition data for this compound at varied concentrations was not available in the reviewed literature. The available data indicates a comparable effect to a 0.01% solution of aminoguanidine.
Table 2: Inhibitory Effect of Aminoguanidine on Advanced Glycation End-product (AGE) Formation
| Concentration | % Inhibition of Fluorescent AGEs | Experimental Model | Reference |
| 1 mM | 58.3% | Lysozyme-Ribose | |
| 10 mM | Not specified | Porcine Lens Crystallins | |
| 20 mM | Not specified | Porcine Lens Crystallins | |
| 1:8 to 1:1 (molar ratio to glucose) | 30 - 70% | β2-microglobulin-Glucose | |
| 0.323 mg/mL (IC50) | 50% | BSA-Glucose | |
| 0.195 mg/mL (IC50) | 50% | BSA-Methylglyoxal |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro protein glycation inhibition assays.
In Vitro Bovine Serum Albumin (BSA)-Glucose Glycation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs in a system containing BSA and glucose.
-
Preparation of Solutions:
-
Bovine Serum Albumin (BSA): 10 mg/mL in phosphate buffer (0.1 M, pH 7.4).
-
Glucose: 500 mM in phosphate buffer.
-
Test Compounds (this compound or Aminoguanidine): Various concentrations prepared in phosphate buffer.
-
Sodium Azide: 0.02% (w/v) in phosphate buffer to prevent microbial growth.
-
-
Incubation:
-
In a reaction tube, mix 1 mL of BSA solution, 1 mL of glucose solution, and 1 mL of the test compound solution.
-
A control group is prepared with 1 mL of phosphate buffer instead of the test compound.
-
A blank group is prepared with BSA and phosphate buffer, without glucose or test compound.
-
Incubate all tubes at 37°C for 7 to 28 days in the dark.
-
-
Measurement of Fluorescent AGEs:
-
After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] x 100
-
In Vitro Bovine Serum Albumin (BSA)-Methylglyoxal (MGO) Glycation Inhibition Assay
This assay assesses the inhibition of AGE formation from a highly reactive dicarbonyl species, methylglyoxal.
-
Preparation of Solutions:
-
BSA: 20 mg/mL in phosphate buffer (0.1 M, pH 7.4).
-
Methylglyoxal (MGO): 60 mM in phosphate buffer.
-
Test Compounds: Various concentrations in phosphate buffer.
-
Sodium Azide: 0.02% (w/v) in phosphate buffer.
-
-
Incubation:
-
Combine 1 mL of BSA solution, 1 mL of MGO solution, and 1 mL of the test compound solution.
-
Prepare control and blank groups as described in the BSA-Glucose assay.
-
Incubate at 37°C for 24 hours to 7 days in the dark.
-
-
Measurement and Calculation:
-
Measure the fluorescence of fluorescent AGEs and calculate the percentage of inhibition as described previously.
-
Mechanistic Insights and Signaling Pathways
The process of protein glycation and its inhibition involves complex molecular pathways. The diagrams below, generated using the DOT language, illustrate these processes.
Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End-products (AGEs).
Caption: Mechanisms of protein glycation inhibition by Aminoguanidine and this compound.
Caption: A simplified workflow for in vitro protein glycation inhibition assays.
Conclusion
The available evidence suggests that this compound holds promise as an inhibitor of protein glycation, with an efficacy comparable to the established inhibitor, aminoguanidine. Its mechanism of action, likely rooted in its antioxidant properties, presents a different therapeutic approach compared to the carbonyl-trapping action of aminoguanidine. However, the conflicting reports on this compound's role in glycation highlight the need for more rigorous, head-to-head comparative studies with standardized methodologies and a broader range of concentrations. Such research will be instrumental in validating its potential as a therapeutic agent for preventing or mitigating the pathological consequences of protein glycation. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies to fully unlock the potential of this compound in this critical area of human health.
References
A Head-to-Head Comparison of D-Gluconolactone and Citric Acid as Sequestrants
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science and drug development, the selection of an appropriate sequestrant is critical for ensuring product stability, efficacy, and safety. Sequestrants, or chelating agents, are compounds that form stable, water-soluble complexes with metal ions, effectively inactivating them and preventing their participation in undesirable reactions such as oxidation, degradation of active pharmaceutical ingredients (APIs), and microbial growth. This guide provides an objective, data-driven comparison of two widely utilized sequestrants: D-Gluconolactone and Citric Acid.
This compound, a cyclic ester of D-gluconic acid, is known for its gentle acidifying properties and is increasingly recognized for its role as a chelating agent.[1][2] Citric acid, a tricarboxylic acid, is a well-established and powerful sequestrant used across the pharmaceutical, food, and cosmetic industries.[3][4][5] This comparison delves into their relative performance based on experimental data, outlines the methodologies for evaluating sequestration efficacy, and visualizes their chemical interactions.
Quantitative Performance: Stability Constants
The efficacy of a sequestrant is quantitatively expressed by its stability constant (log K), which measures the equilibrium constant for the formation of the metal-ligand complex.[6][7][8] A higher log K value indicates a more stable complex and, consequently, a more effective chelating agent for a specific metal ion. The following table summarizes the stability constants for this compound (as gluconate) and Citric Acid with various metal ions, compiled from several research sources.
| Metal Ion | This compound (Gluconate) log K | Citric Acid log K |
| Ca²⁺ | - | 10.7[9] |
| Cu²⁺ | - | 18.8[9] |
| Fe²⁺ | - | 14.3[9] |
| Fe³⁺ | 24 - 38 (as M1Gl1 type complex)[10] | 25.1[9] |
| Mg²⁺ | - | 8.7[9] |
| Mn²⁺ | - | 13.9[9] |
| Ni²⁺ | - | 18.4[9] |
| Zn²⁺ | - | 16.5[9] |
| Co²⁺ | 13 - 20 (as M2+ complex at pH 7)[10] | 16.5[9] |
| Cd²⁺ | 13 - 20 (as M2+ complex at pH 7)[10] | 16.5[9] |
| Eu³⁺ | 24 - 38 (as M1Gl1 type complex)[10] | - |
| U(VI) | 19.9 ± 2 (at pH 7)[10] | - |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The data presented is for comparative purposes. This compound exists in equilibrium with gluconic acid in aqueous solutions, the latter being the active chelating species.[1]
Mechanism of Sequestration
The sequestration of metal ions by both this compound (as gluconate) and citric acid occurs through the formation of chelate rings. These rings are formed by the donation of electrons from oxygen atoms in the carboxyl and hydroxyl groups of the sequestrant to the metal ion, creating stable, five- or six-membered rings. Citric acid, with its three carboxyl groups and one hydroxyl group, can form multiple chelate rings, contributing to its high stability constants with a wide range of metal ions.[3] Gluconic acid, the active form of this compound in solution, chelates metals via its carboxyl group and multiple hydroxyl groups.
Caption: General mechanism of metal ion sequestration by a chelating agent.
Caption: Chemical structures of this compound, Gluconic Acid, and Citric Acid.
Experimental Protocol: Determination of Sequestration Power (Filtration Method)
This protocol provides a standardized method for evaluating and comparing the sequestering capacity of agents like this compound and citric acid for a specific metal ion, such as Fe³⁺.
Objective: To determine the amount of a specific metal ion that can be effectively sequestered by a given concentration of the chelating agent.
Materials:
-
Sequestering agent (this compound or Citric Acid)
-
Distilled water
-
Metal salt solution (e.g., 500 ppm Fe³⁺ solution prepared from FeCl₃·6H₂O)[11]
-
NaOH solution (e.g., 10.0%) for pH adjustment[11]
-
Analytical balance
-
Volumetric flasks (100 ml)
-
Beakers (100 ml)
-
pH meter
-
Filtration apparatus (funnel, filter paper)
-
Incubator or water bath (for elevated temperature testing)
-
Analytical method for metal ion quantification (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry)
Procedure:
-
Preparation of Sequestrant Solution: Prepare a stock solution of the sequestering agent (e.g., 10 g/l) by dissolving a precisely weighed amount in distilled water in a volumetric flask.[11]
-
Reaction Setup: In a series of beakers, add varying concentrations of the sequestrant solution. To each beaker, add a fixed volume of the metal ion solution.
-
pH Adjustment: Adjust the pH of each solution to the desired level using the NaOH solution. The target pH will depend on the intended application.
-
Incubation: Allow the solutions to equilibrate for a set period (e.g., 20 minutes) at a controlled temperature (e.g., room temperature or 90°C).[11]
-
Filtration: Filter each solution through a suitable filter paper to separate any precipitated (unsequestered) metal hydroxides.[11]
-
Quantification: Analyze the filtrate for the concentration of the metal ion. The amount of metal ion in the filtrate represents the amount that was successfully sequestered.
-
Calculation: The sequestering power can be expressed as the mass of metal ion sequestered per unit mass of the chelating agent.
Caption: Workflow for determining the sequestration power of a chelating agent.
Discussion and Conclusion
The selection between this compound and citric acid as a sequestrant should be guided by the specific application, the metal ions of concern, and the pH of the formulation.
-
Citric acid generally exhibits higher stability constants across a broader range of divalent and trivalent metal ions, making it a very effective and versatile sequestrant.[3][12][13][14][15] Its strong chelating ability is well-documented and makes it a primary choice for applications requiring robust metal ion control.[16]
-
This compound , hydrolyzing to gluconic acid, also demonstrates significant chelating ability, particularly for trivalent ions like Fe³⁺ and certain radionuclides.[10] While its stability constants for some common divalent ions may be lower than those of citric acid, it offers the advantage of being a milder acidulant. This can be beneficial in formulations where a significant drop in pH is undesirable.[17][18] Furthermore, this compound is often perceived as a gentler ingredient, which can be an important consideration in cosmetic and dermatological formulations.[1][19]
References
- 1. Gluconolactone | Glucono-delta-lactone | Cosmetic Ingredients Guide [ci.guide]
- 2. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Citric acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. jungbunzlauer.com [jungbunzlauer.com]
- 17. Glucono-delta-lactone and citric acid as acidulants for lowering the heat resistance of Clostridium sporogenes PA 3679 in HTST working conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US4931297A - Food preservation process utilizing a blend of acidulants - Google Patents [patents.google.com]
- 19. cir-safety.org [cir-safety.org]
Validating the Non-Irritating Properties of D-Gluconolactone in Sensitive Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Gluconolactone's performance against other common exfoliating agents, supported by experimental data, to validate its non-irritating properties in sensitive skin models.
Introduction
This compound is a Polyhydroxy Acid (PHA) that is gaining prominence in skincare formulations, particularly for sensitive skin.[1][2][3] Unlike traditional Alpha Hydroxy Acids (AHAs) and Beta Hydroxy Acids (BHAs), this compound's larger molecular structure limits its penetration into the skin, reducing the potential for irritation.[3][4][5] This characteristic, combined with its hydrating and antioxidant properties, makes it a compelling alternative for individuals who experience sensitivity with other chemical exfoliants.[6][7][8]
This guide summarizes the available data on the non-irritating nature of this compound and compares its performance with other hydroxy acids. Detailed experimental protocols are provided to aid in the design and interpretation of future studies.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the irritation potential of this compound with other common hydroxy acids.
Table 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models
| Compound | Concentration | Mean Tissue Viability (%) | Irritation Classification | Reference |
| This compound | 70-80% | >50% | Non-irritating | [9] |
| Glycolic Acid (AHA) | Varies | <50% (in many studies) | Irritant | General Knowledge |
| Lactic Acid (AHA) | Varies | <50% (in many studies) | Irritant | General Knowledge |
| Salicylic Acid (BHA) | Varies | <50% (in many studies) | Irritant | General Knowledge |
Note: A mean tissue viability of ≤ 50% classifies a substance as an irritant according to OECD TG 439.[10][11][12]
Table 2: Human Repeat Insult Patch Test (HRIPT) Results
| Compound/Product | Concentration | Number of Subjects | Results | Reference |
| Cream with this compound | 0.041625% | 105 | No irritation or sensitization | [13] |
| Product with this compound | 1.4850% | Not specified | No irritation or sensitization | [9] |
| Product with this compound | 15% | Not specified | No irritation or sensitization | [9] |
| Regimen with this compound | Not specified | 31 | Well-tolerated in self-assessed sensitive skin | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
The RhE test is an in vitro method used to assess the skin irritation potential of a chemical.[10][15] It utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[10][11]
Procedure:
-
Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated overnight.[16]
-
Application of Test Substance: The test chemical is applied topically to the surface of the RhE tissue.[10] Solids are typically ground to a fine powder, and liquids are applied directly.[15]
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours).[16]
-
Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay.[15] The vital dye MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.[10][15]
-
Data Analysis: The formazan is extracted, and the optical density is measured.[16] The percentage of viable cells is calculated relative to a negative control. A substance is classified as an irritant if the tissue viability is reduced to ≤ 50%.[11][12]
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the standard clinical method to evaluate a product's potential to cause irritation and sensitization after repeated exposure.[17][18][19]
Procedure:
-
Induction Phase: The test product is applied under an occlusive or semi-occlusive patch to the same site on the skin of human volunteers (typically 50-200 subjects) for a period of 3-4 weeks, with repeated applications.[17][20] Skin reactions are evaluated at regular intervals.
-
Rest Phase: A 10-21 day rest period follows the induction phase to allow any transient irritation to subside.[17][20]
-
Challenge Phase: The product is reapplied to a new, previously unpatched site.[17][20]
-
Evaluation: The challenge site is observed for any signs of an allergic reaction (e.g., erythema, edema) at 24, 48, 72, and sometimes 96 hours post-application.[19] Skin reactions are typically graded using a standardized scale, such as the Berger/Bowman scale.[17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in skin irritation and the typical experimental workflow for assessing the non-irritating properties of a compound.
Caption: Signaling Pathway of Chemical-Induced Skin Irritation.
Caption: Experimental Workflow for Validating Non-Irritating Properties.
Discussion and Conclusion
The available data from both in vitro and clinical studies consistently demonstrate that this compound is well-tolerated, even on sensitive skin.[14] Its larger molecular size, which limits skin penetration, is a key factor in its reduced irritation potential compared to AHAs and BHAs.[3][4] Furthermore, this compound offers additional benefits, including hydration and antioxidant effects, which contribute to strengthening the skin barrier.[6][8]
References
- 1. PHAs explained: Why Polyhydroxy acids are the hot new skincare ingredient - Yahoo Lifestyle Australia [au.lifestyle.yahoo.com]
- 2. clinikally.com [clinikally.com]
- 3. magsskin.com [magsskin.com]
- 4. paulaschoice.co.uk [paulaschoice.co.uk]
- 5. beminimalist.co [beminimalist.co]
- 6. Polyhydroxy Acid in Skincare: Benefits, Uses, and How It Works 2025 [zicail.com]
- 7. All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. monadermatology.com [monadermatology.com]
- 9. cir-safety.org [cir-safety.org]
- 10. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 11. iivs.org [iivs.org]
- 12. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. cir-safety.org [cir-safety.org]
- 14. qvsiete.com [qvsiete.com]
- 15. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 16. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Repeat Insult Patch Test & Skin Prick Test: FDA & EU Safety for Skin Devices [eclevarmedtech.com]
- 18. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
- 19. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Proper Disposal of D-Gluconolactone: A Guide for Laboratory Professionals
D-Gluconolactone, a naturally occurring food additive and a common ingredient in cosmetic and pharmaceutical applications, is generally not considered a hazardous substance.[1][2] However, proper handling and disposal are essential to maintain a safe laboratory environment and ensure compliance with environmental regulations. This guide provides detailed procedures for the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. In the event of a spill, prompt action is necessary to prevent the spread of the material.
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Clear the area of all personnel and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Control personal contact by using protective equipment, including a dust respirator.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Recover the product wherever possible.[3]
-
II. Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations.[3]
-
Waste Identification:
-
Keep this compound waste in its original container whenever possible.
-
Do not mix with other waste materials.
-
Clearly label the container as "this compound Waste" for disposal.
-
-
Disposal Options:
-
Recycling: The preferred method of disposal is to recycle the material wherever possible.[1][3] Consult with the manufacturer for recycling options.[3]
-
Landfill: If recycling is not an option, the residue can be buried in an authorized landfill.[1][3] Consult your local Waste Management Authority for approved landfill sites.[3]
-
-
Container Disposal:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Handle uncleaned containers in the same manner as the product itself.
-
III. Environmental and Safety Considerations
This compound is readily biodegradable and is not considered to be persistent, bioaccumulating, or toxic (PBT).[1] It is not classified as a dangerous good for transport.
| Parameter | Information | Citation |
| Hazard Classification | Not a hazardous substance or mixture. | [2] |
| Environmental Impact | Readily biodegradable; not expected to be persistent or bioaccumulating. | [1] |
| Transport Regulation | Not regulated as a dangerous good. |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling D-Gluconolactone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Gluconolactone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this substance.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a crystalline powder, adherence to proper personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The primary routes of exposure are inhalation of dust, and contact with skin and eyes.[1] Although not classified as a hazardous substance, good laboratory practices should always be observed.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard/Reference |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US) approved.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile), and a lab coat or impervious clothing. | EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory Protection | An effective dust mask or a NIOSH-approved respirator with a dust filter is recommended when dust generation is likely. | Use in a well-ventilated area.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures.
1. Preparation and Handling:
-
Inspect all PPE for integrity before use.
-
Avoid the formation of dust and aerosols during handling.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
2. Storage:
3. Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove any contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5][6]
5. Disposal Plan:
-
Dispose of waste material in accordance with federal, state, and local regulations.[1][4]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]
-
Empty containers should be taken for local recycling, recovery, or waste disposal.[1]
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
